PEG-18 CASTOR OIL DIOLEATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
110531-96-9 |
|---|---|
Molecular Formula |
C10H8N2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of PEG-18 Castor Oil Dioleate
Introduction
PEG-18 Castor Oil Dioleate (CAS Number: 110531-96-9) is a nonionic surfactant synthesized through the reaction of castor oil, oleic acid, and polyethylene glycol.[1][2] Specifically, it is the oleic acid diester of ethoxylated castor oil, with an average of 18 ethylene oxide units in the polyethylene glycol chain.[1][2][3] Its dual nature, possessing both hydrophilic (water-loving) polyethylene glycol chains and lipophilic (oil-loving) fatty acid components, makes it a highly effective emulsifier, solubilizer, and viscosity-modifying agent.[1][4][5][6][7] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its application for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for pure this compound is not extensively available in the public domain. The following table summarizes the available information and typical properties for this and structurally related compounds.
| Property | Value / Description |
| Chemical Name | Castor oil, ethoxylated, dioleate[6] |
| INCI Name | This compound[6] |
| CAS Number | 110531-96-9[4][6] |
| Appearance | Described as a component in viscous-creamy formulations.[8] Related ethoxylated castor oils are pale yellow viscous liquids.[1] |
| Function | Emulsifier, viscosity-increasing agent, solubilizing agent.[1][4][5][6][7] |
| Solubility | Reported to be soluble in alcohols, propellants, oils, and organic solvents.[9][10] Also described as a water-loving liquid soluble in aqueous surfactant solutions.[11] |
| Viscosity | A formulation containing 2% this compound exhibited a viscosity of approximately 7,000 mPas at 25°C.[8] |
| pH (Concentrated) | A product containing this compound has a pH range of 4.0-5.3.[12] |
| HLB Value | An experimental determination for a specific formulation suggests a value between 7 and 8.[13] The Hydrophilic-Lipophilic Balance (HLB) for non-ionic surfactants can be calculated or determined experimentally.[14][15] |
| Stability | Expected to be stable under normal conditions of use.[6] A formulation was found to be stable at room temperature, 40°C, and 50°C for at least 3 months.[8] |
| Biodegradability | A study reported the polymer as readily biodegradable (71% in 28 days).[6] |
Experimental Protocols
Detailed methodologies for characterizing the key physicochemical properties of nonionic surfactants like this compound are provided below.
Determination of Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value is a crucial parameter for selecting the appropriate surfactant for a specific application, such as forming a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion.[14]
Methodology: Emulsion Stability Method [16]
This experimental method determines the "required HLB" of an oil phase, which corresponds to the HLB of the surfactant system that provides the most stable emulsion.
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends by mixing two nonionic surfactants with known low and high HLB values (e.g., Span 80, HLB = 4.3; and Polysorbate 20, HLB = 16.7) in varying proportions to achieve a range of intermediate HLB values (e.g., from 8 to 13).
-
Emulsion Formulation: For each surfactant blend, prepare an emulsion containing a fixed ratio of the oil phase (the oil to be emulsified) and the aqueous phase. The total surfactant concentration should also be kept constant (e.g., 10% oil, 5% total surfactant, 85% water).
-
Homogenization: Subject each formulation to identical high-shear homogenization conditions to form the emulsions.
-
Stability Assessment: Assess the stability of each emulsion after a set period (e.g., 24 hours) by observing signs of instability such as creaming, coalescence, or phase separation.
-
Droplet Size Analysis: For more quantitative assessment, measure the oil droplet size and polydispersity index (PDI) of each emulsion using dynamic light scattering (DLS).
-
HLB Determination: The HLB value of the surfactant blend that produces the emulsion with the smallest, most stable oil droplets corresponds to the required HLB of the oil phase.[16] This value can then be used to characterize the emulsifying properties of an unknown surfactant like this compound by determining which blend it most closely matches in performance.
Alternative Method: Saponification Method [14]
For fatty acid esters, the HLB can be calculated using the following formula: HLB = 20 * (1 - S/A) Where:
-
S is the saponification number of the ester.
-
A is the acid number of the fatty acid.[14]
The saponification number is determined by refluxing a known weight of the surfactant with an excess of alcoholic potassium hydroxide and then back-titrating the excess KOH with a standard acid.[14]
Measurement of Critical Micelle Concentration (CMC)
The CMC is the specific concentration of a surfactant above which aggregates, known as micelles, spontaneously form in the solution.[17][18] At the CMC, a distinct change in several physical properties of the solution can be observed.[19]
Methodology: Surface Tension Measurement [18][20][21]
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with concentrations spanning a wide range, both below and above the expected CMC.
-
Tensiometer Setup: Calibrate a force tensiometer using a standard method, such as the Du Noüy ring or Wilhelmy plate method.
-
Measurement: Measure the surface tension of each prepared solution at a constant temperature. Automated systems can perform this by starting with a pure solvent and making programmed additions of a concentrated surfactant solution.[20]
-
Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The resulting graph will typically show two linear regions: a steep decline in surface tension as surfactant concentration increases, and a plateau where the surface tension remains relatively constant. The CMC is the concentration at the point of intersection of these two lines.[18][20]
Viscosity Measurement
The viscosity of a surfactant solution is a measure of its resistance to flow and is a critical parameter in formulations like creams, lotions, and shampoos.
Methodology: Rotational Viscometry [22][23][24]
-
Instrument and Spindle Selection: Use a rotational viscometer equipped with a spindle appropriate for the expected viscosity range of the sample. For surfactant solutions, a concentric cylinder system can provide defined shear rates.[24]
-
Sample Preparation: Prepare solutions of this compound at various concentrations in the desired solvent (e.g., water). Ensure the sample is free of air bubbles and at a constant, controlled temperature.
-
Measurement Procedure:
-
Immerse the selected spindle into the sample up to the marked level.
-
Begin rotation at a specified speed (rpm). Allow the reading to stabilize for a set period or number of revolutions (e.g., at least five) before recording the torque value.[24]
-
Repeat the measurement at various rotational speeds to assess the flow behavior (e.g., Newtonian, shear-thinning, or shear-thickening).
-
-
Data Analysis: The viscometer software calculates the viscosity (often in mPa·s or cP) based on the spindle geometry, rotational speed, and measured torque. The viscosity can then be plotted against the shear rate or concentration. The viscosity of surfactant solutions often increases with concentration.[23]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key concepts and experimental workflows related to the function and characterization of this compound.
Caption: Role of this compound in Emulsion Formation.
Caption: Experimental Workflow for Determining Critical Micelle Concentration.
Caption: Experimental Workflow for Determining HLB Value.
References
- 1. cir-safety.org [cir-safety.org]
- 2. scribd.com [scribd.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. This compound | 110531-96-9 [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. specialchem.com [specialchem.com]
- 8. oximedexpres.com [oximedexpres.com]
- 9. ulprospector.com [ulprospector.com]
- 10. China Ethoxylated Castor Oil EL Series Supplier & Factory [global.jsmhchemical.com]
- 11. Linola Shower And Wash ingredients (Explained) [incidecoder.com]
- 12. media-pim.rubix.com [media-pim.rubix.com]
- 13. WO2007051337A1 - Agent pour le traitement d'une terre contaminee par du petrole ainsi que le nettoyage de surfaces et de reservoirs pollues par du petrole - Google Patents [patents.google.com]
- 14. pharmajournal.net [pharmajournal.net]
- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. justagriculture.in [justagriculture.in]
- 18. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. researchgate.net [researchgate.net]
- 22. commons.erau.edu [commons.erau.edu]
- 23. commons.erau.edu [commons.erau.edu]
- 24. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
Unveiling the Emulsifying Potential: A Technical Guide to the Hydrophilic-Lipophilic Balance of PEG-18 Castor Oil Dioleate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hydrophilic-Lipophilic Balance (HLB)
The HLB system, a semi-empirical scale, is a cornerstone of surfactant science. It provides a numerical representation of the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). This balance is dictated by the relative contributions of the different chemical groups within the molecule. For nonionic surfactants like PEG-18 Castor Oil Dioleate, the HLB value is a critical parameter for selecting the appropriate emulsifier to achieve stable oil-in-water (o/w) or water-in-oil (w/o) emulsions.
Quantitative Data: Predicting Emulsifier Performance
The HLB value directly correlates with the emulsifying behavior of a surfactant. The following table summarizes the general relationship between HLB values and the type of emulsion favored. While the specific HLB for this compound is not cited, its applications suggest it falls within the range suitable for o/w emulsions.
| HLB Range | Emulsion Type Favored | Typical Applications in Drug Development |
| 1-3 | Antifoaming agents | Not typically used as primary emulsifiers |
| 4-6 | W/O Emulsifiers | Creams, lotions |
| 7-9 | Wetting agents | Suspension stabilization |
| 8-18 | O/W Emulsifiers | Lotions, creams, oral and parenteral emulsions |
| 13-15 | Detergents | Cleansing formulations |
| 15-20 | Solubilizers | Solubilization of poorly water-soluble drugs |
Experimental Protocols for HLB Determination
The determination of the HLB value for a surfactant like this compound can be approached through several well-established experimental and theoretical methods.
Griffin's Method (Theoretical Calculation)
For non-ionic surfactants that are esters of polyhydric alcohols and fatty acids, such as this compound, Griffin's method provides a theoretical calculation based on the saponification value and the acid value of the ester.
Protocol:
-
Determine the Saponification Value (S):
-
Accurately weigh a known amount of the this compound sample.
-
Reflux the sample with a known excess of standard alcoholic potassium hydroxide (KOH) solution for a specified time to ensure complete saponification.
-
Titrate the excess KOH with a standard solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).
-
A blank titration without the sample is performed under the same conditions.
-
The saponification value is calculated using the formula:
-
S = (B - A) * N * 56.1 / W
-
Where:
-
A = volume (mL) of HCl required for the sample
-
B = volume (mL) of HCl required for the blank
-
N = normality of the HCl solution
-
W = weight (g) of the sample
-
-
-
-
Determine the Acid Value (A):
-
Dissolve a weighed amount of the sample in a suitable neutralized solvent (e.g., a mixture of ethanol and diethyl ether).
-
Titrate the solution with a standard solution of potassium hydroxide (KOH) using phenolphthalein as an indicator until a persistent pink color is observed.
-
The acid value is calculated using the formula:
-
A = V * N * 56.1 / W
-
Where:
-
V = volume (mL) of KOH solution used
-
N = normality of the KOH solution
-
W = weight (g) of the sample
-
-
-
-
Calculate the HLB Value:
-
The HLB is calculated using the formula:
-
HLB = 20 * (1 - S / A)
-
This formula is applicable to esters where the hydrophilic portion consists of a polyhydric alcohol. For other non-ionic surfactants, different formulas are used.
-
-
Davies' Method (Group Contribution Method)
Davies' method allows for the calculation of an HLB value based on the chemical structure of the surfactant by assigning specific "group numbers" to different hydrophilic and lipophilic functional groups within the molecule.
Protocol:
-
Identify Functional Groups: Deconstruct the chemical structure of this compound into its constituent hydrophilic and lipophilic groups.
-
Hydrophilic groups: Ethylene oxide (-CH2-CH2-O-) groups from the PEG chain.
-
Lipophilic groups: The hydrocarbon chains of the oleic acid moieties.
-
-
Assign Group Numbers: Utilize a standard table of Davies' group numbers.
-
Hydrophilic group number for -CH2-CH2-O- is typically +0.33.
-
Lipophilic group number for a -CH2- or -CH- group is typically -0.475.
-
-
Calculate the HLB Value: Sum the group numbers for all groups in the molecule using the formula:
-
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
-
Emulsion Stability Method (Experimental Determination)
This practical method involves preparing a series of emulsions with the surfactant and a specific oil phase, then observing their stability.
Protocol:
-
Prepare a Series of Emulsifier Blends: Create a range of emulsifier blends with known HLB values by mixing a high-HLB surfactant (e.g., Polysorbate 80) and a low-HLB surfactant (e.g., Sorbitan Monooleate) in varying ratios.
-
Formulate Emulsions: Prepare a series of simple oil-in-water emulsions using a fixed concentration of the oil phase (e.g., 10%) and a fixed total concentration of the emulsifier blends (e.g., 2%).
-
Incorporate the Test Surfactant: Prepare another set of emulsions under the same conditions, but this time using this compound as the sole emulsifier.
-
Observe Emulsion Stability: Evaluate the stability of all emulsions over a set period (e.g., 24 hours, 1 week) by observing for signs of instability such as creaming, coalescence, or phase separation.
-
Determine the Required HLB: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the "required HLB" of the oil phase. By comparing the stability of the emulsion made with this compound to the series of blends, an approximate experimental HLB value can be assigned.
Visualization of HLB and Emulsion Type
The following diagram illustrates the fundamental relationship between the HLB value of a surfactant and its propensity to form either a water-in-oil (W/O) or an oil-in-water (O/W) emulsion.
Caption: Relationship between HLB value and preferred emulsion type.
Navigating Micellar Thresholds: A Technical Guide to the Critical Micelle Concentration of PEG-18 Castor Oil Dioleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk of the solution, leading to a plateau or a much smaller change in surface tension. The CMC is a crucial indicator of a surfactant's efficiency and dictates its performance in applications such as solubilization, emulsification, and drug delivery.
PEG-18 Castor Oil Dioleate is a nonionic surfactant, a polyethylene glycol derivative of castor oil dioleate. Its amphiphilic nature, with a hydrophilic polyethylene glycol chain and a hydrophobic dioleate tail, drives its self-assembly in aqueous solutions.
Quantitative Data on Structurally Similar Surfactants
Due to the absence of a reported CMC value for this compound, this section presents a compilation of experimentally determined CMCs for structurally related nonionic surfactants. This data allows for an informed estimation of the expected CMC range for this compound. The key structural variables to consider are the length of the polyethylene glycol (PEG) chain and the nature of the hydrophobic fatty acid chains. Generally, for nonionic surfactants, an increase in the length of the hydrophobic alkyl chain leads to a decrease in the CMC, while an increase in the length of the hydrophilic PEG chain results in a higher CMC.[1]
| Surfactant | Chemical Class | Hydrophobic Group | Hydrophilic Group (Avg. EO units) | CMC (mM) | Temperature (°C) | Reference |
| PEGylated Castor Oil Derivatives | ||||||
| Polyoxyl 35 Castor Oil (Cremophor EL) | Polyoxyethylene Castor Oil | Ricinoleate | ~35 | ~0.03 (approx. 0.02 wt%) | 25 | [2][3][4][5][6] |
| Polyoxyl 40 Hydrogenated Castor Oil | Polyoxyethylene Hydrogenated Castor Oil | Hydrogenated Ricinoleate | ~40 | Not specified | - | [2] |
| Polysorbates (Tweens) | ||||||
| Tween 20 | Polyoxyethylene Sorbitan Monolaurate | Laurate (C12) | 20 | 0.0499 | 25 | [1][7] |
| Tween 21 | Polyoxyethylene Sorbitan Monolaurate | Laurate (C12) | 4 | 0.063 | 25 | [1][7] |
| Tween 40 | Polyoxyethylene Sorbitan Monopalmitate | Palmitate (C16) | 20 | 0.0333 | 25 | [1][7] |
| Tween 60 | Polyoxyethylene Sorbitan Monostearate | Stearate (C18) | 20 | 0.0167 | 25 | [1][7] |
| Tween 80 | Polyoxyethylene Sorbitan Monooleate | Oleate (C18, unsaturated) | 20 | 0.015 - 0.019 | 25 | [1][7][8] |
| Polyoxyethylene Alkyl Ethers (Brijs) | ||||||
| Brij 35 (Brij L23) | Polyoxyethylene Lauryl Ether | Lauryl (C12) | 23 | Not specified | - | [9] |
| Brij 58 (Brij C20) | Polyoxyethylene Cetyl Ether | Cetyl (C16) | 20 | 0.007 - 0.077 | - | [10] |
| Brij L4 | Polyoxyethylene Lauryl Ether | Lauryl (C12) | 4 | Not specified | 20 | [11][12] |
Note: The CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes. The values presented are for aqueous solutions under the specified conditions.
Based on the trends observed in the table, it can be inferred that the CMC of this compound, with its C18 unsaturated fatty acid chains and a relatively moderate PEG chain length of 18, would likely fall in the lower millimolar range.
Experimental Protocols for CMC Determination
Several well-established methods are employed to determine the CMC of nonionic surfactants. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.
Surface Tension Measurement
Principle: This is one of the most common and direct methods for CMC determination. The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. This is because the surfactant monomers preferentially adsorb at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus log of concentration plot occurs.[13]
Detailed Protocol:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared with varying concentrations, spanning a range expected to include the CMC. High-purity water should be used to avoid contaminants that could affect surface tension.
-
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution.
-
Measurement:
-
The tensiometer is calibrated according to the manufacturer's instructions.
-
For each concentration, the surface tension is measured at a constant temperature. It is crucial to allow the solution to equilibrate to ensure that the surfactant monomers have reached a steady state at the interface.
-
Multiple readings should be taken for each concentration to ensure accuracy and reproducibility.
-
-
Data Analysis:
-
The measured surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[13]
-
Fluorescence Spectroscopy
Principle: This method utilizes a fluorescent probe, often a hydrophobic molecule like pyrene, which exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. Below the CMC, the probe resides in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined from the inflection point in the plot of the fluorescence property versus the surfactant concentration.[9]
Detailed Protocol:
-
Preparation of Solutions:
-
A stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone) is prepared.
-
A series of surfactant solutions of varying concentrations are prepared in high-purity water.
-
A small, constant amount of the probe stock solution is added to each surfactant solution. The final concentration of the probe should be very low to avoid self-quenching.
-
-
Instrumentation: A fluorescence spectrophotometer is used for the measurements.
-
Measurement:
-
The excitation wavelength is set to an appropriate value for the chosen probe (e.g., around 335 nm for pyrene).
-
The emission spectra are recorded for each surfactant concentration. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often used as it is sensitive to the polarity of the probe's environment.
-
-
Data Analysis:
-
A plot of the chosen fluorescence parameter (e.g., fluorescence intensity at a specific wavelength or the I1/I3 ratio for pyrene) is created as a function of the surfactant concentration (often on a logarithmic scale).
-
The plot will typically show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[9]
-
Conductivity Measurement
Principle: The conductivity method is primarily used for ionic surfactants. However, it can sometimes be applied to nonionic surfactants if they contain ionic impurities or if the micellization process affects the mobility of ions present in the solution. The principle is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity changes linearly with concentration. At the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot.[7]
Detailed Protocol:
-
Preparation of Surfactant Solutions: A series of surfactant solutions of varying concentrations are prepared in deionized water.
-
Instrumentation: A conductivity meter with a temperature-controlled cell is used.
-
Measurement:
-
The conductivity of each solution is measured at a constant temperature.
-
It is important to ensure that the solution has reached thermal equilibrium before taking a reading.
-
-
Data Analysis:
-
The specific conductivity is plotted against the surfactant concentration.
-
The plot will show two linear regions with different slopes.
-
The CMC is determined from the point of intersection of these two lines.[7]
-
Visualizing Experimental and Logical Workflows
Signaling Pathways and Logical Relationships
As this compound is primarily an excipient, its direct involvement in cellular signaling pathways is not its primary function. However, its role in drug delivery systems can be represented as a logical workflow.
Caption: Logical workflow of this compound in a drug delivery system.
Experimental Workflows
The following diagram illustrates a generalized workflow for determining the CMC of a nonionic surfactant using the surface tension method.
Caption: A generalized experimental workflow for CMC determination using the surface tension method.
Conclusion
While a precise critical micelle concentration for this compound remains to be experimentally reported in the accessible literature, a comprehensive understanding of its physicochemical behavior can be achieved. By comparing with structurally similar nonionic surfactants, it is reasonable to predict a CMC in the low millimolar range. This technical guide has provided detailed experimental protocols for surface tension, fluorescence, and conductivity measurements, enabling researchers to determine the CMC of this compound or related compounds with high accuracy. The provided workflows and data serve as a valuable resource for the effective formulation and application of this versatile surfactant in pharmaceutical and research settings. The determination of the precise CMC under specific experimental conditions is highly recommended for optimizing its performance in any given application.
References
- 1. globaljournals.org [globaljournals.org]
- 2. phexcom.com [phexcom.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 聚氧乙烯蓖麻油 -CAS 61791-12-6-Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Viscoelastic Solutions: BrijL4 and Sodium Cholate Mixtures with Metal Ions Across a Broad pH and Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Micellar formation and micellar structure of poly(oxyethylene)-hydrogenated castor oil] - PubMed [pubmed.ncbi.nlm.nih.gov]
PEG-18 Castor Oil Dioleate: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEG-18 Castor Oil Dioleate is a nonionic surfactant widely employed as an emulsifier and solubilizing agent in various pharmaceutical and cosmetic formulations. Its performance is intrinsically linked to its behavior in aqueous environments, specifically its solubility and chemical stability. This technical guide provides a comprehensive overview of the factors governing the aqueous solubility and stability of this compound. It outlines detailed experimental protocols for the evaluation of these properties and presents data in a structured format to aid in formulation development.
Introduction
Polyethylene glycol (PEG) derivatives of castor oil are a versatile class of nonionic surfactants. This compound, the oleic acid diester of ethoxylated castor oil with an average of 18 ethylene oxide units, is particularly valued for its ability to form stable emulsions and solubilize poorly water-soluble compounds.[1][2][3] A thorough understanding of its solubility and stability in aqueous solutions is paramount for ensuring the quality, efficacy, and shelf-life of finished products. This guide delves into the physicochemical properties of this compound, offering a technical resource for formulation scientists and researchers.
Aqueous Solubility of this compound
The aqueous solubility of a nonionic surfactant like this compound is a critical parameter that influences its functionality. Factors such as temperature, pH, and the presence of other solutes can significantly impact its behavior in water.
Physicochemical Properties
Several key parameters are used to characterize the hydrophilic-lipophilic properties of nonionic surfactants. While specific quantitative data for this compound is not extensively available in public literature, the following table outlines the typical properties and their significance.
| Property | Description | Typical Expected Range/Value | Significance in Aqueous Systems |
| INCI Name | This compound | Not Applicable | International nomenclature for cosmetic ingredients.[4] |
| Chemical Family | PEG/PPG, Ethoxylated compound, Glycol, Synthetic polymer | Not Applicable | Dictates the general chemical behavior.[4] |
| Origin | Synthetic/Plant-derived | Not Applicable | The starting materials are castor oil (plant-derived) and ethylene oxide (synthetic).[1] |
| Function | Emulsifying agent, Surfactant | Not Applicable | Promotes the formation of stable mixtures of immiscible liquids like oil and water.[1][2] |
| Hydrophilic-Lipophilic Balance (HLB) | An empirical scale from 0 to 20 indicating the balance between the hydrophilic and lipophilic portions of a surfactant. Higher values indicate greater hydrophilicity. | 8-12 (Estimated) | Crucial for selecting the right emulsifier for a specific oil-in-water or water-in-oil emulsion.[5][6] |
| Relative Solubility Number (RSN) | A practical measure of the hydrophilic-lipophilic balance, determined by titrating a solution of the surfactant in a dioxane/toluene mixture with water until persistent turbidity is observed. | > 17 for water-soluble surfactants | A higher RSN value indicates greater water solubility.[7][8] |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers in a solution begin to aggregate and form micelles. | Varies with temperature and solvent | Affects the solubilization capacity and surface tension reduction. |
Note: The HLB value is an estimation based on the chemical structure. Specific experimental data from the manufacturer should be consulted for precise values.
Factors Affecting Aqueous Solubility
-
Temperature: The solubility of many nonionic surfactants in water is temperature-dependent. For some polyethylene glycol ethers, solubility decreases with increasing temperature, a phenomenon known as inverse solubility, which can lead to a cloud point.
-
pH: The ester linkages in this compound can be susceptible to hydrolysis at extreme pH values (acidic or alkaline), which would affect its chemical structure and, consequently, its solubility.
-
Electrolytes: The presence of salts in an aqueous solution can influence the hydration of the polyethylene glycol chains, potentially affecting the surfactant's solubility and cloud point.
-
Co-solvents: The addition of co-solvents like alcohols can modify the polarity of the aqueous phase and enhance the solubility of the surfactant.
Stability of this compound in Aqueous Solutions
The chemical stability of this compound is a critical factor for the long-term stability of formulations. The primary degradation pathways for this molecule are hydrolysis and oxidation.[9][10][]
Hydrolytic Stability
The ester bonds in the dioleate portion of the molecule are susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[12] This degradation can lead to the formation of polyethylene glycol, oleic acid, and partially esterified castor oil, which can alter the emulsifying properties and potentially lead to phase separation or changes in the physical appearance of the formulation.
Oxidative Stability
The unsaturated oleic acid chains and the polyether backbone can be prone to oxidation, especially in the presence of oxygen, light, and metal ions. Oxidative degradation can result in the formation of hydroperoxides, aldehydes, and ketones, which may lead to changes in color, odor, and performance.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[13][14][15] These studies involve subjecting the surfactant to stress conditions more severe than those encountered during storage.
| Stress Condition | Typical Experimental Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours | Polyethylene glycol, Oleic acid, Monoesters |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours | Polyethylene glycol, Oleate salts, Monoesters |
| Oxidation | 3-30% H₂O₂ at room temperature for several hours | Hydroperoxides, Aldehydes, Ketones, Carboxylic acids |
| Thermal Degradation | Dry heat at >100°C | Chain scission products |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Various oxidative degradation products |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the solubility and stability of this compound.
Determination of Relative Solubility Number (RSN)
This method provides a practical measure of the hydrophilic-lipophilic balance.
Procedure:
-
Prepare a stock solution by dissolving 1 gram of this compound in 30 mL of a 96:4 (v/v) mixture of dioxane and toluene.
-
Titrate this solution with distilled water, adding the water dropwise with constant stirring.
-
The endpoint is reached when the solution becomes persistently turbid.
-
The volume of water (in mL) required to reach the endpoint is recorded as the Relative Solubility Number (RSN).[7]
Stability-Indicating HPLC Method for Hydrolysis Studies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the degradation of this compound and the formation of its degradation products.
Procedure:
-
Method Development: Develop a reversed-phase HPLC method capable of separating the parent this compound from its potential degradation products. A C8 or C18 column with a gradient elution of water and acetonitrile or methanol is a common starting point. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often suitable for detecting non-UV active compounds like PEG esters.[16][17][18]
-
Forced Degradation:
-
Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Incubate these solutions at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation over time.
-
Determine the degradation rate constants under different pH conditions.
-
Conclusion
The aqueous solubility and stability of this compound are critical quality attributes that must be thoroughly evaluated during pharmaceutical and cosmetic product development. While specific quantitative data for this excipient is not broadly published, this guide provides a framework for its characterization. The experimental protocols outlined herein can be adapted to generate the necessary data to support formulation design, establish appropriate storage conditions, and ensure product performance and shelf-life. It is recommended to consult with the manufacturer for specific product specifications and to conduct comprehensive in-house studies to validate the performance of this compound in a given formulation.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. specialchem.com [specialchem.com]
- 3. This compound [tiiips.com]
- 4. incibeauty.com [incibeauty.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 7. One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of PEG-18 Castor Oil Dioleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies applicable to the characterization of PEG-18 Castor Oil Dioleate. While specific, publicly available spectroscopic data for this compound is limited, this document outlines the expected analytical approaches and theoretical data based on its chemical structure. This compound is the oleic acid diester of ethoxylated castor oil, where the average number of repeating ethylene oxide units is 18.[1][2][3][4] Its complex polymeric and esterified nature necessitates a multi-faceted analytical approach for complete characterization.
Chemical Structure and General Properties
This compound is a complex mixture resulting from the reaction of castor oil, ethylene oxide, and oleic acid. Castor oil is primarily composed of triglycerides of ricinoleic acid, which contains a hydroxyl group. The ethoxylation process adds polyethylene glycol (PEG) chains to these hydroxyl groups. Subsequently, the terminal hydroxyl groups of the PEG chains are esterified with oleic acid.
Key Structural Components:
-
Castor Oil Backbone: Primarily triglycerides of ricinoleic acid.
-
Polyethylene Glycol (PEG) Chains: An average of 18 repeating ethylene oxide units.
-
Oleic Acid Esters: Terminal ester linkages with oleic acid.
Due to the natural variability of castor oil and the polymeric nature of PEG, this compound is not a single chemical entity but rather a mixture of related molecules with a distribution of PEG chain lengths and esterification patterns.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the comprehensive analysis of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR would provide critical information about the different chemical environments of the protons and carbons in the molecule.
Expected ¹H NMR Spectral Regions:
| Chemical Shift (δ) ppm | Assignment |
| ~5.3 ppm | Olefinic protons (-CH=CH-) of the oleic acid and ricinoleic acid moieties |
| ~4.1-4.3 ppm | Methylene protons of the glycerol backbone (-CH₂-O-CO-) |
| ~3.6 ppm | Repeating methylene protons of the PEG chain (-O-CH₂-CH₂-O-) |
| ~2.3 ppm | Methylene protons alpha to the carbonyl group of the ester (-CH₂-COO-) |
| ~2.0 ppm | Allylic protons (-CH₂-CH=CH-) |
| ~1.6 ppm | Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-) |
| ~1.3 ppm | Methylene protons of the fatty acid chains (-(CH₂)n-) |
| ~0.9 ppm | Terminal methyl protons of the fatty acid chains (-CH₃) |
Expected ¹³C NMR Spectral Regions:
| Chemical Shift (δ) ppm | Assignment |
| ~173-174 ppm | Carbonyl carbons of the ester groups (-COO-) |
| ~128-130 ppm | Olefinic carbons (-CH=CH-) |
| ~70 ppm | Repeating methylene carbons of the PEG chain (-O-CH₂-CH₂-O-) |
| ~60-70 ppm | Carbons of the glycerol backbone |
| ~22-34 ppm | Methylene carbons of the fatty acid chains |
| ~14 ppm | Terminal methyl carbons of the fatty acid chains (-CH₃) |
2.2. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight distribution of this polymeric material. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer would be suitable. The resulting spectrum would show a distribution of masses corresponding to the different PEG chain lengths and degrees of esterification.
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3500 cm⁻¹ (broad) | O-H stretching (from any residual hydroxyl groups) |
| ~3010-3000 cm⁻¹ | =C-H stretching (olefinic) |
| ~2925, 2855 cm⁻¹ | C-H stretching (aliphatic CH₂ and CH₃) |
| ~1740 cm⁻¹ | C=O stretching (ester) |
| ~1465 cm⁻¹ | C-H bending (aliphatic CH₂ and CH₃) |
| ~1100 cm⁻¹ | C-O stretching (ether, characteristic of the PEG chain) |
| ~722 cm⁻¹ | -(CH₂)n- rocking |
Experimental Protocols
3.1. General NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be employed.
3.2. General Mass Spectrometry Protocol (MALDI-TOF)
-
Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).
-
Sample and Matrix Preparation: Prepare a solution of the sample (e.g., 1 mg/mL in tetrahydrofuran) and a solution of the matrix (e.g., 10 mg/mL in acetonitrile/water).
-
Spotting: Mix the sample and matrix solutions and spot the mixture onto the MALDI target plate. Allow the solvent to evaporate.
-
Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in reflectron mode for higher resolution.
3.3. General FTIR Protocol (Attenuated Total Reflectance - ATR)
-
Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Visualizations
References
PEG-18 Castor Oil Dioleate in Pharmaceutical Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-18 Castor Oil Dioleate is a polyethylene glycol derivative of castor oil, functioning as a non-ionic surfactant, emulsifier, and viscosity-increasing agent.[1][2] It is synthesized through the ethoxylation and esterification of castor oil, resulting in a molecule with both hydrophilic and lipophilic properties.[3] This amphiphilic nature makes it a valuable excipient in the pharmaceutical industry, particularly for the formulation of poorly water-soluble drugs. This technical guide provides an in-depth overview of the core properties, experimental applications, and formulation considerations for this compound in pharmaceutical drug delivery systems.
Physicochemical Properties
Quantitative data for this compound is not extensively available in publicly accessible literature. The following table summarizes available data and estimated values based on its chemical structure and data from similar PEGylated castor oil derivatives.
| Property | Value | Source/Method |
| Chemical Name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-9-octadecenyl)-ω-[(1-oxo-9-octadecenyl)oxy]-, (Z,Z)-, ether with 1,2,3-propanetriol (3:1), (18 mol EO average) | Inferred from chemical structure |
| Synonyms | Polyoxyethylene (18) Castor Oil Dioleate | [1] |
| CAS Number | 110531-96-9 | [1] |
| Molecular Formula | (C₂H₄O)n(C₁₈H₃₄O₂)₂C₃H₅(OH) | [1] |
| Appearance | Likely a viscous liquid at room temperature | Based on similar PEGylated oils |
| HLB Value (Estimated) | 10-12 | Estimated based on the PEG chain length and dioleate structure, placing it in the O/W emulsifier range. |
| Solubility | Expected to be dispersible in water and soluble in various organic solvents and oils. | General property of PEGylated surfactants. |
| Viscosity | Data not available. Expected to be a viscous liquid. | - |
| Critical Micelle Concentration (CMC) | Data not available. | - |
Role in Pharmaceutical Formulations
This compound primarily functions as an emulsifying and solubilizing agent, making it particularly suitable for lipid-based drug delivery systems designed to enhance the oral bioavailability of poorly soluble drugs.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] this compound can serve as the surfactant component in SEDDS, facilitating the formation of a stable emulsion with a small droplet size, which in turn provides a large surface area for drug absorption.
Nanoemulsions
Nanoemulsions are transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[6] Due to their small droplet size, nanoemulsions can enhance drug solubilization, improve bioavailability, and provide sustained release. This compound can be used as a primary or co-surfactant in the preparation of nanoemulsions, contributing to the stability and small droplet size of the formulation.
Solubility Enhancement
The amphiphilic nature of this compound allows it to form micelles in aqueous solutions above its critical micelle concentration. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility in the aqueous medium of the gastrointestinal tract.
Experimental Protocols
While specific protocols for this compound are scarce, the following methodologies, adapted from studies on similar PEGylated castor oil derivatives, can be applied.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a SEDDS formulation for a model poorly soluble drug, such as Indomethacin.
Materials:
-
Indomethacin (Active Pharmaceutical Ingredient)
-
This compound (Surfactant)
-
Caprylic/Capric Triglyceride (Oil)
-
Ethanol (Cosurfactant/Solvent)
-
Magnetic stirrer
-
Glass vials
Procedure:
-
Solubility Study: Determine the solubility of Indomethacin in various oils, surfactants, and cosurfactants to select the most suitable excipients. An excess amount of the drug is added to a known volume of the excipient and stirred for 24 hours at 37°C. The mixture is then centrifuged, and the supernatant is analyzed for drug content using a validated analytical method (e.g., HPLC-UV).
-
Construction of Pseudo-Ternary Phase Diagram: To identify the self-emulsifying region, a pseudo-ternary phase diagram is constructed.
-
Prepare various mixtures of oil, surfactant (this compound), and cosurfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:cosurfactant).
-
For each mixture, titrate with the oil phase and observe the formation of a clear, isotropic mixture.
-
The resulting mixtures are then titrated with water, and the point at which the mixture becomes turbid is noted.
-
The area of transparency on the phase diagram represents the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant.
-
Accurately weigh the required amounts of this compound and ethanol and mix them thoroughly.
-
Add the required amount of Indomethacin to this mixture and stir until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Add the caprylic/capric triglyceride to the drug-surfactant-cosurfactant mixture and stir until a clear, homogenous solution is obtained.[4]
-
Characterization of the SEDDS Formulation
a) Emulsification Time and Droplet Size Analysis:
-
Add 1 mL of the prepared SEDDS formulation to 250 mL of purified water at 37°C in a beaker with gentle stirring (e.g., 50 rpm).
-
Visually observe the formation of the emulsion and record the time taken for complete dispersion.
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.[7]
b) In Vitro Drug Release Study (Dialysis Method):
-
A dialysis bag (e.g., MWCO 12-14 kDa) is soaked in the dissolution medium (e.g., phosphate buffer pH 6.8) for 12 hours before use.
-
1 mL of the SEDDS formulation is placed inside the dialysis bag, and the ends are securely clamped.
-
The dialysis bag is then placed in a beaker containing 500 mL of dissolution medium maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium.
-
The samples are analyzed for drug content using a suitable analytical method.[4]
c) Stability Studies:
-
The prepared SEDDS formulation is stored in sealed glass vials at different temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) for a specified period (e.g., 3 months).
-
At regular intervals, the formulation is visually inspected for any signs of phase separation or drug precipitation.
-
The droplet size, PDI, and drug content are also analyzed to assess the stability of the formulation.
Visualizations
Logical Workflow for SEDDS Formulation and Characterization
Caption: Workflow for the formulation and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).
Conceptual Signaling Pathway of Enhanced Drug Absorption via Lipid-Based Formulations
Caption: Enhanced drug absorption from lipid-based formulations via intestinal pathways.
Safety and Toxicology
This compound is generally considered to have low toxicity. Acute oral and dermal toxicity studies in rats have shown high LD50 values, indicating low toxicity via these routes. It may cause slight skin and eye irritation in rabbits. Importantly, it is not found to be mutagenic.[8] Due to its high molecular weight, dermal absorption is expected to be very low.[8] As with other PEGylated compounds, there is a potential for the presence of residual ethylene oxide and 1,4-dioxane from the manufacturing process, which are potential carcinogens.[3] Therefore, the purity of the excipient is a critical consideration.
Conclusion
This compound is a promising excipient for the formulation of poorly water-soluble drugs, particularly in the development of self-emulsifying drug delivery systems and nanoemulsions. Its amphiphilic nature allows for enhanced drug solubilization and the formation of stable emulsions, which can lead to improved oral bioavailability. While specific quantitative data for this particular excipient is limited, methodologies for formulation and characterization can be effectively adapted from studies on similar PEGylated castor oil derivatives. Further research into the specific physicochemical properties of this compound would be beneficial for its optimized application in pharmaceutical development.
References
- 1. This compound | 110531-96-9 [chemicalbook.com]
- 2. 3,3′-Dioctadecyloxacarbocyanine perchlorate (DiO) as a fluorogenic probe for measurement of critical micelle concentration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Description [tiiips.com]
- 4. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure of "PEG-18 Castor Oil Dioleate"
An In-Depth Technical Guide to the Chemical Structure of PEG-18 Castor Oil Dioleate
Introduction
This compound is a complex, synthetically derived non-ionic surfactant and emulsifying agent utilized extensively in the pharmaceutical, cosmetic, and industrial sectors. Its unique structure, derived from natural castor oil, polyethylene glycol, and oleic acid, imparts valuable properties such as the ability to form stable emulsions of otherwise immiscible substances like oil and water.[1][2] This technical guide provides a detailed examination of its chemical structure, synthesis, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development and formulation.
Deconstruction of the Chemical Structure
The nomenclature "this compound" precisely describes its constituent parts and chemical modifications. It is fundamentally the oleic acid diester of ethoxylated castor oil, where the castor oil has been modified with polyethylene glycol chains having an average of 18 repeating units of ethylene oxide.[3][4]
The structure can be understood by breaking it down into its three primary components:
-
Castor Oil : A triglyceride that serves as the natural backbone of the molecule.
-
PEG-18 : Polyethylene glycol chains with an average of 18 ethylene oxide units, which are grafted onto the castor oil backbone.
-
Dioleate : Refers to two oleic acid molecules that are attached via ester bonds to the PEG-modified castor oil.
The logical relationship between these components is illustrated in the diagram below.
Component Analysis and Properties
A thorough understanding of the final molecule requires an analysis of its constituent parts.
Castor Oil
Castor oil is a vegetable oil derived from the seeds of Ricinus communis. It is unique among triglycerides because its fatty acid profile is dominated by ricinoleic acid.[1] Ricinoleic acid is an 18-carbon monounsaturated fatty acid distinguished by a hydroxyl (-OH) group on its 12th carbon. This hydroxyl group is the primary site for the chemical modifications that produce this compound.
Table 1: Typical Fatty Acid Composition of Castor Oil
| Fatty Acid | Percentage (%) | Type |
|---|---|---|
| Ricinoleic Acid | 85 - 95% | Monounsaturated, Hydroxylated |
| Oleic Acid | 2 - 6% | Monounsaturated |
| Linoleic Acid | 1 - 5% | Polyunsaturated |
| Palmitic Acid | 0.5 - 1% | Saturated |
| Stearic Acid | 0.5 - 1% | Saturated |
| Other | <1% | - |
Polyethylene Glycol (PEG-18)
Polyethylene glycol (PEG) is a polyether compound with the general structure H−(O−CH₂−CH₂)n−OH. The designation "PEG-18" indicates that the polymer chains contain an average of 18 repeating ethylene oxide units (n ≈ 18).[1] PEGs are water-soluble, non-toxic, and biocompatible, making them ideal for modifying lipophilic molecules to enhance their water solubility and alter their surfactant properties.
Oleic Acid
Oleic acid is a common monounsaturated omega-9 fatty acid with the formula CH₃(CH₂)₇CH=CH(CH₂)₇COOH. In the final structure of this compound, two oleic acid molecules are esterified to the molecule, contributing significantly to its lipophilic character.
Synthesis Pathway
The production of this compound is a multi-step process involving the chemical modification of natural castor oil. The overall workflow involves two primary reactions: ethoxylation followed by esterification.[4][5][6]
-
Step 1: Ethoxylation of Castor Oil. Castor oil is reacted with ethylene oxide in the presence of a base catalyst (e.g., NaOH, KOH). The reaction occurs at the hydroxyl groups of the ricinoleic acid residues within the triglyceride structure. An average of 18 ethylene oxide molecules are added to each hydroxyl group, forming the "PEG-18 Castor Oil" intermediate.
-
Step 2: Diesterification with Oleic Acid. The resulting ethoxylated castor oil intermediate, which now has terminal hydroxyl groups on its PEG chains, is then reacted with two molar equivalents of oleic acid. This reaction is an esterification, typically catalyzed by an acid (e.g., boric acid, phosphorous acid), which forms ester linkages between the oleic acid and the ethoxylated castor oil, releasing water as a byproduct.[5]
The diagram below outlines this synthetic workflow.
Physicochemical Characteristics
As this compound is a product of polymerization and esterification of a natural oil, it is not a single chemical entity but rather a mixture of related molecules. Its properties, therefore, represent an average of this mixture.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 110531-96-9 |
| Appearance | Yellowish, viscous liquid or paste. |
| Estimated Avg. Molecular Weight | ~3800 g/mol |
| Function | Emulsifying Agent, Surfactant.[1][7] |
| Solubility | Dispersible in water and soluble in many organic solvents. |
| HLB Value | Estimated to be in the range of 10-12, suitable for oil-in-water emulsions. |
Note: The molecular weight is an estimation based on the primary components (triricinolein backbone, three PEG-18 chains, and two oleic acid esters). The Hydrophile-Lipophile Balance (HLB) value is an estimate based on related ethoxylated surfactants; a value in this range indicates good performance as an oil-in-water emulsifier.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical representation for the laboratory-scale synthesis of this compound, based on established chemical principles and patent literature.[5][6]
Part 1: Ethoxylation of Castor Oil
-
Apparatus Setup : A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, heating mantle, temperature controller, pressure gauge, and ports for nitrogen inlet and ethylene oxide gas inlet is required.
-
Reactant Charging : Charge the reactor with 1.0 mole-equivalent of castor oil (approx. 885 g) and a catalytic amount of potassium hydroxide (KOH), typically 0.1-0.3% of the total weight.
-
Inerting and Heating : Seal the reactor and purge thoroughly with dry nitrogen gas to remove air and moisture. Heat the mixture to 140-160°C while stirring.
-
Ethylene Oxide Addition : Once the target temperature is reached, slowly introduce gaseous ethylene oxide into the reactor. The total amount should be approximately 54 mole-equivalents (3 chains x 18 units/chain), which is about 2378 g. The reaction is highly exothermic and the addition rate must be carefully controlled to maintain the reaction temperature and keep the pressure within the safe limits of the reactor.
-
Reaction Completion : After all ethylene oxide has been added, maintain the reaction conditions for an additional 1-2 hours to ensure complete reaction.
-
Purification : Cool the reactor to below 80°C. Neutralize the KOH catalyst with an acid (e.g., acetic or phosphoric acid). The resulting product, PEG-18 Castor Oil, can be used directly in the next step.
Part 2: Esterification with Oleic Acid
-
Apparatus Setup : A 3-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, thermometer, and a Dean-Stark apparatus or similar setup for azeotropic removal of water is used.
-
Reactant Charging : Charge the flask with the PEG-18 Castor Oil intermediate produced in Part 1. Add 2.0 mole-equivalents of oleic acid (approx. 565 g) and an acid catalyst (e.g., a mixture of boric acid and phosphorous acid, 0.5-1.0% of the total reactant weight).[5]
-
Reaction : Heat the mixture to 150-160°C under a slow stream of nitrogen while stirring vigorously. Water produced during the esterification will be removed from the reaction vessel via the Dean-Stark trap.
-
Monitoring : Monitor the reaction progress by periodically measuring the acid value of the mixture via titration. The reaction is considered complete when the acid value stabilizes, typically after 3-5 hours.
-
Purification : Cool the reaction mixture to 80°C. Add a neutralizing agent like calcium oxide to quench the catalyst, followed by a filter aid such as diatomaceous earth. Stir for 1-2 hours.[5]
-
Final Product : Filter the hot mixture to remove the catalyst residues and filter aid. The resulting clear, yellow, viscous liquid is the final product, this compound.
Conclusion
This compound is a structurally complex but highly functional excipient. Its chemical architecture, originating from a triglyceride backbone and modified through controlled ethoxylation and esterification, results in a molecule with a carefully balanced hydrophilic-lipophilic nature. This structure is directly responsible for its efficacy as a surfactant and emulsifier, making it an invaluable tool for formulation scientists in the development of stable and effective delivery systems for a wide range of active ingredients.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound | 110531-96-9 [chemicalbook.com]
- 3. ewg.org [ewg.org]
- 4. This compound - Description [tiiips.com]
- 5. CN104402720A - Preparation method of castor oil polyoxyethylene ether oleate - Google Patents [patents.google.com]
- 6. Ethoxylated castor oil | PPTX [slideshare.net]
- 7. skinsort.com [skinsort.com]
An In-Depth Technical Guide to the Safety and Toxicity Profile of PEG-18 Castor Oil Dioleate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of PEG-18 Castor Oil Dioleate, a non-ionic surfactant commonly used as an emulsifier, solubilizer, and viscosity-increasing agent in various formulations. This document is intended for researchers, scientists, and drug development professionals who are considering or currently utilizing this excipient in in vitro studies.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative of castor oil, where the number '18' denotes the average number of ethylene oxide units in the PEG chain. It is formed through the esterification of oleic acid with ethoxylated castor oil.[1][2] Its amphiphilic nature, with a hydrophilic PEG chain and lipophilic oleic acid and castor oil components, allows it to stabilize oil-in-water emulsions.[2] Due to these properties, it is found in a variety of products, including cosmetics and potentially in drug delivery systems as an excipient.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its behavior in in vitro systems.
| Property | Value/Description | Reference(s) |
| INCI Name | This compound | [2] |
| CAS Number | 110531-96-9 | [3] |
| Chemical Family | PEGylated Castor Oil, Non-ionic surfactant | [2] |
| Function | Emulsifying agent, Surfactant | [2] |
| Molecular Weight | High molecular weight (> 1,000 Da) | [4] |
| Solubility | Estimated low water solubility (< 1 mg/L) | [4] |
| Partition Coefficient (log Kow) | Estimated to be high (> 4) | [4] |
Caption: Table 1: Physicochemical Properties of this compound.
In Vitro Safety and Toxicity Profile
A report by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) summarized the toxicological data for a product containing this compound. The key findings are presented in Table 2.
| Toxicological Endpoint | Result | Conclusion | Reference(s) |
| Acute Oral Toxicity (Rat) | LD50 > 3,000 mg/kg bw | Low toxicity | [4] |
| Acute Dermal Toxicity (Rat) | LD50 > 2,000 mg/kg bw | Low toxicity | [4] |
| Skin Irritation (Rabbit) | Slightly irritating | Potential for mild skin irritation | [4] |
| Eye Irritation (Rabbit) | Slightly irritating | Potential for mild eye irritation | [4] |
| Skin Sensitization (Guinea Pig) | Non-adjuvant test showed no evidence of sensitization | Not a skin sensitizer | [4] |
Caption: Table 2: Summary of Toxicological Data for this compound from the NICNAS Report.
The Cosmetic Ingredient Review (CIR) Expert Panel has also reviewed the safety of PEGylated oils, including PEGylated castor oils, and concluded them to be safe for use in cosmetics when formulated to be non-irritating.[5]
Potential Mechanisms of In Vitro Toxicity
The potential in vitro toxicity of this compound can be attributed to its properties as a surfactant and the biological activity of its components: polyethylene glycol and oleic acid.
The primary mechanism of toxicity for many surfactants is the disruption of the cell membrane.[6] Surfactants, due to their amphiphilic nature, can insert into the lipid bilayer of cell membranes, leading to increased permeability, loss of integrity, and eventual cell lysis.[6][7] This effect is often concentration-dependent, with cell viability loss occurring at concentrations below the critical micelle concentration (CMC) and cell lysis occurring at or near the CMC.[6]
Caption: Surfactant-induced cell membrane disruption pathway.
The polyethylene glycol component of the molecule may also contribute to its biological effects. The cytotoxicity of PEGs can be dependent on their molecular weight.[8][9] While many PEG oligomers are considered safe, some studies have shown that certain molecular weights can induce cytotoxicity.[8][10] The introduction of a PEG unit has also been shown to mitigate the toxicity of other molecules.[11]
Oleic acid, a major component of the dioleate ester, is a fatty acid with diverse biological activities. In vitro studies have shown that oleic acid can have varied effects on cell viability, proliferation, and apoptosis depending on the cell type and concentration. For instance, in some cancer cell lines, oleic acid has been shown to induce a dose-dependent reduction in cell viability, while in others, it can stimulate proliferation.[12][13] Oleic acid is also known to influence lipid metabolism and can induce lipid accumulation in cells.[14][15][16]
Caption: Potential cellular effects of oleic acid in vitro.
Recommended In Vitro Toxicity Testing
For researchers needing to establish a specific in vitro toxicity profile for this compound in their experimental system, a panel of standard cytotoxicity assays is recommended.
A general workflow for assessing the in vitro cytotoxicity of a test compound is outlined below.
Caption: General experimental workflow for in vitro cytotoxicity testing.
The following are detailed methodologies for three common cytotoxicity assays suitable for evaluating surfactants.
5.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a suitable vehicle (e.g., serum-free media).
-
Remove the culture medium from the cells and replace it with the prepared compound dilutions. Include vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan is fully dissolved.[18]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle control.
-
5.2.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cell membrane damage by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[20]
-
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[21]
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[21]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[21]
-
Add a stop solution if required by the kit.[21]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]
-
Determine cytotoxicity by comparing the LDH activity in the treated wells to that of untreated and maximum LDH release controls (cells lysed with a detergent).
-
5.2.3. Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[22]
-
Principle: The dye penetrates the cell membrane by non-ionic diffusion and accumulates in the lysosomes of viable cells. Damage to the cell membrane or lysosomes results in a decreased uptake and retention of the dye.
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
At the end of the treatment period, remove the medium containing the test substance.
-
Add medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours.[23]
-
Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[23]
-
Shake the plate for at least 10 minutes to ensure complete solubilization of the dye.[23]
-
Measure the absorbance at 540 nm.[23]
-
Calculate cell viability as a percentage of the dye uptake in control cells.
-
Conclusion and Recommendations for In Vitro Use
While this compound is generally considered to have low systemic toxicity, its surfactant nature and composition suggest a potential for in vitro cytotoxicity, primarily through cell membrane disruption. The extent of this effect is likely to be dependent on its concentration and the specific cell type being used.
For researchers using this compound as an excipient in in vitro studies, it is crucial to:
-
Determine the No-Observed-Adverse-Effect Level (NOAEL): Conduct preliminary dose-response experiments using relevant cytotoxicity assays to identify the concentration range at which this compound does not significantly affect the viability or metabolism of the cells under investigation.
-
Include Appropriate Vehicle Controls: Always include a vehicle control group treated with the same concentration of this compound as used to deliver the active compound. This will allow for the differentiation of the effects of the active compound from those of the excipient.
-
Consider the Physicochemical Properties: The high lipophilicity and low water solubility may influence its behavior in aqueous cell culture media. Ensure proper solubilization and dispersion to achieve accurate and reproducible results.
By following these recommendations and understanding the potential toxicological profile of this compound, researchers can design more robust in vitro experiments and accurately interpret their findings.
References
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. cir-safety.org [cir-safety.org]
- 6. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 14. Oleic acid-induced steatosis model establishment in LMH cells and its effect on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 16. Oleic acid differentially affects lipid droplet storage of de novo synthesized lipids in hepatocytes and adipocytes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04829B [pubs.rsc.org]
- 17. broadpharm.com [broadpharm.com]
- 18. atcc.org [atcc.org]
- 19. protocols.io [protocols.io]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 23. qualitybiological.com [qualitybiological.com]
Methodological & Application
Application Notes and Protocols: PEG-18 Castor Oil Dioleate in Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are advanced drug delivery systems that have garnered significant attention for their potential to enhance the solubility, bioavailability, and targeted delivery of therapeutic agents. These kinetically stable, submicron-sized colloidal dispersions of two immiscible liquids, typically oil and water, are stabilized by an interfacial film of surfactant molecules. The selection of an appropriate surfactant is paramount to the successful formulation of a stable and effective nanoemulsion.
PEG-18 Castor Oil Dioleate is a polyethylene glycol derivative of castor oil that functions as a non-ionic emulsifying agent. Its chemical structure, possessing both hydrophilic (polyethylene glycol) and lipophilic (castor oil dioleate) moieties, makes it a candidate for stabilizing oil-in-water (O/W) nanoemulsions. These application notes provide a comprehensive overview of the formulation and characterization of nanoemulsions utilizing this compound, based on established principles of nanoemulsion science. While specific experimental data for this compound in nanoemulsions is not extensively available in published literature, this document outlines the fundamental protocols and characterization techniques that would be employed in its investigation.
Key Physicochemical Properties and Rationale for Use
This compound is selected as a surfactant in nanoemulsion formulations for several key reasons:
-
Emulsifying Capacity: It is designed to reduce the interfacial tension between oil and water phases, facilitating the formation of fine droplets and preventing their coalescence.
-
Steric Stabilization: The polyethylene glycol chains can provide a steric barrier on the surface of the oil droplets, preventing them from aggregating.
-
Biocompatibility: As a derivative of castor oil, a widely used pharmaceutical excipient, it is expected to have a favorable safety profile.
Hypothetical Formulation Data
Due to the limited availability of specific experimental data for nanoemulsions formulated with this compound, the following table presents a hypothetical range of physicochemical properties based on similar non-ionic surfactants used in nanoemulsion formulations. These values should be considered as a starting point for formulation development and optimization.
| Parameter | Formulation A (Low Surfactant) | Formulation B (High Surfactant) |
| Composition | ||
| Oil Phase (e.g., Castor Oil) | 10% (w/w) | 5% (w/w) |
| This compound | 5% (w/w) | 15% (w/w) |
| Co-surfactant (e.g., Ethanol) | 10% (w/w) | 10% (w/w) |
| Aqueous Phase (Water) | 75% (w/w) | 70% (w/w) |
| Physicochemical Properties | ||
| Particle Size (nm) | 150 - 250 | 50 - 150 |
| Polydispersity Index (PDI) | 0.2 - 0.4 | 0.1 - 0.3 |
| Zeta Potential (mV) | -5 to -15 | -10 to -25 |
| Appearance | Translucent to Opaque | Transparent to Translucent |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of nanoemulsions incorporating this compound.
Preparation of Oil-in-Water (O/W) Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method for producing nanoemulsions with small and uniform droplet sizes.
Materials:
-
Oil Phase (e.g., Castor Oil, Medium-Chain Triglycerides)
-
This compound (Surfactant)
-
Co-surfactant (e.g., Ethanol, Propylene Glycol)
-
Aqueous Phase (Purified Water)
-
Active Pharmaceutical Ingredient (API) - if applicable
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the oil phase.
-
If applicable, dissolve the lipophilic API in the oil phase with gentle stirring.
-
Add the specified quantity of this compound and the co-surfactant to the oil phase.
-
Stir the mixture until a homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Measure the required volume of purified water.
-
If applicable, dissolve any hydrophilic components in the aqueous phase.
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed (e.g., 500-1000 rpm) using a magnetic stirrer.
-
Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-5 cycles).
-
Collect the resulting nanoemulsion.
-
Characterization of the Nanoemulsion
a) Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the uniformity of their size distribution (PDI).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
Record the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for nanoemulsions.
-
b) Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the nanoemulsion. Higher absolute zeta potential values (typically > ±30 mV) suggest better stability due to electrostatic repulsion between droplets.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water.
-
Inject the diluted sample into the specific zeta potential cell.
-
Perform the measurement using an electrophoretic light scattering instrument.
-
Record the zeta potential value in millivolts (mV).
-
c) Morphological Analysis:
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the nanoemulsion droplets, confirming their size and shape.
-
Procedure:
-
Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Allow the excess liquid to evaporate.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the grid under a transmission electron microscope.
-
Capture images of the nanoemulsion droplets.
-
d) Stability Studies:
-
Objective: To assess the physical stability of the nanoemulsion over time and under different storage conditions.
-
Procedure:
-
Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time intervals (e.g., 0, 1, 3, and 6 months), visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation.
-
Measure the particle size, PDI, and zeta potential at each time point to monitor any changes.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the formulation and characterization of nanoemulsions using this compound.
Caption: Structure of an O/W nanoemulsion droplet.
Caption: Experimental workflow for nanoemulsion.
Conclusion
While specific data on the use of this compound in nanoemulsion formulations is limited in publicly available literature, its properties as a non-ionic surfactant suggest its potential utility in this application. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore its use. Successful formulation will depend on systematic optimization of the oil-to-surfactant ratio, co-surfactant selection, and processing parameters to achieve the desired physicochemical properties for a given application. Further research is warranted to fully elucidate the performance of this compound in nanoemulsion-based drug delivery systems.
Application Notes and Protocols for PEG-18 Castor Oil Dioleate in the Solubilization of Poorly Water-Soluble Drugs
Disclaimer: Direct quantitative data and detailed pharmaceutical protocols for PEG-18 Castor Oil Dioleate in drug solubilization are limited in publicly available literature. The following application notes and protocols are based on the established properties of closely related PEGylated castor oil derivatives, such as PEG-35 Castor Oil, PEG-40 Hydrogenated Castor Oil, and PEG-60 Hydrogenated Castor Oil, which are widely used as solubilizing agents in pharmaceutical formulations. The principles and methodologies described are expected to be largely applicable to this compound, but formulation-specific optimization will be necessary.
Introduction to this compound
This compound is a polyethylene glycol derivative of castor oil fatty acids. It belongs to the family of non-ionic surfactants and functions primarily as an emulsifying and solubilizing agent.[1][2] Structurally, it consists of a lipophilic part derived from oleic acid and a hydrophilic polyethylene glycol (PEG) chain, with an average of 18 ethylene oxide units.[1] This amphiphilic nature allows it to reduce the interfacial tension between oil and water, enabling the formation of stable emulsions and micelles that can encapsulate poorly water-soluble drug molecules, thereby enhancing their apparent solubility and bioavailability.
Physicochemical Properties (Analogues):
While specific data for this compound is scarce, the properties of similar PEGylated castor oils provide a useful reference for formulation development.
| Property | Value (for related PEG Castor Oils) | Reference |
| Appearance | Pale yellow viscous liquid to semi-solid | [3] |
| HLB Value | 10-16 (for various PEGylated castor oils) | [4] |
| Solubility | Soluble in water and oil | |
| Function | Solubilizer, Emulsifier, Surfactant | [3][5] |
Applications in Pharmaceutical Formulation
PEGylated castor oil derivatives are versatile excipients used in various dosage forms to overcome the challenges associated with poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability).
Key Applications Include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This compound, with its surfactant properties, is a suitable candidate for the surfactant component in SEDDS formulations.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level to enhance its dissolution rate. PEGylated castor oils can be used as carriers in the preparation of solid dispersions through methods like fusion (melting) or solvent evaporation.
-
Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range, which can improve drug absorption and bioavailability. PEGylated castor oils are effective emulsifiers for creating stable nanoemulsion formulations.
Experimental Protocols
The following are generalized protocols for utilizing PEGylated castor oil derivatives like this compound for the solubilization of poorly water-soluble drugs.
Protocol for Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for developing a liquid SEDDS formulation.
Materials:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API)
-
Oil phase (e.g., Caprylic/Capric Triglyceride, Olive Oil)
-
Surfactant (e.g., this compound)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, Propylene Glycol)
Methodology:
-
Solubility Screening:
-
Determine the saturation solubility of the API in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the API to a known volume of the excipient in a sealed vial.
-
Agitate the vials for 48-72 hours at a constant temperature (e.g., 25°C or 37°C).
-
Centrifuge the samples to separate the undissolved drug.
-
Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select the oil, surfactant, and co-surfactant.
-
Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the region of spontaneous emulsion formation on a ternary phase diagram.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select a formulation from the optimal emulsion region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40-50°C) to ensure homogeneity, if necessary.
-
Add the pre-weighed API to the excipient mixture and stir until completely dissolved.
-
Cool the formulation to room temperature.
-
-
Characterization of the SEDDS Formulation:
-
Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium (e.g., water, simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Zeta Potential: Measure the surface charge of the emulsion droplets using electrophoretic light scattering.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., Type II - paddle) in a relevant dissolution medium.
-
Quantitative Data from a Representative Study (using PEG-40 Hydrogenated Castor Oil):
| Formulation Component | Ratio (w/w) | Drug Loading (mg/g) | Droplet Size (nm) | PDI |
| Glyceryl Monooleate (Oil) | 1 | 50 | 150 ± 10 | < 0.2 |
| PEG-40 Hydrogenated Castor Oil (Surfactant) | 8 | |||
| PEG-400 (Co-surfactant) | 1 |
This table is illustrative and based on a study using a related PEGylated castor oil derivative.[4][6]
Protocol for Preparation of a Solid Dispersion by Fusion Method
This protocol describes the preparation of a solid dispersion to enhance the dissolution of a poorly soluble drug.
Materials:
-
Poorly water-soluble API
-
Hydrophilic Carrier (e.g., this compound, PEG 6000)
Methodology:
-
Miscibility/Solubility Study:
-
Determine the solubility of the API in the molten carrier at different temperatures to ensure miscibility.
-
-
Preparation of the Solid Dispersion:
-
Accurately weigh the API and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-carrier).
-
Melt the carrier in a suitable container (e.g., porcelain dish) on a hot plate or in a water bath at a temperature slightly above its melting point.
-
Add the API to the molten carrier and stir continuously until a clear, homogenous melt is obtained.
-
Rapidly cool the molten mixture by placing the container on an ice bath or by pouring it onto a cold stainless steel plate.
-
Allow the mixture to solidify completely.
-
-
Post-Processing:
-
Grind the solidified mass using a mortar and pestle.
-
Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
-
Characterization of the Solid Dispersion:
-
In Vitro Dissolution: Compare the dissolution profile of the solid dispersion with that of the pure drug and a physical mixture of the drug and carrier.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous or crystalline state of the drug within the carrier.
-
Quantitative Data from a Representative Study (using PEG-60 Hydrogenated Castor Oil):
| Formulation | Drug:Carrier Ratio | Solubility Enhancement (vs. Pure Drug) |
| Praziquantel:PEG-60 H-Castor Oil | 1:2 | ~5-fold increase in aqueous solubility |
This table is based on a study with a related PEGylated castor oil derivative and is for illustrative purposes.
Diagrams
Experimental Workflow for SEDDS Formulation
Caption: Workflow for SEDDS formulation.
Logical Relationship in Solid Dispersion Formulation
Caption: Logic of solid dispersion formulation.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound | 110531-96-9 [chemicalbook.com]
- 3. cir-safety.org [cir-safety.org]
- 4. mdpi.com [mdpi.com]
- 5. ambujasolvex.com [ambujasolvex.com]
- 6. The In Vitro-In Vivo Safety Confirmation of PEG-40 Hydrogenated Castor Oil as a Surfactant for Oral Nanoemulsion Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PEG-18 Castor Oil Dioleate in Topical Drug Delivery
Disclaimer: Scientific literature with detailed experimental protocols and quantitative data specifically for PEG-18 Castor Oil Dioleate in topical drug delivery is limited. The following application notes and protocols have been developed by extrapolating data and methodologies from studies on structurally similar PEGylated castor oil derivatives, such as PEG-35, PEG-40, and PEG-60 hydrogenated castor oil. These notes are intended to serve as a comprehensive guide for researchers and formulation scientists.
Application Notes
This compound is a polyethylene glycol diester of oleic acid and castor oil with an average of 18 moles of ethylene oxide. It functions primarily as a non-ionic emulsifier and solubilizing agent. In the context of topical drug delivery, it is a valuable excipient for formulating emulsions, microemulsions, and nanoemulsions, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). Its surfactant properties can also contribute to enhancing the penetration of APIs across the stratum corneum.
Key Applications in Topical Drug Delivery:
-
Solubilizer for Hydrophobic APIs: this compound can significantly increase the solubility of lipophilic drugs in aqueous-based topical formulations, which is a critical factor for improving drug bioavailability.
-
Emulsifier for Oil-in-Water (O/W) Formulations: It is effective in forming and stabilizing O/W emulsions, creating elegant and cosmetically acceptable creams and lotions.
-
Penetration Enhancer: Like other PEGylated surfactants, this compound may enhance the permeation of drugs through the skin. This is likely achieved by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity.[1][2][3]
Physicochemical Properties (Representative Data):
| Property | Value |
| INCI Name | This compound |
| Appearance | Yellowish, viscous liquid |
| HLB Value (Approx.) | 10-12 |
| Solubility | Dispersible in water and oil |
Experimental Protocols
Formulation of a Topical Microemulsion with this compound
This protocol describes the preparation of an oil-in-water (O/W) microemulsion using this compound as the primary surfactant.
Materials:
-
Active Pharmaceutical Ingredient (API) - e.g., Ketoprofen
-
Oil Phase: Isopropyl myristate (IPM)
-
Surfactant: this compound
-
Co-surfactant: Polyethylene glycol 400 (PEG-400)
-
Aqueous Phase: Purified water
-
Magnetic stirrer
-
Vortex mixer
-
Beakers and graduated cylinders
Protocol:
-
Preparation of the Surfactant Mixture (Smix):
-
Prepare the Smix by blending this compound and PEG-400 in a predetermined ratio (e.g., 1:1, 2:1, or 3:1 by weight) in a glass beaker.
-
Mix thoroughly using a vortex mixer until a homogenous solution is obtained.
-
-
Solubilization of the API:
-
Accurately weigh the desired amount of the API (e.g., 2% w/w Ketoprofen) and dissolve it in the oil phase (IPM) with the aid of gentle heating and stirring if necessary.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
To determine the optimal concentration range for the microemulsion components, a pseudo-ternary phase diagram should be constructed.
-
Prepare various weight ratios of the oil phase and the Smix (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titrate each oil-Smix mixture with the aqueous phase (purified water) dropwise, under constant stirring.
-
Observe the mixture for transparency and flowability. The point at which the solution turns from turbid to transparent indicates the formation of a microemulsion.
-
Plot the results on a triangular phase diagram to identify the microemulsion existence region.
-
-
Preparation of the Final Microemulsion Formulation:
-
Based on the phase diagram, select a composition from the microemulsion region.
-
For example, a formulation could consist of 10% oil phase (with API), 40% Smix, and 50% aqueous phase.
-
Add the oil phase to the Smix and mix thoroughly.
-
Slowly add the aqueous phase to the oil-Smix mixture under continuous stirring with a magnetic stirrer until a clear and transparent microemulsion is formed.
-
Characterization of the Microemulsion:
The prepared microemulsion should be characterized for its physicochemical properties.
| Parameter | Method | Typical Values |
| Visual Inspection | Macroscopic observation | Clear, transparent, and homogenous |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 20-200 nm, PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -5 to -20 mV |
| pH | pH meter | 5.5 - 7.0 |
| Viscosity | Brookfield viscometer | 100-500 cP |
| Drug Content | HPLC-UV | 95-105% of the theoretical amount |
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the procedure for evaluating the permeation of an API from a topical formulation containing this compound through an excised skin sample.[4][5][6]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine ear skin)
-
Receptor medium: Phosphate buffered saline (PBS) pH 7.4, with a suitable solubilizing agent if the API is poorly water-soluble (e.g., 20% PEG-400)
-
Topical formulation containing the API and this compound
-
Control formulation (without this compound)
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Syringes and needles
-
HPLC system for API quantification
Protocol:
-
Skin Preparation:
-
Thaw the frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and place the cells on a stirring plate within a water bath or on a heating block to maintain the skin surface temperature at 32°C.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of the test formulation and the control formulation evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) compared to the control formulation.
Quantitative Data Summary (Hypothetical Example):
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control (without this compound) | 1.5 | 0.75 | 1.0 |
| Test (with 5% this compound) | 4.8 | 2.4 | 3.2 |
Analysis of Stratum Corneum Disruption by FTIR Spectroscopy
This protocol provides a method to assess the effect of this compound on the lipid organization of the stratum corneum using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.[7][8]
Materials:
-
Isolated stratum corneum (SC) sheets
-
FTIR spectrometer with an ATR accessory
-
Test formulation containing this compound
-
Control (e.g., saline solution)
-
Incubation chamber
Protocol:
-
SC Preparation:
-
Prepare isolated SC sheets from excised skin by trypsin digestion.
-
-
Treatment of SC:
-
Cut the SC sheets into small pieces.
-
Treat the SC pieces with the test formulation and the control for a specific period (e.g., 4 hours) in an incubation chamber.
-
After incubation, gently wipe off the excess formulation from the SC surface.
-
-
FTIR Analysis:
-
Place the treated SC sample on the ATR crystal.
-
Acquire the FTIR spectra in the range of 4000-650 cm⁻¹.
-
Collect spectra from multiple spots on each SC sample.
-
Data Analysis:
-
Analyze the positions of the symmetric and asymmetric C-H stretching vibration peaks of the methylene chains of the lipids, which are typically found around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.
-
A shift of these peaks to higher wavenumbers indicates a more disordered or fluid state of the SC lipids.
Quantitative Data Summary (Hypothetical Example):
| Treatment | Symmetric C-H Stretching Peak (cm⁻¹) | Asymmetric C-H Stretching Peak (cm⁻¹) |
| Untreated SC | 2850.5 | 2919.8 |
| Control (Saline) | 2850.6 | 2920.0 |
| Test (with this compound) | 2852.1 | 2922.5 |
Visualization of Workflows and Mechanisms
Below are diagrams created using the DOT language to visualize key processes in the research of topical drug delivery with this compound.
Caption: Experimental workflow for evaluating topical formulations.
Caption: Proposed mechanism of skin penetration enhancement.
References
- 1. Profiling skin penetration using PEGylated emulsifiers as penetration enhancers via confocal Raman spectroscopy and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of the Polar Head and the Hydrophobic Chain on the Skin Penetration Enhancement Effect of Poly(Ethylene Glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cremophor RH40-PEG 400 microemulsions as transdermal drug delivery carrier for ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of ATR-FTIR spectroscopy in analysis of stratum corneum components in sensitive facial skin [pifukezazhi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for PEG-18 Castor Oil Dioleate in Oral Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Role of PEG-18 Castor Oil Dioleate as an Excipient
This compound is a polyethylene glycol diester of oleic acid and ethoxylated castor oil.[1][2] In oral drug delivery, it primarily functions as a non-ionic surfactant, emulsifier, and solubilizing agent.[2][3] Its amphiphilic nature, possessing both hydrophilic (polyethylene glycol chains) and lipophilic (fatty acid chains) moieties, allows it to improve the solubility and dissolution of poorly water-soluble drugs, which is a significant challenge in oral formulation development.[4][5]
Mechanism of Action:
The primary mechanism by which this compound enhances the solubility of hydrophobic drugs is through the formation of micelles.[5] In an aqueous environment, the surfactant molecules self-assemble into spherical structures where the lipophilic tails form a core that can encapsulate the poorly soluble drug, while the hydrophilic heads form an outer shell that interfaces with the aqueous medium. This encapsulation effectively increases the apparent solubility of the drug in the gastrointestinal fluids.
By improving solubility and dissolution, this compound can subsequently enhance the bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[4][6] Faster and more complete dissolution of the active pharmaceutical ingredient (API) in the gastrointestinal tract can lead to increased absorption and, consequently, improved therapeutic efficacy.[6]
Furthermore, as a component of self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS), this compound can contribute to the formation of fine oil-in-water emulsions upon gentle agitation in the digestive tract.[7][8] These systems can further improve drug solubilization and lymphatic transport, offering an alternative absorption pathway.[9]
Quantitative Data on Performance
Table 1: Enhancement of Drug Solubility with PEGylated Castor Oil Derivatives
| Drug | Excipient | Ratio (Drug:Excipient) | Fold Increase in Solubility | Reference |
| Praziquantel | PEG-60 Hydrogenated Castor Oil | 1:2 | ~3.25 | [10][11] |
| Indomethacin | Gelucire 50/13 (a PEG derivative) | 1:4 | 3.5 | [12] |
| Indomethacin | PEG4000 | 1:4 | 4 | [12] |
Table 2: Improvement of Dissolution Rate with PEGylated Excipients
| Drug | Excipient | Formulation | Dissolution Enhancement | Reference |
| Praziquantel | PEG-60 Hydrogenated Castor Oil | Solid Dispersion | Significantly faster dissolution compared to pure drug | [10][11][13] |
| Indomethacin | Gelucire 50/13 | Solid Dispersion | Faster and higher drug release | [12] |
| Indomethacin | PEG4000 | Solid Dispersion | Faster and higher drug release | [12] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the performance of this compound as an excipient in oral drug delivery.
Equilibrium Solubility Study
Objective: To determine the extent to which this compound can enhance the equilibrium solubility of a poorly water-soluble API.
Methodology:
-
Preparation of Solutions: Prepare a series of solutions with increasing concentrations of this compound (e.g., 0.5%, 1%, 2%, 5%, 10% w/v) in a biorelevant buffer (e.g., pH 1.2, 4.5, or 6.8).[14]
-
Drug Addition: Add an excess amount of the API to each solution.
-
Equilibration: Shake the samples in a constant temperature water bath (37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]
-
Sample Collection and Preparation: Withdraw aliquots from each solution and filter them through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.
-
Analysis: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]
-
Data Analysis: Plot the solubility of the API as a function of the this compound concentration to determine the solubility enhancement ratio.
In Vitro Dissolution Testing
Objective: To evaluate the effect of this compound on the dissolution rate of an API from a solid dosage form.
Methodology:
-
Formulation Preparation: Prepare solid dosage forms (e.g., tablets or capsules) containing the API with and without this compound at various concentrations.
-
Dissolution Apparatus Setup: Use a USP Apparatus 1 (basket) or 2 (paddle) dissolution tester.[1]
-
Dissolution Medium: Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).[2][16] Maintain the temperature at 37 ± 0.5°C.[17]
-
Test Initiation: Place the dosage form in the apparatus and start the test at a specified agitation speed (e.g., 50 or 75 RPM).[17]
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[16]
-
Analysis: Determine the concentration of the dissolved API in each sample using a validated analytical method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation. Compare the profiles to assess the impact of this compound.
In Vitro Permeability Assay (Caco-2 Cell Model)
Objective: To assess the potential of this compound to enhance the intestinal permeability of an API.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer (typically 18-22 days).[4][18]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before and after the experiment.[3]
-
Transport Study:
-
Sampling: At specified time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the API in the samples using a sensitive analytical method like LC-MS/MS.[19]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each condition. An increase in the A-B Papp value in the presence of this compound suggests enhanced permeability. The efflux ratio (Papp B-A / Papp A-B) can indicate if the excipient inhibits efflux transporters.[4]
Visualizations
Caption: Mechanism of solubility enhancement by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Relationship between formulation properties and bioavailability.
References
- 1. agnopharma.com [agnopharma.com]
- 2. fda.gov [fda.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 16. What is dissolution testing? [pion-inc.com]
- 17. fip.org [fip.org]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. enamine.net [enamine.net]
Application of PEG-18 Castor Oil Dioleate in Parenteral Formulations: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the parenteral application of PEG-18 Castor Oil Dioleate is limited in publicly available literature. The following application notes and protocols are substantially based on data from structurally related and widely used polyethoxylated castor oils, such as Polyoxyl 35 Castor Oil (Kolliphor® EL/Cremophor® EL) and its purified grade, Kolliphor® ELP. These compounds share a similar function as non-ionic solubilizers and emulsifiers. Researchers should consider this information as a starting point and are advised to conduct specific suitability and toxicity studies for this compound in their specific parenteral formulations.
Introduction to this compound and its Surrogates in Parenteral Formulations
This compound is a polyethylene glycol derivative of castor oil.[1][2] In cosmetics, it functions as an emulsifying agent and surfactant.[3][4] While specific data on its parenteral use is scarce, its chemical structure suggests potential as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) in parenteral formulations.
This document leverages the extensive data available for other polyethoxylated castor oils, notably Polyoxyl 35 Castor Oil (commercially known as Kolliphor® EL), which has a long history of use in parenteral drug products.[3] Kolliphor® EL is a non-ionic solubilizer and emulsifier produced by reacting castor oil with ethylene oxide.[2][5] It is a pale yellow, oily liquid that is soluble in water and various organic solvents.[3] A purified grade, Kolliphor® ELP, is also available and is particularly suited for parenteral dosage forms due to improved stability and a better safety profile.[5]
These agents are crucial for formulating APIs that would otherwise be difficult to administer intravenously. They work by forming micelles that encapsulate the hydrophobic drug molecules, allowing them to be dispersed in an aqueous medium.
Key Applications in Parenteral Formulations
Based on the applications of surrogate polyethoxylated castor oils, this compound could potentially be used for:
-
Solubilization of Poorly Water-Soluble Drugs: A primary application is to enhance the solubility of hydrophobic APIs for intravenous administration.[3]
-
Emulsification of Lipophilic Substances: It can be used to create stable oil-in-water emulsions for parenteral nutrition or for the delivery of oil-soluble vitamins.
-
Vehicle for Cancer Chemotherapy: Polyethoxylated castor oils have been famously used in the formulation of anti-cancer drugs like paclitaxel (Taxol).[3]
-
Formulation of Anesthetics and Other CNS Drugs: Drugs such as diazepam and propofol have been formulated using these excipients.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for Polyoxyl 35 Castor Oil (Kolliphor® EL), which can serve as a reference for initiating studies with this compound.
Table 1: Physicochemical Properties of Polyoxyl 35 Castor Oil (Kolliphor® EL)
| Property | Value | Reference |
| CAS Number | 61791-12-6 | [2] |
| Appearance | Pale yellow, oily liquid | [3] |
| Solubility | Soluble in water and various organic solvents | [3] |
| HLB Value | 12-14 | [6] |
| Critical Micelle Concentration (CMC) | Approximately 0.02% | [7] |
Table 2: Examples of Drugs Formulated with Polyoxyl 35 Castor Oil for Parenteral Administration
| Drug Name | Therapeutic Class | Formulation Details | Reference |
| Paclitaxel (Taxol®) | Anti-cancer | 6 mg/mL paclitaxel in 50% Kolliphor® EL and 50% ethanol | [3] |
| Ciclosporin (Sandimmune®) | Immunosuppressant | Intravenous injection | [2] |
| Docetaxel | Anti-cancer | Intravenous formulation | [3] |
| Vitamin K | Vitamin | Intravenous injection | [2] |
Experimental Protocols
The following are generalized protocols based on the use of polyethoxylated castor oils in parenteral formulations. These should be adapted and optimized for this compound.
Protocol for Solubility Enhancement Study
Objective: To determine the concentration of this compound required to solubilize a target concentration of a poorly water-soluble API.
Materials:
-
Poorly water-soluble API
-
This compound
-
Water for Injection (WFI)
-
Ethanol (optional, as a co-solvent)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for API quantification
Procedure:
-
Prepare a series of stock solutions of this compound in WFI at different concentrations (e.g., 1%, 5%, 10%, 20%, 50% w/v).
-
Accurately weigh an excess amount of the API and add it to a known volume of each this compound solution.
-
If a co-solvent is used, prepare the excipient/co-solvent mixture first, then add the API. For example, a 1:1 mixture of this compound and ethanol.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved API.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method (HPLC or UV-Vis).
-
Plot the solubility of the API as a function of the this compound concentration to determine the optimal concentration for your target formulation.
Protocol for Preparation of a Parenteral Formulation
Objective: To prepare a sterile, injectable formulation of a poorly water-soluble API using this compound as a solubilizer.
Materials:
-
API
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Aseptic filtration unit (0.22 µm filter)
-
Equipment for aseptic processing (laminar flow hood)
Procedure:
-
In a sterile vessel, dissolve the required amount of API in the specified volume of ethanol (or co-solvent).
-
In a separate sterile vessel, add the required amount of this compound.
-
Slowly add the API-ethanol solution to the this compound with continuous stirring to form a clear, homogenous concentrate.
-
In a larger sterile vessel, add the required volume of WFI.
-
Slowly add the API-excipient concentrate to the WFI with continuous, gentle stirring. Avoid vigorous mixing to prevent precipitation.
-
Once a clear solution is formed, perform sterile filtration of the final formulation through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the filtered solution into sterile vials and seal with sterile stoppers.
Safety and Toxicity Considerations
A significant concern with polyethoxylated castor oils is the potential for hypersensitivity reactions, particularly upon intravenous administration.[3] These reactions are thought to be mediated by histamine release and can range from mild skin reactions to severe anaphylaxis.[8]
Key Toxicity Data for Polyethoxylated Castor Oils:
-
Hypersensitivity: The most notable adverse effect. Premedication with antihistamines and corticosteroids is often required when administering formulations containing these excipients.[3]
-
Hemolysis: While some sources suggest low hemolytic potential, this should be carefully evaluated for any new formulation.[9]
-
Other Toxicities: Cardiotoxicity, nephrotoxicity, and neurotoxicity have been observed in some cases.[10]
Due to these safety concerns, it is imperative to conduct thorough preclinical safety and toxicity studies for any new parenteral formulation containing this compound. The use of a purified grade, analogous to Kolliphor® ELP, may help to mitigate some of these risks.[5]
Visualizations
Diagrams
Caption: Experimental Workflow for Parenteral Formulation.
Caption: Solubilization Mechanism of Action.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Kolliphor EL - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. phexcom.com [phexcom.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 7. scribd.com [scribd.com]
- 8. Hypersensitivity reaction studies of a polyethoxylated castor oil-free, liposome-based alternative paclitaxel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cphi-online.com [cphi-online.com]
- 10. Polyoxyl 35 Castor Oil - CD Formulation [formulationbio.com]
Application Notes and Protocols: PEG-18 Castor Oil Dioleate for Self-Emulsifying Drug Delivery Systems (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, that spontaneously form fine oil-in-water (o/w) emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. These systems are a promising strategy for improving the oral bioavailability of poorly water-soluble drugs. PEG-18 Castor Oil Dioleate is a non-ionic surfactant that can be explored for its utility in SEDDS formulations. Its chemical structure, derived from polyethylene glycol and castor oil fatty acids, provides amphiphilic properties essential for emulsification.
These application notes provide a comprehensive guide to the utilization of this compound in the development of SEDDS. The following sections detail the principles of SEDDS formulation, experimental protocols for characterization, and potential applications.
Principle of Self-Emulsification
The spontaneous formation of an emulsion is energetically favorable when the free energy of the system is negative. In SEDDS, the free energy of emulsion formation is very low, allowing for spontaneous dispersion. Upon dilution with an aqueous phase, the oil/surfactant mixture expands, and the surfactant, positioned at the oil-water interface, reduces the interfacial tension, leading to the formation of fine droplets.
Role of this compound in SEDDS
This compound functions as a non-ionic surfactant in SEDDS formulations. Its role is to:
-
Reduce Interfacial Tension: Positioned at the oil-water interface, it lowers the energy barrier for droplet formation.
-
Facilitate Emulsification: Its amphiphilic nature allows it to interact with both the oil and water phases, promoting the formation of a stable emulsion.
-
Enhance Drug Solubilization: It can contribute to keeping the hydrophobic drug dissolved within the oil droplets of the emulsion.
Based on available information for similar PEGylated castor oil derivatives, the Hydrophile-Lipophile Balance (HLB) of this compound is estimated to be in the range of 6-8. This relatively low HLB value suggests it may be more suitable as a co-surfactant or as part of a surfactant blend with a higher HLB surfactant to achieve optimal emulsification for o/w SEDDS.
Experimental Protocols
Excipient Selection and Drug Solubility Studies
The selection of appropriate excipients (oil, surfactant, and cosurfactant) is critical for the successful formulation of SEDDS.
Objective: To identify a suitable oil phase with high drug solubility and to assess the drug's solubility in various surfactants and cosurfactants, including this compound.
Protocol:
-
Oil Screening:
-
Add an excess amount of the poorly water-soluble drug to 2 mL of various oils (e.g., castor oil, olive oil, sesame oil, Capryol 90) in screw-capped vials.
-
Place the vials in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
Centrifuge the samples at 3000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtered solution with a suitable solvent and quantify the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Select the oil with the highest drug solubility for further development.
-
-
Surfactant and Cosurfactant Screening:
-
Repeat the solubility study as described above for various surfactants (including this compound) and cosurfactants (e.g., Transcutol HP, PEG 400).
-
Data Presentation:
Table 1: Solubility of Drug 'X' in Various Excipients
| Excipient Category | Excipient Name | Solubility (mg/mL ± SD) |
| Oils | Castor Oil | Data |
| Olive Oil | Data | |
| Capryol 90 | Data | |
| Surfactants | This compound | Data |
| Cremophor EL | Data | |
| Tween 80 | Data | |
| Cosurfactants | Transcutol HP | Data |
| PEG 400 | Data |
Note: This table should be populated with experimental data.
Construction of Pseudo-Ternary Phase Diagrams
Pseudo-ternary phase diagrams are used to identify the self-emulsifying regions and to optimize the concentration of the oil, surfactant, and cosurfactant.
Objective: To determine the optimal ratio of oil, surfactant, and cosurfactant that results in a stable nanoemulsion.
Protocol:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9). The surfactant and cosurfactant are often mixed in fixed weight ratios (Smix), for example, 1:1, 2:1, or 1:2.
-
For each Smix ratio, titrate the oil phase with the Smix mixture.
-
Take a small amount (e.g., 100 µL) of each mixture and dilute it with a fixed volume of water (e.g., 100 mL) in a beaker with gentle stirring.
-
Visually observe the resulting dispersion for clarity and stability. Classify the emulsions as "clear/transparent," "slightly turbid," "milky," or "phase separated."
-
Plot the compositions on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area within the diagram that forms clear or slightly turbid and stable emulsions represents the self-emulsifying region.
Visualization:
Application Notes and Protocols for In Vitro Drug Release Studies Using PEG-18 Castor Oil Dioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-18 Castor Oil Dioleate is a polyethylene glycol derivative of oleic acid and castor oil, functioning as a water-in-oil (w/o) or oil-in-water (o/w) emulsifier and surfactant. Its properties make it a valuable excipient in the formulation of various drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). These formulations can range from creams and ointments to nanoemulsions and self-emulsifying drug delivery systems (SEDDS).
This document provides detailed application notes and standardized protocols for conducting in vitro drug release (IVRT) studies on formulations containing this compound. These protocols are designed to be adaptable for quality control, formulation development, and for providing insights into the in vivo performance of the drug product.
Application Notes
This compound is primarily utilized to enhance the solubility and bioavailability of lipophilic drugs. When incorporated into a formulation, it can form micelles or emulsion droplets that encapsulate the drug, facilitating its dissolution in aqueous environments. The choice of in vitro release testing method is critical and depends on the dosage form.
-
For Semi-Solid Formulations (Creams, Ointments, Gels): The Franz diffusion cell is the most common and appropriate apparatus. It allows for the study of drug release from the formulation through a synthetic membrane into a receptor medium, mimicking the interface between the skin and the formulation.
-
For Liquid Formulations (Nanoemulsions, SEDDS): Dialysis-based methods are often preferred. These methods separate the formulation from the release medium by a semi-permeable membrane, allowing the free drug to diffuse into the medium.
Key Considerations for Method Development:
-
Sink Conditions: It is crucial to maintain sink conditions in the receptor medium, where the concentration of the drug is no more than 10-15% of its saturation solubility in that medium. This ensures that the dissolution of the drug is the rate-limiting step, not the saturation of the medium. The addition of surfactants or co-solvents to the receptor medium may be necessary to achieve this for poorly soluble drugs.
-
Membrane Selection: The choice of membrane in Franz diffusion or dialysis studies is critical. It should be inert, not bind the drug, and its pore size should be sufficient to allow the passage of the free drug but not the formulation's carrier system (e.g., emulsion droplets).
-
Receptor Medium: The composition of the receptor medium should be carefully selected to be compatible with the drug's analytical method and to ensure sink conditions. Common media include phosphate-buffered saline (PBS) at various pH values, sometimes with the addition of surfactants like sodium lauryl sulfate (SLS) or Tween 80.
Experimental Protocols
Protocol 1: In Vitro Drug Release from a Topical Cream using Franz Diffusion Cell
This protocol describes the measurement of drug release from a hypothetical 1% w/w poorly soluble API cream formulated with this compound as an emulsifier.
Materials and Equipment:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., PBS pH 7.4 with 0.5% SLS)
-
Magnetic stirrer and stir bars
-
Water bath or heating block maintained at 37°C
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringes and needles for sampling
-
Positive displacement pipette
Procedure:
-
Preparation of Franz Cells:
-
Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with pre-warmed (37°C) receptor medium.
-
Place a small stir bar in the receptor chamber and place the cell on the magnetic stirrer.
-
-
Sample Application:
-
Accurately weigh a finite dose of the cream (e.g., 300 mg) and apply it evenly to the surface of the membrane in the donor chamber.
-
-
Running the Experiment:
-
Start the magnetic stirrer at a constant speed (e.g., 600 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount of drug released versus time.
-
Data Presentation:
Table 1: Cumulative Drug Release from a Topical Cream
| Time (hours) | Cumulative Drug Released (µg/cm²) | % Drug Released |
| 1 | 15.2 ± 1.8 | 1.52 |
| 2 | 28.9 ± 2.5 | 2.89 |
| 4 | 55.4 ± 4.1 | 5.54 |
| 6 | 78.6 ± 5.3 | 7.86 |
| 8 | 99.8 ± 6.9 | 9.98 |
| 24 | 254.3 ± 15.7 | 25.43 |
Data are presented as mean ± standard deviation (n=3). The total amount of drug in the applied dose was 1000 µg/cm².
Workflow Diagram:
Protocol 2: In Vitro Drug Release from a Nanoemulsion using Dialysis Bag Method
This protocol outlines the procedure for assessing the drug release from a nanoemulsion formulation containing a poorly soluble API and this compound.
Materials and Equipment:
-
Dialysis tubing (e.g., cellulose membrane with a suitable molecular weight cut-off)
-
Beakers or dissolution vessels
-
Release medium (e.g., PBS pH 6.8)
-
Shaking water bath or orbital shaker maintained at 37°C
-
HPLC system
-
Syringes and filters for sampling
Procedure:
-
Preparation of Dialysis Bags:
-
Cut the dialysis tubing to the desired length and hydrate it in the release medium as per the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
-
Sample Loading:
-
Accurately pipette a known volume (e.g., 2 mL) of the nanoemulsion into the dialysis bag.
-
Securely close the other end of the bag, ensuring some headspace to allow for movement.
-
-
Running the Experiment:
-
Place the dialysis bag into a vessel containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL).
-
Place the vessel in the shaking water bath set to a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
-
Sample Analysis:
-
Filter the samples if necessary and analyze for drug concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of drug released at each time point, accounting for the dilution from media replacement.
-
Plot the percentage of drug released versus time.
-
Data Presentation:
Table 2: Cumulative Drug Release from a Nanoemulsion
| Time (hours) | % Cumulative Drug Released |
| 0.5 | 12.5 ± 1.1 |
| 1 | 23.8 ± 2.0 |
| 2 | 41.3 ± 3.5 |
| 4 | 65.7 ± 4.8 |
| 8 | 85.2 ± 5.9 |
| 12 | 92.1 ± 6.3 |
| 24 | 98.6 ± 5.1 |
Data are presented as mean ± standard deviation (n=3).
Workflow Diagram:
Data Interpretation and Release Kinetics
The obtained in vitro release data can be fitted to various mathematical models to understand the mechanism of drug release.
Commonly Used Kinetic Models:
| Model | Equation | Interpretation |
| Zero-Order | Qt = Q0 + K0t | Drug release is constant over time, independent of concentration. |
| First-Order | logQt = logQ0 - K1t / 2.303 | Release rate is proportional to the amount of remaining drug. |
| Higuchi | Qt = KH√t | Describes drug release from a matrix system based on Fickian diffusion. |
| Korsmeyer-Peppas | Mt/M∞ = Ktn | Characterizes the drug release mechanism from a polymeric system. The value of 'n' indicates the release mechanism (e.g., Fickian diffusion, anomalous transport). |
The selection of the most appropriate model is based on the correlation coefficient (R²) value obtained from fitting the release data to the model equations.
Logical Relationship Diagram:
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for conducting and interpreting in vitro drug release studies for formulations containing this compound. While the presented data is illustrative, the methodologies are based on established scientific principles and can be adapted to specific product development and quality control needs. Rigorous method validation is essential before implementing these protocols in a regulatory setting.
Application Notes and Protocols: Characterization of PEG-18 Castor Oil Dioleate Micelles for Drug Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-18 Castor Oil Dioleate is a non-ionic surfactant and emulsifying agent used in a variety of cosmetic and pharmaceutical formulations.[1][2] Its amphiphilic nature, possessing both a hydrophilic polyethylene glycol (PEG) chain and a lipophilic castor oil dioleate tail, allows it to self-assemble into micelles in aqueous solutions. This property makes it a promising excipient for the encapsulation and solubilization of poorly water-soluble drugs, potentially enhancing their bioavailability and therapeutic efficacy.
These application notes provide a comprehensive overview of the key physicochemical characterization techniques and detailed experimental protocols for evaluating this compound micelles as drug delivery vehicles. The information is intended to guide researchers in the systematic assessment of these micelles for drug encapsulation applications.
Physicochemical Characterization of this compound Micelles
A thorough characterization of this compound micelles is crucial to ensure their suitability and performance as drug carriers. The key parameters to evaluate include Critical Micelle Concentration (CMC), micelle size (hydrodynamic diameter), Polydispersity Index (PDI), and zeta potential. For drug-loaded micelles, Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are critical quality attributes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110531-96-9 | [3] |
| Appearance at 20°C | Yellow liquid | [4] |
| Odor | Mild | [4] |
| Density at 20°C | 0.99 g/cm³ | [5] |
| Function | Emulsifier, Surfactant, Viscosity-increasing agent | [1][2][3] |
| Purity | > 90% | [4] |
| Melting/Freezing Point | < -20°C | [4] |
Experimental Protocols
Below are detailed protocols for the essential experiments required to characterize both empty and drug-loaded this compound micelles.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It is a fundamental parameter for understanding the self-assembly behavior.
Protocol: Surface Tension Method
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from, for example, 0.0001 mg/mL to 1 mg/mL.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the curve, where the surface tension becomes relatively constant with increasing concentration.
Micelle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of micelles.
Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration above the determined CMC. For drug-loaded micelles, the preparation method will depend on the drug and encapsulation technique used.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any dust or aggregates.
-
DLS Measurement: Place the filtered sample in a clean cuvette and measure the particle size and PDI using a DLS instrument. Ensure the instrument is equilibrated at the desired temperature.
-
Data Analysis: The instrument software will provide the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population of micelles.
Zeta Potential Measurement
Zeta potential provides information about the surface charge of the micelles, which is a key factor in their stability and interaction with biological membranes.
Protocol: Electrophoretic Light Scattering (ELS)
-
Sample Preparation: Prepare the micellar solution as described for DLS, typically diluted in a low ionic strength buffer to ensure sufficient particle mobility.
-
ELS Measurement: Place the sample in the appropriate cell for zeta potential measurement in a DLS instrument equipped with ELS capabilities.
-
Data Analysis: The instrument will measure the electrophoretic mobility of the micelles and calculate the zeta potential using the Smoluchowski or Huckel approximation, depending on the solvent and particle size.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
These parameters quantify the amount of drug successfully encapsulated within the micelles.
Protocol: High-Performance Liquid Chromatography (HPLC) Method
-
Preparation of Drug-Loaded Micelles: Prepare drug-loaded micelles using a suitable method such as thin-film hydration, co-solvent evaporation, or dialysis.
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles. This can be achieved by methods such as:
-
Centrifugation: Using centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the micelles.
-
Dialysis: Dialyzing the micelle solution against a large volume of buffer to remove the free drug.
-
Size Exclusion Chromatography (SEC): Passing the solution through an SEC column to separate the larger micelles from the smaller free drug molecules.
-
-
Quantification of Encapsulated Drug:
-
Lyophilize the purified drug-loaded micelle fraction to obtain a dry powder.
-
Dissolve a known weight of the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify the amount of drug in the resulting solution using a validated HPLC method with a standard calibration curve for the drug.
-
-
Calculation:
-
Drug Loading Content (DLC %):
-
Encapsulation Efficiency (EE %):
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process for this compound micelles.
Caption: Workflow for the characterization of this compound micelles.
Caption: Key parameters in the characterization of drug-loaded micelles.
Data Presentation
While specific quantitative data for this compound micelles is not currently available in the literature, the following tables provide a template for presenting the characterization data once obtained through the described experimental protocols. For illustrative purposes, hypothetical data or data from similar PEGylated non-ionic surfactant systems could be used with clear annotation.
Table 2: Characterization of Empty this compound Micelles (Template)
| Parameter | Method | Result |
| Critical Micelle Concentration (CMC) | Surface Tensiometry | e.g., 0.05 mg/mL |
| Hydrodynamic Diameter (Z-average) | DLS | e.g., 15 ± 2 nm |
| Polydispersity Index (PDI) | DLS | e.g., 0.15 ± 0.05 |
| Zeta Potential | ELS | e.g., -5.2 ± 1.1 mV |
Table 3: Characterization of Drug-Loaded this compound Micelles (Template for a Model Drug)
| Parameter | Method | Result |
| Hydrodynamic Diameter (Z-average) | DLS | e.g., 25 ± 3 nm |
| Polydispersity Index (PDI) | DLS | e.g., 0.20 ± 0.06 |
| Zeta Potential | ELS | e.g., -4.8 ± 0.9 mV |
| Drug Loading Content (DLC %) | HPLC | e.g., 5.2% |
| Encapsulation Efficiency (EE %) | HPLC | e.g., 85.6% |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive characterization of this compound micelles for drug encapsulation. By systematically evaluating the CMC, size, PDI, zeta potential, DLC, and EE, researchers can effectively assess the potential of this excipient for the development of novel drug delivery systems for poorly soluble therapeutic agents. Further studies are warranted to generate specific experimental data for this compound to populate the provided data templates and build a more complete understanding of its performance as a drug carrier.
References
Application Notes and Protocols for the Sterilization of Formulations Containing PEG-18 Castor Oil Dioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG-18 Castor Oil Dioleate is a non-ionic surfactant and emulsifier frequently used in pharmaceutical and cosmetic formulations to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) and enhance the stability of emulsions.[1] The terminal sterilization of formulations containing this excipient is a critical step to ensure product safety and regulatory compliance. However, the chemical nature of this compound, a polyethylene glycol (PEG) derivative of castor oil, presents challenges as it can be susceptible to degradation under common sterilization methods.[2][3]
These application notes provide a comprehensive overview of suitable sterilization methods for formulations containing this compound. It includes a discussion of the potential degradation pathways, recommended analytical techniques for stability assessment, and detailed protocols for evaluating the impact of different sterilization techniques.
Overview of Sterilization Methods and Potential Impact on this compound
The choice of sterilization method is critical to maintaining the physicochemical properties and stability of this compound. The primary methods considered are heat sterilization (autoclaving), radiation sterilization (gamma and electron beam), ethylene oxide (EO) sterilization, and sterile filtration.
-
Heat Sterilization (Autoclaving): While effective, autoclaving can promote the hydrolysis of the ester linkages in the dioleate portion of the molecule and potentially cause chain scission of the PEG chains. The presence of water and high temperatures can lead to the formation of free fatty acids, which can alter the pH of the formulation and impact its stability.[4]
-
Radiation Sterilization (Gamma and E-beam): Gamma and e-beam irradiation are effective sterilization methods, but they can induce radiolysis of water, generating free radicals. These reactive species can lead to oxidative degradation of the PEG chain and the unsaturated fatty acid components of the castor oil derivative. This can result in a decrease in the molecular weight of the polymer.[2]
-
Ethylene Oxide (EO) Sterilization: EO is a low-temperature sterilization method suitable for heat-sensitive materials. However, it is a highly reactive chemical that can potentially interact with the hydroxyl groups of the PEG chain. A significant concern with EO sterilization is the potential for residual EO and its byproducts, such as ethylene chlorohydrin, which are toxic and must be reduced to safe levels.
-
Sterile Filtration: This method is suitable for liquid formulations that can pass through a 0.22 µm filter. It is a non-destructive method that does not expose the formulation to heat or radiation. However, its feasibility is dependent on the viscosity of the formulation containing this compound.
Decision Pathway for Selecting a Sterilization Method
The selection of an appropriate sterilization method should be based on a thorough evaluation of the formulation's characteristics and the stability of this compound. The following diagram illustrates a logical decision-making process.
References
- 1. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Gamma Irradiation on Structural and Biological Properties of a PLGA-PEG-Hydroxyapatite Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of gamma-irradiation on PLGA/PEG microspheres containing ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PEG-18 Castor Oil Dioleate for Stable Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PEG-18 Castor Oil Dioleate for the formulation of stable emulsions. Below you will find troubleshooting guides, frequently asked questions, experimental protocols, and key data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered when formulating emulsions with this compound.
Q1: My emulsion is experiencing creaming. How can I resolve this?
A1: Creaming is the upward movement of dispersed droplets, forming a concentrated layer. To address this:
-
Increase Viscosity of the Continuous Phase: A more viscous external phase will slow the migration of droplets. Consider adding a viscosity-modifying agent.
-
Reduce Droplet Size: Smaller droplets are less affected by gravity. Optimize your homogenization process (e.g., increase shear rate or duration) to achieve a smaller and more uniform droplet size. The particle size of the emulsion can be a key factor in its stability.[1][2]
-
Optimize Emulsifier Concentration: An insufficient concentration of this compound may not adequately cover the surface of the oil droplets, leading to instability. Conversely, an excessive amount can sometimes lead to depletion flocculation. Experiment with incrementally increasing the concentration to find the optimal level for your specific oil phase and ratio.
Q2: I am observing coalescence in my emulsion. What are the likely causes and solutions?
A2: Coalescence is the merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation. Here are some troubleshooting steps:
-
Ensure Adequate Emulsifier Concentration: The primary role of this compound is to form a stable interfacial film around the dispersed droplets, preventing them from merging.[1] Verify that the concentration is sufficient for the oil load in your formulation.
-
Evaluate the Hydrophile-Lipophile Balance (HLB) of the System: While this compound is an effective emulsifier, some systems may benefit from a blend of emulsifiers to achieve the required HLB for optimal stability.
-
Control Temperature During Preparation and Storage: Elevated temperatures can increase the kinetic energy of droplets, promoting collisions and coalescence. Prepare and store your emulsions at a controlled, moderate temperature.
Q3: My emulsion has undergone phase inversion (e.g., from oil-in-water to water-in-oil). Why did this happen and how can I prevent it?
A3: Phase inversion can be triggered by several factors:
-
Incorrect Phase Ratio: A high internal phase concentration can favor inversion. If you are preparing an oil-in-water emulsion, ensure the oil phase does not exceed the volume that can be stabilized by the aqueous phase and the emulsifier.
-
Temperature Changes: Some non-ionic surfactants, including PEG derivatives, can exhibit temperature-dependent solubility, which may lead to phase inversion at a specific temperature (the Phase Inversion Temperature or PIT).[3][4][5] Understanding the PIT of your system is crucial if it will be exposed to varying temperatures.
-
Electrolyte Concentration: The addition of electrolytes can affect the hydration of the polyethylene glycol chains of the emulsifier, potentially inducing phase inversion. If your formulation requires electrolytes, their concentration should be carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in an oil-in-water (O/W) emulsion?
A1: Based on formulation examples, a typical starting concentration range for this compound in O/W emulsions is between 0.1% and 4.5% (w/w) .[6][7] The optimal concentration will depend on the specific oil phase, desired viscosity, and other components in the formulation.
Q2: What is the function of this compound in an emulsion?
A2: this compound is a non-ionic surfactant that functions as an emulsifying agent.[8] It reduces the interfacial tension between oil and water, allowing for the formation of a stable, finely dispersed mixture. It is also described as a stabilizer for O/W emulsions and a water-soluble emulsifier for oils.
Q3: What methods can I use to assess the stability of my emulsion?
A3: Several methods can be employed to evaluate emulsion stability:
-
Macroscopic Observation: Visual inspection for signs of creaming, coalescence, or phase separation over time.
-
Microscopic Analysis: Observing droplet size and distribution under a microscope to detect changes like flocculation or an increase in droplet size.
-
Centrifugation: Accelerating stability testing by subjecting the emulsion to centrifugal force to observe phase separation.
-
Viscosity Measurement: Changes in viscosity over time can indicate structural changes within the emulsion.
-
Particle Size Analysis: Using techniques like dynamic light scattering to monitor changes in droplet size distribution.
-
Freeze-Thaw Cycling: Subjecting the emulsion to cycles of freezing and thawing to assess its stability under temperature stress.
Data Presentation
Table 1: Exemplary Concentrations of this compound in Formulations
| Product Type | Concentration of this compound (% w/w) |
| Emulgel | >0.1–≤1.0[6] |
| Cleansing Oil | 2.0[7] |
| Sunscreen Foam | 4.0[6] |
| Conditioning Cream | 4.5 |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.
Materials:
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (deionized water)
-
This compound
-
High-shear homogenizer
Methodology:
-
Preparation of Phases:
-
Separately weigh the components of the oil phase and the aqueous phase.
-
Add the desired concentration of this compound to the aqueous phase and stir until fully dissolved.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase to 70-75°C in separate beakers.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Homogenize for 5-10 minutes at a speed appropriate for your equipment to achieve a fine droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Characterization:
-
Visually inspect the emulsion for homogeneity.
-
Measure the pH and viscosity.
-
Analyze the droplet size and distribution using microscopy or a particle size analyzer.
-
Protocol 2: Accelerated Stability Testing via Centrifugation
Objective: To rapidly assess the stability of an emulsion by subjecting it to centrifugation.
Materials:
-
Emulsion sample
-
Centrifuge with graduated tubes
Methodology:
-
Sample Preparation:
-
Fill a graduated centrifuge tube with a known volume of the emulsion.
-
-
Centrifugation:
-
Place the tube in the centrifuge.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
-
Analysis:
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.
-
Measure the height of any separated layers and calculate the creaming index or separation percentage.
-
Visualizations
Caption: Experimental workflow for emulsion preparation and stability testing.
Caption: Troubleshooting decision tree for common emulsion instability issues.
References
- 1. DE102007060532A1 - Hair conditioning agents with cationic compounds and selected silicones and / or cosmetic oils - Google Patents [patents.google.com]
- 2. WO2010089228A9 - Aqueous composition suitable as shampoo - Google Patents [patents.google.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Development of an Emulgel for the Effective Treatment of Atopic Dermatitis: Biocompatibility and Clinical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oximedexpres.com [oximedexpres.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ainia.com [ainia.com]
Technical Support Center: Troubleshooting Emulsion Instability with PEG-18 Castor Oil Dioleate
Welcome to the technical support center for PEG-18 Castor Oil Dioleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming emulsion instability issues. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during formulation development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in an emulsion?
This compound is a polyethylene glycol diester of oleic acid and castor oil, with an average of 18 moles of ethylene oxide.[1][2] It functions as a non-ionic surfactant, specifically as an emulsifying agent, in cosmetic and pharmaceutical formulations.[3][4] Its primary role is to reduce the interfacial tension between oil and water, allowing for the formation of a stable, finely dispersed mixture of these two immiscible liquids.[2] It is particularly suitable for emulsifying animal and vegetable oils in creams and lotions.[5]
Q2: What are the common signs of emulsion instability when using this compound?
Emulsion instability can manifest in several ways. Recognizing these signs is the first step in troubleshooting your formulation. Common indicators include:
-
Creaming or Sedimentation: The rising of the dispersed phase to the top (creaming) or settling to the bottom (sedimentation) due to density differences. This is often a reversible process.[6]
-
Flocculation: The aggregation of dispersed droplets into loose clumps without merging. This can sometimes be reversed by gentle agitation.[6]
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation.[6]
-
Phase Inversion: The emulsion switches from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.
-
Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion over time.
-
Breaking: Complete separation of the oil and water phases, which is an irreversible process.
Q3: Is this compound more suitable for oil-in-water (O/W) or water-in-oil (W/O) emulsions?
Troubleshooting Guides
Issue 1: Creaming or Sedimentation
Description: You observe a concentration of the dispersed phase at the top (creaming) or bottom (sedimentation) of your emulsion.
| Potential Cause | Troubleshooting Action |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. This will hinder the movement of the dispersed droplets. |
| Large Droplet Size | Optimize your homogenization process to reduce the droplet size. This can be achieved by increasing the mixing speed, time, or using a high-shear homogenizer. |
| Significant Density Difference Between Phases | If possible, adjust the density of either the oil or water phase to minimize the difference between them. |
Issue 2: Flocculation and Coalescence
Description: Droplets are clumping together (flocculation) and may be merging to form larger droplets (coalescence), leading to a grainy texture or visible oil separation.
| Potential Cause | Troubleshooting Action |
| Insufficient Emulsifier Concentration | Increase the concentration of this compound to ensure complete coverage of the oil-water interface. |
| Incorrect HLB of the Emulsifier System | The required HLB of your oil phase may not be optimally matched by this compound alone. Consider blending it with another non-ionic surfactant with a different HLB value to achieve the target HLB for your specific oil phase. |
| Presence of Electrolytes | High concentrations of salts can disrupt the stability of emulsions stabilized by non-ionic surfactants. If electrolytes are necessary in your formulation, you may need to increase the emulsifier concentration or add a protective colloid. |
| Temperature Fluctuations | Exposure to high temperatures can increase droplet movement and lead to coalescence. Store the emulsion at a controlled, moderate temperature. For some non-ionic surfactants, elevated temperatures can also affect their solubility and performance. |
Issue 3: Phase Inversion
Description: Your O/W emulsion has unexpectedly changed to a W/O emulsion, or the reverse. This is often accompanied by a significant change in viscosity and appearance.
| Potential Cause | Troubleshooting Action |
| High Dispersed Phase Volume | If the volume of the internal phase is too high (typically above 74% for spherical droplets), it can lead to phase inversion. Try reducing the concentration of the dispersed phase. |
| Temperature Changes | The HLB of some non-ionic surfactants can be temperature-dependent. A change in temperature during processing or storage might shift the emulsifier's properties, causing inversion. Maintain consistent temperature control. |
| Addition of Electrolytes | The addition of electrolytes can sometimes induce phase inversion in emulsions stabilized by non-ionic surfactants. |
Experimental Protocols
To effectively troubleshoot and ensure the stability of your emulsion, a systematic approach to its characterization is essential.
Protocol 1: Droplet Size and Zeta Potential Analysis
Objective: To determine the average droplet size, size distribution, and surface charge of the emulsion particles. Changes in these parameters over time are key indicators of instability.[8]
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water for an O/W emulsion) to a concentration suitable for the instrument, avoiding multiple scattering effects.
-
Instrumentation: Use a dynamic light scattering (DLS) instrument for droplet size analysis and an electrophoretic light scattering (ELS) instrument for zeta potential measurement. Many modern instruments combine both functionalities.
-
Measurement:
-
Equilibrate the sample to the desired temperature in the instrument.
-
For droplet size, the instrument will measure the fluctuations in scattered light intensity due to Brownian motion to calculate the hydrodynamic diameter of the droplets.
-
For zeta potential, the instrument will apply an electric field and measure the velocity of the droplets to determine their electrophoretic mobility and calculate the zeta potential.[8]
-
-
Data Analysis:
-
Record the mean droplet diameter and the polydispersity index (PDI). A narrow PDI indicates a more uniform droplet size distribution.
-
Record the zeta potential. For non-ionic surfactants like this compound, the zeta potential will likely be close to neutral. However, the presence of other charged species in the formulation can influence this value. A stable zeta potential over time is desirable.
-
Protocol 2: Rheological Analysis
Objective: To assess the viscosity and viscoelastic properties of the emulsion. Changes in rheology can indicate structural changes within the emulsion.
Methodology:
-
Instrumentation: Use a rheometer with appropriate geometry (e.g., parallel plate or cone and plate).
-
Measurement:
-
Flow Curve: Measure the viscosity as a function of shear rate. This will reveal if the emulsion is Newtonian, shear-thinning, or shear-thickening.
-
Oscillatory Measurement: Perform a frequency sweep at a low, constant strain to determine the storage modulus (G') and loss modulus (G''). The G' is indicative of the elastic behavior, while G'' represents the viscous behavior.
-
-
Data Analysis:
-
Plot viscosity versus shear rate. A decrease in viscosity over time can suggest droplet coalescence.
-
Plot G' and G'' versus frequency. In a stable emulsion, G' is typically greater than G'' at low frequencies, indicating a more solid-like structure. A crossover of G' and G'' or a significant decrease in their values over time can signal instability.
-
Protocol 3: Accelerated Stability Testing
Objective: To predict the long-term stability of the emulsion by subjecting it to stress conditions.
Methodology:
-
Centrifugation:
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of any separated layers (creamed or sedimented).
-
-
Freeze-Thaw Cycles:
-
Store the emulsion at a low temperature (e.g., -10°C) for 24 hours.
-
Allow it to thaw at room temperature for 24 hours.
-
Repeat this cycle several times (e.g., 3-5 cycles).
-
Visually inspect for any signs of instability after each cycle.
-
-
Elevated Temperature Storage:
-
Store the emulsion at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1-3 months).
-
Periodically evaluate the sample for changes in appearance, droplet size, and rheology.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsion instability.
Caption: A workflow diagram for troubleshooting common emulsion instability issues.
References
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. incibeauty.com [incibeauty.com]
- 5. This compound|lookchem [lookchem.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Technical Support Center: PEG-18 Castor Oil Dioleate Emulsion Stability
This guide provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the stability of emulsions formulated with PEG-18 Castor Oil Dioleate. It includes troubleshooting advice, frequently asked questions, and standardized protocols to diagnose and resolve common stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions? this compound is a non-ionic surfactant and emulsifier.[1][2] It is synthesized from polyethylene glycol (PEG), castor oil, and oleic acid.[2][3] Its molecular structure contains both water-loving (hydrophilic) and oil-loving (lipophilic) parts, allowing it to reduce the interfacial tension between oil and water to form stable, finely dispersed mixtures known as emulsions.[2] It is particularly effective for emulsifying vegetable and animal oils.[1][4]
Q2: How does pH generally affect emulsions stabilized by a non-ionic surfactant like this compound? Non-ionic surfactants are generally less sensitive to changes in pH and electrolyte concentration compared to their ionic (anionic or cationic) counterparts.[5][6] However, emulsion stability can still be compromised under extreme acidic or alkaline conditions.[7] Studies suggest that a neutral pH medium is often the most efficient for stabilizing emulsions.[5] Significant deviations from a neutral pH can lead to chemical degradation of the emulsifier or interactions with other formulation components, causing instability.[7][8]
Q3: What is ester hydrolysis and how does it relate to this compound at extreme pH? this compound is a PEG-ester. Ester bonds are susceptible to cleavage through a chemical reaction with water, known as hydrolysis. This reaction is highly dependent on pH and can be catalyzed by strong acids or, more significantly, by bases (alkaline conditions).[9][10] At a high or low pH, the ester linkages in the emulsifier molecule can break apart, destroying its ability to stabilize the oil droplets.[11][12] This degradation is irreversible and leads to a permanent breakdown of the emulsion (coalescence and phase separation).[7]
Q4: My emulsion separated after I adjusted the pH to 10. Can I simply shake it to reform the emulsion? This is unlikely to be effective. Separation at a high pH strongly suggests that the emulsifier has undergone irreversible chemical degradation via ester hydrolysis.[9] Once the emulsifier molecules are broken, they can no longer effectively stabilize the oil-water interface. This leads to coalescence, where oil droplets merge, and ultimately complete phase separation.[7] The emulsion cannot be reformed by simple agitation and will require a complete re-formulation.
Q5: What is the recommended pH range for maintaining the stability of emulsions with this compound? While specific data for this compound is not broadly published, based on the general stability of non-ionic surfactants and the risk of ester hydrolysis, it is strongly recommended to maintain the pH in a neutral to slightly acidic range (approximately pH 4-7).[5][13] Formulations outside this range, particularly on the alkaline side (pH > 8), risk long-term instability due to chemical degradation of the emulsifier.
Troubleshooting Guide
This section addresses specific instability issues you may encounter when adjusting the pH of your emulsion.
| Problem / Observation | Potential pH-Related Cause(s) | Recommended Actions & Solutions |
| Increased Creaming or Sedimentation | The pH adjustment may have altered the viscosity of the continuous phase or induced flocculation (reversible clumping of droplets).[7] | 1. Verify Reversibility: Gently agitate the sample. If it redisperses, the issue is likely flocculation or creaming. 2. Measure Viscosity: Compare the viscosity to a stable reference sample. Consider adding a suitable rheology modifier if the viscosity is too low. 3. Microscopy: Observe the droplets under a microscope to confirm if they are aggregated (flocculation) or still discrete. |
| Increase in Average Droplet Size Over Time | This indicates coalescence , an irreversible merging of oil droplets. It may be caused by an insufficient concentration of emulsifier or the initial stages of emulsifier degradation at a suboptimal pH.[7][14] | 1. Monitor Particle Size: Use Dynamic Light Scattering (DLS) to track the Z-average diameter over time. A steady increase confirms coalescence.[15][16] 2. Review pH: Ensure the formulation's pH is within the stable range (ideally 4-7). 3. Optimize Emulsifier Concentration: The amount of emulsifier may be insufficient for the adjusted conditions. Consider increasing the concentration in subsequent formulations. |
| Complete Phase Separation (Oil & Water Layers) | This is the final stage of emulsion breakdown, likely caused by irreversible chemical degradation (hydrolysis) of the this compound emulsifier due to exposure to a high or low pH.[9][10] | 1. Confirm pH: Measure the pH of the separated aqueous phase. If it is in an extreme range (e.g., <3 or >8), hydrolysis is the most probable cause. 2. Reformulate: The emulsion is not salvageable. The formulation must be prepared again. 3. Implement pH Control: During the new formulation process, carefully buffer or adjust the system to maintain it within the stable pH 4-7 range. |
| Change in Color or Odor After pH Adjustment | A significant pH shift can accelerate the oxidation of other components in the formula, leading to changes in color or the development of a rancid odor.[8] | 1. Check for pH Drift: Measure the pH to see if it has changed significantly from the target value.[8] 2. Incorporate Antioxidants: Add an appropriate antioxidant (e.g., Vitamin E) to the oil phase during formulation. 3. Add Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent can improve stability.[8] |
Data Presentation: Impact of pH on Emulsion Stability
The following tables present exemplary data based on the expected behavior of non-ionic ester-based emulsions. They are intended to illustrate the trends in stability as a function of pH.
Table 1: Effect of pH on Particle Size Increase and Visual Stability
| Sample pH | Initial Droplet Size (Z-average, nm) | Droplet Size after 7 Days at 25°C (nm) | % Increase in Droplet Size | Visual Observation after 7 Days |
| 3.0 | 255 | 350 | 37.3% | Slight Creaming |
| 5.0 | 252 | 258 | 2.4% | Homogeneous, No Separation |
| 7.0 | 250 | 255 | 2.0% | Homogeneous, No Separation |
| 9.0 | 258 | 480 | 86.0% | Significant Creaming, Oily Sheen |
| 11.0 | 265 | >1000 (Coalescence) | >300% | Complete Phase Separation |
Table 2: Accelerated Stability Testing via Centrifugation
| Sample pH | Centrifugation Conditions | Creaming Index (%)* | Observation |
| 5.0 | 3000 rpm, 30 min | < 2% | No visible separation |
| 7.0 | 3000 rpm, 30 min | < 2% | No visible separation |
| 9.0 | 3000 rpm, 30 min | 15% | Distinct cream layer formed |
| 11.0 | 3000 rpm, 30 min | > 50% (Separation) | Clear oil layer separated |
*Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100. A lower index indicates better stability.[14]
Mandatory Visualizations
Caption: Diagram 1: Troubleshooting pH-Induced Emulsion Instability.
Caption: Diagram 2: Experimental Workflow for pH Stability Testing.
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
Objective: To create a baseline O/W emulsion stabilized with this compound for further stability testing.
Materials:
-
This compound (Emulsifier)
-
Oil Phase (e.g., Castor Oil, Mineral Oil)
-
Aqueous Phase (Deionized Water)
-
High-shear homogenizer (e.g., Silverson, Ultra-Turrax)
-
Beakers and magnetic stirrer
-
Heating plate
Methodology:
-
Prepare Phases: In separate beakers, weigh the required amounts for the oil phase and the aqueous phase. A typical starting formulation might be 20% oil phase, 5% this compound, and 75% aqueous phase.
-
Combine and Heat: Add the this compound to the oil phase. Heat both the oil and aqueous phases separately to 75°C. This ensures all components are liquid and helps in forming a stable emulsion.
-
Initial Mixing: Once both phases reach 75°C, slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
-
Homogenization: Immediately transfer the coarse emulsion to the high-shear homogenizer. Homogenize at a moderate-to-high speed (e.g., 5,000-8,000 rpm) for 5-10 minutes. The exact time and speed will depend on the batch size and equipment and should be optimized.
-
Cooling: Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle, continuous stirring.
-
Characterization: Once cooled, measure the initial pH and particle size of the master batch.
Protocol 2: Assessing Emulsion Stability as a Function of pH
Objective: To evaluate the physical stability of the prepared emulsion across a range of pH values.
Materials:
-
Prepared baseline emulsion from Protocol 1.
-
pH meter, calibrated.
-
Dilute solutions of an acid (e.g., 10% Citric Acid) and a base (e.g., 10% Sodium Hydroxide).
-
Glass vials or test tubes for storage.
-
Equipment for stability analysis (e.g., DLS for particle size, centrifuge).[16][17]
Methodology:
-
Sample Preparation: Aliquot equal volumes (e.g., 20 mL) of the baseline emulsion into separate labeled beakers.
-
pH Adjustment: While gently stirring, slowly add the dilute acid or base dropwise to each aliquot to achieve a series of target pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10). Allow the pH reading to stabilize for several minutes before recording the final value.
-
Initial Analysis (T=0): Immediately after pH adjustment, perform initial stability tests on a small portion of each sample:
-
Visual Assessment: Note the appearance, color, and homogeneity.
-
Particle Size: Measure the Z-average diameter and Polydispersity Index (PDI) using a DLS instrument.[16]
-
-
Storage: Transfer the pH-adjusted samples into sealed glass vials and place them in controlled temperature storage (e.g., 25°C and an accelerated condition like 40°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month), retrieve the samples and repeat the analysis from step 3.
-
Accelerated Testing (Optional): Subject a set of samples to centrifugation (e.g., 3000 rpm for 30 minutes) and measure the height of any separated cream or oil layer to calculate the creaming index.[14]
-
Data Analysis: Plot the change in particle size versus time for each pH value. Compare visual observations and creaming indices to determine the optimal pH range for stability.
References
- 1. This compound | 110531-96-9 [chemicalbook.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ewg.org [ewg.org]
- 4. This compound|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. Cosmetic emulsion separation [personalcarescience.com.au]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. otdchem.com [otdchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ulprospector.com [ulprospector.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Formulations with PEG-18 Castor Oil Dioleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in formulations containing PEG-18 Castor Oil Dioleate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions regarding phase separation in emulsions formulated with this compound.
Q1: My emulsion formulated with this compound is showing signs of phase separation (e.g., creaming, coalescence, or breaking). What are the likely causes?
A1: Phase separation in emulsions stabilized with this compound, a non-ionic emulsifier, can arise from several factors. The most common issues are related to the formulation's hydrophilic-lipophilic balance (HLB), the concentration of the emulsifier, processing parameters, and environmental stressors like temperature and electrolyte concentration.
Key areas to investigate include:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system must be matched to the required HLB of the oil phase to ensure a stable emulsion.
-
Insufficient Emulsifier Concentration: An inadequate amount of this compound can lead to incomplete coverage of the oil droplets, promoting their coalescence.
-
Improper Processing: Insufficient shear during homogenization can result in large oil droplets that are inherently less stable. Also, significant temperature differences between the oil and water phases during emulsification can lead to instability.
-
Presence of Electrolytes: High concentrations of salts can disrupt the hydration layer around the surfactant molecules, reducing emulsion stability.
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can destabilize the emulsion.
Q2: What is the HLB value of this compound, and how do I use it to formulate a stable emulsion?
A2: The precise HLB value for this compound is not always readily available in literature. However, based on its chemical structure (a polyethylene glycol ester of oleic acid), it is expected to have a moderately high HLB value, making it suitable for oil-in-water (O/W) emulsions. For comparison, similar molecules like PEG-8 Dioleate have an HLB of approximately 8.
To achieve optimal stability, the HLB of your emulsifier system should match the required HLB of your oil phase. You may need to blend this compound with a higher or lower HLB emulsifier to achieve the desired overall HLB. The required HLB of various common oils can be found in the table below.
Table 1: Required HLB Values for Common Oils
| Oil/Lipid | Required HLB for O/W Emulsion |
| Almond Oil | 6 |
| Apricot Kernel Oil | 7 |
| Avocado Oil | 7 |
| Babassu Oil | 8 |
| Beeswax | 12 |
| Castor Oil | 14 |
| Cetyl Alcohol | 15.5 |
| Coconut Oil | 8 |
| Grape Seed Oil | 7 |
| Jojoba Oil | 6.5 |
| Mineral Oil | 10.5 |
| Olive Oil | 7 |
| Shea Butter | 8 |
| Sunflower Oil | 7 |
This table provides approximate values. The optimal HLB may vary slightly depending on the specific grade of the oil.
Q3: What is a typical concentration range for this compound in a formulation?
A3: The optimal concentration of this compound depends on the nature and concentration of the oil phase, as well as the presence of other excipients. A general starting range is typically between 1% and 5% (w/w) of the total formulation. However, empirical studies are necessary to determine the ideal concentration for your specific system.
Q4: How do electrolytes and temperature affect the stability of my formulation?
A4: Both electrolytes and temperature can significantly impact the stability of emulsions stabilized by non-ionic surfactants like this compound.
-
Electrolytes: The addition of salts can "salt out" the polyethylene glycol chains of the surfactant, leading to dehydration of the hydrophilic portion and a decrease in emulsion stability. This can result in flocculation and coalescence of the oil droplets. The effect is generally more pronounced with divalent and trivalent ions compared to monovalent ions.
-
Temperature: An increase in temperature can decrease the hydration of the polyethylene glycol chains, a phenomenon that can lead to a decrease in the surfactant's effectiveness and potential phase separation. This is related to the "cloud point" of the non-ionic surfactant, which is the temperature at which the surfactant solution becomes turbid.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting phase separation in your this compound formulations.
Caption: Troubleshooting workflow for phase separation.
Experimental Protocols
Detailed methodologies for key experiments to assess emulsion stability are provided below.
Centrifugation Stress Test
Objective: To accelerate the assessment of physical stability by subjecting the emulsion to an increased gravitational force.
Methodology:
-
Fill a conical centrifuge tube with the emulsion sample to a fixed mark.
-
Place the tube in a centrifuge.
-
Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).[1][2][3]
-
After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, such as a layer of cream at the top or a separated oil or water phase.
-
Quantify the instability by measuring the height of the separated layer as a percentage of the total height of the emulsion.
Table 2: Interpretation of Centrifugation Test Results
| % Separation | Stability Assessment | Recommended Action |
| 0% | Excellent | No immediate action required. |
| < 5% | Good | Monitor during long-term stability studies. |
| 5-10% | Marginal | Consider optimizing formulation or process. |
| > 10% | Poor | Reformulation is likely necessary. |
Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To determine the droplet size distribution of the emulsion, which is a critical indicator of its stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions.
Methodology:
-
Prepare the sample by diluting the emulsion in a suitable solvent (typically deionized water) to a concentration appropriate for the DLS instrument. The sample should be visually clear to slightly hazy.
-
Ensure the diluent is filtered to remove any dust or particulate matter.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's operating procedure.
-
Perform at least three replicate measurements to ensure reproducibility.
Data Analysis:
-
Analyze the Z-average diameter and the Polydispersity Index (PDI). A lower PDI (typically < 0.3) indicates a more monodisperse and uniform droplet size distribution, which is desirable for long-term stability.
-
Monitor the change in particle size over time during accelerated stability studies. A significant increase in particle size is indicative of droplet coalescence and instability.
Accelerated Aging Study (Temperature Stress Test)
Objective: To evaluate the emulsion's stability under elevated temperature conditions to predict its long-term shelf life.
Methodology:
-
Place samples of the emulsion in sealed, appropriate containers.
-
Store the samples in a stability chamber at an elevated temperature, for example, 45°C.[2]
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample and allow it to equilibrate to room temperature.
-
Visually inspect the sample for any changes in appearance, color, odor, and for any signs of phase separation.
-
Perform quantitative tests such as pH, viscosity, and particle size analysis to monitor changes over time.
-
A common industry guideline is that 8 weeks of stability at 45°C can be indicative of approximately one year of shelf life at room temperature.[4]
Logical Relationships in Emulsion Stability
The following diagram illustrates the key relationships between formulation and process variables and their impact on emulsion stability.
Caption: Key factors influencing emulsion stability.
References
Technical Support Center: Long-Term Stability of Emulsions with PEG-18 Castor Oil Dioleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of emulsions formulated with PEG-18 Castor Oil Dioleate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of emulsions using this compound.
Issue 1: Phase Separation (Creaming or Coalescence)
Question: My emulsion formulated with this compound is showing signs of phase separation (an oily layer at the top or bottom) during long-term stability studies. What are the potential causes and how can I resolve this?
Answer:
Phase separation in emulsions can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Droplet Size and Distribution: Insufficient homogenization can lead to large and non-uniform droplet sizes, which are more prone to coalescence.
-
Solution: Optimize your homogenization process. Increase the homogenization time or speed to achieve a smaller, more uniform droplet size. Aim for a droplet size in the range of 1-5 µm for enhanced stability.
-
-
Emulsifier Concentration: The concentration of this compound may be insufficient to adequately stabilize the oil-water interface.
-
Solution: Gradually increase the concentration of this compound in your formulation. It is crucial to determine the optimal concentration through experimentation.
-
-
Oil-to-Water Ratio: An improper ratio of the oil phase to the aqueous phase can lead to instability.
-
Solution: Adjust the oil-to-water ratio. Often, a higher aqueous phase volume can improve the stability of oil-in-water emulsions.
-
-
Presence of Electrolytes: High concentrations of electrolytes in the aqueous phase can disrupt the stability of the emulsion.
-
Solution: If possible, reduce the concentration of electrolytes or consider adding a co-emulsifier that is more tolerant to their presence.
-
Issue 2: Changes in Viscosity
Question: The viscosity of my emulsion is significantly increasing or decreasing over time. What could be causing this and what are the corrective actions?
Answer:
Changes in viscosity are a common indicator of emulsion instability.
-
Initial Viscosity Too Low: This can lead to faster creaming and coalescence.
-
Solution: Consider adding a viscosity-modifying agent (thickener) such as xanthan gum or carbomer to the aqueous phase. This will slow down the movement of the oil droplets.
-
-
Viscosity Changes with Temperature: Emulsions stabilized with non-ionic surfactants like this compound can be sensitive to temperature fluctuations.[1]
-
Solution: Evaluate the effect of temperature on your formulation. If the viscosity changes are reversible, this may be an inherent property of the system. If not, consider optimizing the formulation with a co-emulsifier or a different thickener.
-
-
Insufficient Mixing: Inadequate mixing can result in a non-uniform emulsion, leading to viscosity changes over time.[1]
-
Solution: Ensure your mixing process is sufficient to create a homogenous emulsion. High-shear mixing is often required.[1]
-
Issue 3: Particle Size Growth
Question: I am observing an increase in the mean particle size of the oil droplets in my emulsion during stability testing. What does this indicate and how can I prevent it?
Answer:
An increase in particle size is a direct indication of coalescence, where smaller droplets merge to form larger ones. This is a sign of irreversible instability.
-
Inadequate Emulsifier Film: The this compound may not be forming a stable enough film around the oil droplets.
-
Solution: Increase the concentration of this compound or consider adding a co-surfactant to strengthen the interfacial film.
-
-
High Storage Temperature: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher rate of coalescence.
-
Solution: Store the emulsion at the recommended temperature. If it needs to be stable at higher temperatures, reformulation with a more robust emulsifier system may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical Hydrophilic-Lipophilic Balance (HLB) value for this compound and what type of emulsion does it favor?
A1: this compound is a non-ionic surfactant. While the exact HLB value can vary slightly between manufacturers, PEGylated castor oil derivatives with a higher degree of ethoxylation generally have higher HLB values. An ethoxylation value of 18 suggests a relatively high HLB, making it suitable for creating oil-in-water (O/W) emulsions.[2]
Q2: What are the recommended storage conditions for long-term stability testing of emulsions with this compound?
A2: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH), or at 30°C ± 2°C with 65% ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C with 75% ± 5% RH for a shorter duration (e.g., 6 months).[3][4]
Q3: Can I use this compound as the sole emulsifier in my formulation?
A3: While this compound can function as a primary emulsifier, for enhanced stability, it is often beneficial to use it in combination with a co-emulsifier or a stabilizing agent like a gum or polymer.[1] This can create a more robust interfacial film and improve the overall stability of the emulsion.
Q4: How can I determine the type of emulsion (O/W or W/O) I have formed?
A4: Several simple tests can be used:
-
Dilution Test: An O/W emulsion will disperse readily in water, while a W/O emulsion will not.
-
Dye Test: A water-soluble dye will disperse uniformly in an O/W emulsion, while an oil-soluble dye will color a W/O emulsion.
-
Conductivity Measurement: O/W emulsions will conduct electricity due to the continuous aqueous phase, whereas W/O emulsions will have very low conductivity.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for a Model Emulsion with this compound
| Time (Months) | Storage Condition | Appearance | pH | Viscosity (cP) | Mean Particle Size (µm) |
| 0 | 25°C / 60% RH | White, homogenous | 6.5 | 1500 | 2.1 |
| 3 | 25°C / 60% RH | White, homogenous | 6.4 | 1480 | 2.3 |
| 6 | 25°C / 60% RH | White, homogenous | 6.4 | 1450 | 2.5 |
| 12 | 25°C / 60% RH | White, homogenous | 6.3 | 1420 | 2.8 |
| 0 | 40°C / 75% RH | White, homogenous | 6.5 | 1500 | 2.1 |
| 3 | 40°C / 75% RH | Slight creaming | 6.2 | 1300 | 3.5 |
| 6 | 40°C / 75% RH | Visible creaming | 6.0 | 1100 | 4.8 |
Experimental Protocols
1. Protocol for Particle Size Analysis
-
Objective: To determine the mean droplet size and size distribution of the emulsion.
-
Apparatus: Laser Diffraction Particle Size Analyzer.
-
Methodology:
-
Gently agitate the emulsion sample to ensure homogeneity.
-
Dilute the emulsion with deionized water to an appropriate obscuration level as recommended by the instrument manufacturer.
-
Measure the particle size distribution.
-
Record the mean particle size (e.g., D50) and the span of the distribution.
-
Perform measurements in triplicate and report the average.
-
2. Protocol for Viscosity Measurement
-
Objective: To measure the viscosity of the emulsion.
-
Apparatus: Rotational Viscometer (e.g., Brookfield type).
-
Methodology:
-
Equilibrate the emulsion sample to the desired temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range of the instrument.
-
Immerse the spindle into the emulsion to the marked level.
-
Allow the reading to stabilize for at least 30 seconds before recording the viscosity in centipoise (cP).
-
Perform measurements in triplicate and report the average.
-
3. Protocol for Accelerated Stability Testing (Centrifugation)
-
Objective: To rapidly assess the physical stability of the emulsion against creaming and coalescence.
-
Apparatus: Centrifuge.
-
Methodology:
-
Fill a centrifuge tube with the emulsion sample.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream or oil layer.
-
Measure the height of any separated layer and express it as a percentage of the total sample height.
-
Visualizations
Caption: Troubleshooting workflow for phase separation in emulsions.
Caption: General workflow for long-term emulsion stability testing.
References
Analytical techniques for detecting degradation of "PEG-18 Castor Oil Dioleate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG-18 Castor Oil Dioleate. The focus is on the analytical techniques used to detect and quantify its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the ester linkages that connect the polyethylene glycol (PEG) chains to the oleic acid moieties. This process is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures. The primary degradation products are free oleic acid and the PEG-18 castor oil backbone.
-
Oxidation: The polyethylene glycol chains are susceptible to oxidative degradation. This can be initiated by factors such as exposure to light, heat, or the presence of transition metal ions. Oxidative degradation can lead to the formation of various byproducts, including aldehydes (like formaldehyde), ketones, and shorter-chain organic acids.
Q2: Which analytical techniques are most suitable for detecting the degradation of this compound?
A2: A combination of chromatographic techniques is typically employed to monitor the degradation of this compound. Due to the lack of a strong UV chromophore in the molecule, universal detection methods are often preferred. Key techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS). This is a powerful technique for separating the intact molecule from its degradation products, such as free fatty acids.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique separates molecules based on their size in solution. It is effective for monitoring changes in the molecular weight distribution of the polymer that may result from the cleavage of PEG chains.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify and quantify volatile degradation products, particularly those arising from oxidation. Often, derivatization of the fatty acids to their more volatile methyl esters (FAMEs) is necessary for GC analysis.
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation study intentionally exposes the material to harsh conditions to accelerate degradation, helping to identify potential degradation products and establish stability-indicating analytical methods.[1] A typical study would involve:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions in parallel with a control sample stored under normal conditions. Common stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: e.g., 80°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, analyze the stressed samples and the control using appropriate analytical techniques (e.g., HPLC-CAD/ELSD, GPC/SEC) to identify and quantify any degradation products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Mismatch between injection solvent and mobile phase.- Column degradation or contamination.[2]- Secondary interactions between the analyte and the stationary phase. | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.- Flush the column with a strong solvent or replace if necessary.- For GPC/SEC of PEGs, conditioning the column with an acid like trifluoroacetic acid (TFA) in the mobile phase can sometimes improve peak shape.[3] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.[4]- Air bubbles in the system.[4]- Insufficiently degassed mobile phase.[2] | - Use high-purity solvents and filter the mobile phase.- Flush the detector flow cell.- Degas the mobile phase using an online degasser or sonication.- Purge the pump to remove any trapped air bubbles.[5] |
| Low Signal or Sensitivity | - Incorrect detector settings.- Sample concentration is too low.- Detector not suitable for non-chromophoric analytes (e.g., UV detector). | - Optimize detector parameters (e.g., nebulizer temperature and gas flow for CAD/ELSD).- Concentrate the sample or inject a larger volume.- Use a universal detector like CAD, ELSD, or MS. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Poor column temperature control.[4]- Column not properly equilibrated.[4] | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
GPC/SEC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Distorted or Broad Peaks | - Undesired interactions between the PEG chains and the stationary phase.[3]- Sample overloading. | - For analysis in organic solvents like THF, pre-conditioning the column may be necessary.[3]- Consider using an aqueous mobile phase with a small amount of salt for better peak shape.[3]- Reduce the concentration or injection volume of the sample. |
| Inaccurate Molecular Weight Determination | - Inappropriate calibration standards.- Degradation of the polymer during analysis. | - Use a set of well-characterized PEG standards for calibration.- Ensure the mobile phase is compatible with the sample and does not induce degradation. |
Summary of Degradation Products and Analytical Techniques
| Degradation Pathway | Potential Degradation Products | Primary Analytical Technique(s) | Detector(s) |
| Hydrolysis | - Free Oleic Acid- PEG-18 Castor Oil Backbone- Monoesters of PEG-18 Castor Oil | RP-HPLC | CAD, ELSD, MS |
| Oxidation | - Aldehydes (e.g., Formaldehyde)- Ketones- Short-chain organic acids- Peroxides | RP-HPLC, GC-MS (after derivatization) | MS, CAD, ELSD |
| Chain Scission (PEG) | - Lower Molecular Weight PEG Fragments | GPC/SEC | Refractive Index (RI), ELSD |
Experimental Protocols
Protocol 1: RP-HPLC-CAD/ELSD Method for Detecting Hydrolytic Degradation
Objective: To separate and detect the non-volatile degradation products of this compound, primarily focusing on the detection of free oleic acid resulting from hydrolysis.
Materials:
-
This compound sample (stressed and control)
-
HPLC-grade acetonitrile, water, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a gradient pump, autosampler, column oven, and a CAD or ELSD detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Methodology:
-
Sample Preparation:
-
Dissolve the this compound samples in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
-
Detector Settings (Example for CAD):
-
Nebulizer Temperature: 35°C
-
Gas (Nitrogen) Pressure: 35 psi
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks that appear in the stressed samples. The free oleic acid peak is expected to be more non-polar and thus have a longer retention time than the parent compound.
-
Quantify the degradation by comparing the peak areas of the degradation products to the total peak area.
-
Protocol 2: GPC/SEC Method for Detecting PEG Chain Degradation
Objective: To analyze changes in the molecular weight distribution of this compound resulting from oxidative degradation of the PEG chains.
Materials:
-
This compound sample (stressed and control)
-
HPLC-grade Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline)
-
GPC/SEC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector
-
GPC/SEC column set suitable for the molecular weight range of the polymer
-
PEG molecular weight standards for calibration
Methodology:
-
Sample Preparation:
-
Dissolve the this compound samples in the mobile phase (e.g., THF) to a concentration of 2-5 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: GPC/SEC column set (e.g., two columns in series with pore sizes suitable for separating polymers in the range of 100 to 20,000 Da)
-
Mobile Phase: THF (or an appropriate aqueous buffer)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 50-100 µL
-
-
Detector Settings (RI):
-
Maintain at a stable temperature, typically the same as the column oven.
-
-
Data Analysis:
-
Create a calibration curve using the PEG standards.
-
Analyze the control and stressed samples.
-
Compare the molecular weight distribution (Mw, Mn, and polydispersity index - PDI) of the stressed samples to the control. A shift towards lower molecular weights in the stressed samples indicates degradation of the PEG chains.
-
Visualizations
References
Effect of temperature on the viscosity of "PEG-18 Castor Oil Dioleate" solutions
Technical Support Center: PEG-18 Castor Oil Dioleate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound" solutions. The information focuses on the effect of temperature on the viscosity of these solutions and addresses common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation and viscosity measurement of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Viscosity Readings at the Same Temperature | 1. Incomplete Dissolution: The this compound may not be fully dissolved in the solvent, leading to a heterogeneous solution. 2. Air Bubbles: Incorporation of air during mixing can significantly affect viscosity readings. 3. Thermal Equilibrium Not Reached: The sample may not have reached the set temperature throughout its volume. | 1. Ensure Complete Dissolution: Use a magnetic stirrer and allow sufficient time for complete dissolution. Gentle heating may be applied, but be cautious of temperature effects on viscosity. 2. Degas the Solution: After preparation, let the solution stand to allow air bubbles to dissipate. Alternatively, a brief sonication in a water bath can help remove trapped air. 3. Allow for Thermal Equilibration: Ensure the sample is held at the target temperature for a sufficient period before measurement to guarantee thermal uniformity. |
| Viscosity is Unexpectedly High | 1. Incorrect Concentration: The concentration of this compound may be higher than intended. 2. Low Temperature: As a general trend for such solutions, viscosity increases as temperature decreases. 3. Interaction with Other Components: Other excipients in the formulation may be interacting with the this compound to increase viscosity. | 1. Verify Concentration: Double-check all calculations and measurements used to prepare the solution. 2. Check Temperature Control: Ensure your viscometer's temperature control unit is calibrated and functioning correctly. 3. Evaluate Formulation Components: If in a complex formulation, test the viscosity of simpler binary solutions to identify potential interactions. |
| Viscosity is Unexpectedly Low | 1. Incorrect Concentration: The concentration of this compound may be lower than intended. 2. High Temperature: Viscosity of these solutions typically decreases with increasing temperature. 3. Degradation of the Polymer: Exposure to harsh conditions (e.g., extreme pH, high shear for prolonged periods) could potentially lead to degradation. | 1. Verify Concentration: Re-verify the preparation calculations and measurements. 2. Confirm Temperature: Check the set temperature and ensure the instrument is accurate. 3. Review Preparation Protocol: Ensure the preparation method does not involve conditions that could degrade the this compound. |
| Phase Separation or Cloudiness Observed | 1. Cloud Point Reached: Nonionic surfactants like this compound can exhibit a cloud point, the temperature at which the solution becomes cloudy and may phase separate. 2. Solubility Issues: The concentration may be too high for the chosen solvent at a given temperature. | 1. Determine the Cloud Point: If not known, the cloud point of your specific formulation should be determined. Avoid testing or using the solution near or above this temperature. 2. Adjust Concentration or Solvent: Consider lowering the concentration or using a different solvent system if cloudiness persists at your working temperature. |
Frequently Asked Questions (FAQs)
1. How does temperature generally affect the viscosity of this compound solutions?
For solutions of this compound, as with most polymer and surfactant solutions, viscosity is highly dependent on temperature. Generally, an increase in temperature leads to a decrease in viscosity. This is because higher temperatures increase the kinetic energy of the molecules, allowing them to move more freely and reducing intermolecular resistance to flow. Conversely, a decrease in temperature will result in an increase in viscosity.
2. What is a typical viscosity profile for a this compound solution at different temperatures?
| Temperature (°C) | Viscosity (mPa·s) |
| 20 | 150 |
| 30 | 110 |
| 40 | 80 |
| 50 | 60 |
| 60 | 45 |
3. What is the recommended method for preparing a this compound solution for viscosity measurement?
The following is a general protocol for preparing a solution for rheological analysis:
-
Weighing: Accurately weigh the required amount of this compound and the solvent.
-
Mixing: Add the this compound to the solvent while stirring with a magnetic stirrer. To avoid air entrapment, create a vortex that is not deep enough to pull air into the solution.
-
Dissolution: Continue stirring until the this compound is completely dissolved. Gentle heating can be used to expedite this process, but ensure the temperature does not exceed the planned measurement temperatures to avoid altering the sample's thermal history.
-
Degassing: Allow the solution to stand for a period to allow any entrapped air bubbles to rise and dissipate. For more viscous solutions, a brief period in an ultrasonic bath may be necessary.
-
Thermal Equilibration: Before measurement, bring the solution to the desired temperature and allow it to equilibrate for a sufficient amount of time.
4. How can I ensure accurate and reproducible viscosity measurements?
To ensure accuracy and reproducibility:
-
Instrument Calibration: Regularly calibrate your viscometer using standard calibration fluids.
-
Temperature Control: Use a viscometer with precise temperature control and allow the sample to reach thermal equilibrium before taking a reading.
-
Consistent Sample Handling: Use the same preparation and loading procedures for all samples.
-
Appropriate Spindle and Speed: Select a spindle and rotational speed that result in a torque reading within the manufacturer's recommended range (typically 10-90%).
-
Multiple Readings: Take multiple readings for each sample to ensure the measurement has stabilized.
Experimental Protocols & Visualizations
Protocol: Viscosity Measurement Using a Rotational Viscometer
This protocol outlines the steps for measuring the viscosity of a this compound solution as a function of temperature.
Materials:
-
This compound
-
Solvent (e.g., deionized water, phosphate-buffered saline)
-
Rotational viscometer with temperature control
-
Appropriate spindle for the expected viscosity range
-
Beakers and magnetic stirrer
-
Calibrated thermometer
Procedure:
-
Prepare the this compound solution as described in the FAQ section.
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place the prepared solution into the viscometer's sample holder.
-
Lower the spindle into the solution to the correct immersion depth.
-
Set the temperature controller to the first target temperature (e.g., 20°C).
-
Allow the sample to equilibrate at the set temperature for at least 15-20 minutes.
-
Select an appropriate rotational speed and start the measurement.
-
Record the viscosity reading once it has stabilized.
-
Increase the temperature to the next setpoint (e.g., 30°C) and repeat steps 6-8.
-
Continue this process for all desired temperatures.
Diagram: Experimental Workflow for Viscosity Measurement
Caption: Workflow for temperature-dependent viscosity measurement.
Diagram: Troubleshooting Logic for Inconsistent Readings
Caption: Troubleshooting inconsistent viscosity measurements.
Technical Support Center: Adsorption of PEG-18 Castor Oil Dioleate onto Container Surfaces
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the adsorption of PEG-18 Castor Oil Dioleate onto container surfaces during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adsorption a concern?
A1: this compound is a nonionic surfactant and emulsifying agent used in a variety of pharmaceutical and cosmetic formulations.[1] Its adsorption to container surfaces can lead to a decrease in the effective concentration of the surfactant in your formulation. This can result in a loss of product potency, altered drug delivery characteristics, and inconsistent experimental outcomes.
Q2: To which types of container materials is this compound most likely to adsorb?
A2: As a nonionic surfactant, this compound can adsorb to both hydrophilic (e.g., glass) and hydrophobic (e.g., polypropylene, polyethylene) surfaces. The extent of adsorption can be influenced by the specific properties of the container material and the formulation's composition. Studies on similar nonionic surfactants have shown significant adsorption to borosilicate glass.[2]
Q3: What are the primary factors that influence the adsorption of this compound?
A3: Several factors can influence the extent of adsorption, including:
-
Container Material: The surface energy and chemistry of the container (e.g., glass vs. various plastics) play a crucial role.
-
Formulation Composition: The presence of other excipients, salts, and the active pharmaceutical ingredient (API) can either enhance or reduce adsorption through competitive binding.[3][4]
-
Concentration of the Surfactant: Adsorption can be concentration-dependent.
-
Temperature and pH: These parameters can affect the conformation of the surfactant and the surface properties of the container.
-
Contact Time and Surface Area: Longer exposure and a higher surface-area-to-volume ratio can lead to increased adsorption.
Q4: How can I determine if this compound is adsorbing to my containers?
A4: You can quantify the concentration of the surfactant in your solution before and after contact with the container material. A significant decrease in concentration indicates adsorption. Analytical methods such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) are suitable for this purpose.[5][6] A detailed experimental protocol for quantification is provided in this guide.
Troubleshooting Guide
Problem: I am observing a loss of efficacy or inconsistent results in my formulation containing this compound.
This could be due to the adsorption of the surfactant onto your container surfaces, leading to a lower effective concentration. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing inconsistent formulation performance potentially caused by surfactant adsorption.
Quantitative Data on Surfactant Adsorption
| Surfactant (0.1% w/v solution) | Adsorbed Amount on Borosilicate Glass (ng/cm²)[2] |
| Polysorbate 20 (PS20) | ~300 |
| Polysorbate 80 (PS80) | ~300 |
| Poloxamer 188 (P188) | ~150 |
| Kolliphor HS 15 | ~500 |
Note: This data is for illustrative purposes and the adsorption of this compound may vary. It is crucial to perform your own quantification experiments for your specific formulation and container materials.
Experimental Protocols
Protocol: Quantification of this compound Concentration by HPLC-ELSD
This protocol provides a general framework for determining the concentration of this compound in a liquid formulation to assess its adsorption to container surfaces. Method validation is essential for ensuring accurate and reliable results.[7][8]
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formulation blank (all components of the formulation except this compound)
-
Sample containers of the material to be tested (e.g., borosilicate glass vials, polypropylene tubes)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Experimental Workflow Diagram:
Caption: Experimental workflow for quantifying surfactant adsorption using HPLC-ELSD.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution with the formulation blank to cover the expected concentration range.
-
Sample Preparation:
-
Time Zero Sample: Prepare your formulation and immediately transfer a portion to a low-adsorption container (e.g., polytetrafluoroethylene - PTFE) for an initial concentration measurement.
-
Incubation: Transfer the formulation to the test containers (e.g., borosilicate glass, polypropylene).
-
Sampling: At predetermined time points (e.g., 1, 4, 24, 48 hours), carefully extract the solution from the test containers for analysis.
-
-
HPLC-ELSD Analysis:
-
Set up the HPLC-ELSD system with a suitable mobile phase gradient (e.g., water and acetonitrile).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the "Time Zero" and incubated samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Use the calibration curve to determine the concentration of the surfactant in each sample.
-
Calculate the percentage of adsorption at each time point relative to the "Time Zero" sample.
-
Mitigation Strategies
If significant adsorption is confirmed, consider the following strategies:
1. Material Selection:
-
Low-Binding Plastics: Consider using containers made from materials known for low protein and surfactant binding, such as polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP).
-
Coated Surfaces: Use glass or plastic containers with a polyethylene glycol (PEG) coating to reduce non-specific binding.
2. Surface Pre-treatment:
-
Sacrificial Agents: Before adding your formulation, rinse the container with a solution containing a "sacrificial" agent that will adsorb to the surface and block binding sites. Bovine Serum Albumin (BSA) is commonly used for this purpose, though its compatibility with your formulation must be verified.
3. Formulation Optimization:
-
pH Adjustment: Modify the pH of your formulation to alter the surface charge of the container and the conformation of the surfactant, which may reduce adsorption.
-
Addition of Competing Excipients: Introduce other excipients that may compete with this compound for binding sites on the container surface.[3][4]
Logical Relationship of Mitigation Strategies:
Caption: Logical relationship of strategies to mitigate surfactant adsorption.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and determination of polyethylene glycol fatty acid esters in cosmetics by a reversed-phase HPLC/ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of PEG-18 Castor Oil Dioleate and Polysorbate 80 in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's ultimate success. Among the myriad of available options, nonionic surfactants play a pivotal role in overcoming the challenges associated with poorly soluble drug candidates. This guide provides a comprehensive comparative analysis of two such surfactants: PEG-18 Castor Oil Dioleate and the widely utilized Polysorbate 80. The objective is to furnish researchers, scientists, and drug development professionals with a detailed examination of their performance in drug delivery, supported by available experimental data and methodologies.
Executive Summary
Both this compound and Polysorbate 80 are effective nonionic surfactants employed to enhance the solubility and bioavailability of hydrophobic drugs. Polysorbate 80 is a well-characterized and extensively used excipient with a wealth of supporting data for its role as a solubilizer, emulsifier, and P-glycoprotein (P-gp) inhibitor. In contrast, specific data for this compound in drug delivery applications is limited. Therefore, this guide will leverage data from closely related polyoxyethylene castor oil derivatives, such as Cremophor® EL (Polyoxyl 35 Castor Oil) and Cremophor® RH 40 (Polyoxyl 40 Hydrogenated Castor Oil), to provide a representative comparison. It is crucial to note that variations in the degree of ethoxylation and hydrogenation can influence the physicochemical properties and biological performance of these surfactants.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these surfactants is essential for predicting their behavior in formulations.
| Property | This compound (and related Polyoxyl Castor Oils) | Polysorbate 80 |
| Chemical Type | Polyethoxylated castor oil dioleate | Polyethoxylated sorbitan monooleate |
| HLB Value | 12-14 (for Cremophor® EL) | Approximately 15[1][2][3][4] |
| Appearance | Pale yellow, oily liquid (for Cremophor® EL) | Amber, viscous liquid |
| Solubility | Soluble in water and various organic solvents | Soluble in water and alcohol |
| Critical Micelle Concentration (CMC) | Data not readily available for this compound | 0.012 mM in pure water[5] |
Performance as a Solubilizer
The primary function of these surfactants in many drug formulations is to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).
This compound (and related Polyoxyl Castor Oils):
Polyoxyethylene castor oil derivatives are effective solubilizers for a range of hydrophobic compounds, including fat-soluble vitamins and various drugs.[6] For instance, Cremophor® EL has been widely used in preclinical studies to solubilize water-insoluble compounds for intravenous administration.[7] Polyoxyl 50 Castor Oil has been shown to improve the solubility of drugs such as acetaminophen and vitamins.[8] The solubilization capacity is attributed to the formation of micelles that encapsulate the hydrophobic drug molecules.
Polysorbate 80:
Polysorbate 80 is a potent solubilizing agent, a property attributed to its high HLB value and low CMC.[1][2][3][4] It has been demonstrated to significantly increase the solubility of numerous poorly water-soluble drugs by incorporating them into its micelles. This enhanced solubility can lead to improved drug dissolution and subsequently, bioavailability.[9][10]
Performance as an Emulsifier
In the formulation of emulsions, the choice of emulsifier is critical for achieving desired droplet size, stability, and overall performance.
This compound (and related Polyoxyl Castor Oils):
Polyoxyethylene castor oil derivatives like Cremophor® EL are effective emulsifiers for creating stable oil-in-water (o/w) emulsions. They can produce emulsions with small and uniform droplet sizes. The stability of these emulsions is crucial for the consistent delivery of the encapsulated drug.
Polysorbate 80:
Polysorbate 80 is a widely used emulsifier in pharmaceutical, food, and cosmetic industries.[11] It is particularly effective in forming stable o/w emulsions.[4] Studies have shown that the concentration of Polysorbate 80 can significantly influence the encapsulation efficiency and particle size of emulsions, with increased stability positively impacting encapsulation.[12]
Bioavailability Enhancement
Beyond simple solubilization and emulsification, these surfactants can enhance the oral bioavailability of drugs through various mechanisms.
This compound (and related Polyoxyl Castor Oils):
The use of Cremophor® EL in self-nanoemulsifying drug delivery systems (SNEDDS) has been reported to enhance the permeability and bioavailability of drugs.[13] However, it's important to note that Cremophor® EL is not an inert vehicle and has been associated with a range of biological effects, including hypersensitivity reactions.[14]
Polysorbate 80:
Polysorbate 80 has been shown to enhance the bioavailability of drugs through multiple mechanisms. It can improve drug dissolution by preventing precipitation in the gastrointestinal tract.[9][10] Furthermore, Polysorbate 80 is a known inhibitor of the P-glycoprotein (P-gp) efflux pump, which is present in the intestinal epithelium and can limit the absorption of many drugs.[15][16] By inhibiting P-gp, Polysorbate 80 can increase the intracellular concentration of co-administered drugs, leading to enhanced absorption.
Signaling Pathways and Mechanisms of Action
The interaction of these excipients with biological systems, particularly at the cellular level, can significantly impact drug disposition.
P-glycoprotein Inhibition by Polysorbate 80
Polysorbate 80 is understood to inhibit the function of the P-glycoprotein efflux pump, a key mechanism for its bioavailability-enhancing effect for certain drugs. The proposed mechanism involves the direct binding of the surfactant to the drug-binding domain of P-gp.[17][18] This interaction prevents the pump from expelling the drug from the cell, thereby increasing its intracellular concentration and subsequent absorption.
Experimental Workflows
Comparative Analysis Workflow
A logical workflow for the comparative analysis of two emulsifiers would involve a series of standardized experiments to evaluate their performance under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments.
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which surfactant molecules begin to form micelles.
Method: Surface Tension Measurement.[19][20]
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point of inflection in the resulting curve, where the surface tension ceases to decrease significantly with increasing concentration.
Emulsion Preparation and Characterization
Objective: To prepare and characterize oil-in-water emulsions stabilized by the surfactants.
Method: High-Shear Homogenization and Dynamic Light Scattering.
-
Preparation:
-
Dissolve the surfactant (e.g., 1-5% w/w) in the aqueous phase.
-
Separately prepare the oil phase containing the lipophilic drug.
-
Gradually add the oil phase to the aqueous phase while homogenizing at a constant speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes).
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). Smaller droplet sizes and lower PDI values generally indicate better emulsification.
-
Zeta Potential: Determine the surface charge of the emulsion droplets to predict stability against coalescence.
-
Stability Assessment: Monitor the emulsion for any signs of phase separation, creaming, or coalescence over time under different storage conditions (e.g., room temperature, accelerated stability chambers).[21][22]
-
In Vitro Drug Release Study
Objective: To evaluate the rate and extent of drug release from the formulated delivery system.
Method: USP Dissolution Apparatus.[23][24][25][26][27]
-
Place the formulated drug product (e.g., capsule containing the emulsion) in the dissolution vessel of a USP Apparatus (e.g., Apparatus 2, paddle type).
-
Fill the vessel with a specified volume of dissolution medium (e.g., simulated gastric or intestinal fluid) maintained at 37°C.
-
Rotate the paddle at a constant speed (e.g., 50-100 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Caco-2 Cell Permeability Assay
Objective: To assess the potential of the surfactants to enhance the intestinal permeability of a drug.
Method: Transwell® Plate System.
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, which differentiates to mimic the intestinal epithelium.
-
Wash the cell monolayer with a pre-warmed transport buffer.
-
Add the drug solution, with and without the surfactant, to the apical (donor) side of the monolayer.
-
At specified time points, collect samples from the basolateral (receiver) side.
-
Determine the concentration of the drug in the receiver compartment using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.
Conclusion
Both this compound (and its related polyoxyethylene castor oil derivatives) and Polysorbate 80 are valuable tools in the formulation of drug delivery systems for poorly soluble compounds. Polysorbate 80 is a well-established excipient with a robust dataset supporting its efficacy and a known mechanism for bioavailability enhancement via P-gp inhibition. While specific data for this compound is scarce, the information available for related compounds suggests its potential as an effective solubilizer and emulsifier.
The choice between these two surfactants will ultimately depend on the specific requirements of the drug and the desired formulation characteristics. For formulations requiring a well-characterized excipient with a proven track record of enhancing bioavailability through multiple mechanisms, Polysorbate 80 is a strong candidate. For other applications, this compound and its analogues may offer suitable alternatives, although further investigation into their specific performance and biological interactions is warranted. It is imperative for formulation scientists to conduct thorough experimental evaluations to select the optimal excipient for each unique drug delivery challenge.
References
- 1. A Complete Guide to Food Grade Polysorbate 80 | Blog [cnchemsino.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Application of Polysorbate 80 in Preparation of Test Product - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 4. Polysorbate 80 - Ingredient | ChefSteps [chefsteps.com]
- 5. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 6. Polyoxyethylene Castor Oil Derivatives - CD Formulation [formulationbio.com]
- 7. Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devinternationals.com [devinternationals.com]
- 9. Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "The Effects of Polysorbate 80 on the Fat Emulsion in Ice Cream Mix: Ev" by H. D. Goff, M. Liboff et al. [digitalcommons.usu.edu]
- 12. Effect of the Amount of Polysorbate 80 and Oregano Essential Oil on the Emulsion Stability and Characterization Properties of Sodium Alginate Microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and characterization of promising Cremophor EL-stabilized o/w nanoemulsions containing short-chain alcohols as a cosurfactant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27096D [pubs.rsc.org]
- 14. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism behind Polysorbates' Inhibitory Effect on P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 20. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. USP dissolution test apparatus: Significance and symbolism [wisdomlib.org]
- 24. In-vitro Dissolution Study of Pharmaceutical Products with USP Apparatus- IV | Bentham Science [benthamscience.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. eurofins.it [eurofins.it]
- 27. raytor.com [raytor.com]
A Comparative Guide to PEG-18 Castor Oil Dioleate and Other PEGylated Castor Oil Derivatives in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PEG-18 Castor Oil Dioleate and other widely used PEGylated castor oil derivatives in various formulations. The information presented is supported by key physicochemical data and established experimental protocols to aid in the selection of appropriate excipients for drug delivery systems.
Introduction to PEGylated Castor Oil Derivatives
PEGylated castor oil derivatives are a class of non-ionic surfactants extensively used in the pharmaceutical and cosmetic industries.[1] They are synthesized by the ethoxylation of castor oil or hydrogenated castor oil, a process that attaches polyethylene glycol (PEG) chains to the oil.[2][3] This modification significantly enhances the water solubility and surfactant properties of the natural oil, making these derivatives excellent solubilizers, emulsifiers, and stabilizers.[1][4]
The number following "PEG-" in the ingredient name denotes the average number of ethylene oxide units in the PEG chain.[5] This number is a key determinant of the derivative's properties; a higher number generally corresponds to increased hydrophilicity.[5] These surfactants are crucial for formulating poorly water-soluble drugs, enabling their delivery in aqueous-based systems like emulsions, microemulsions, and nanoemulsions.[1][6]
This guide focuses on comparing this compound with two other common derivatives: PEG-35 Castor Oil (a key component in Kolliphor® EL) and PEG-40 Hydrogenated Castor Oil.
Physicochemical Properties
The selection of a suitable surfactant is heavily dependent on its physicochemical properties, which dictate its function and performance in a formulation. The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter, indicating the surfactant's balance between its water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[7] Surfactants with high HLB values (8-18) are suitable for creating oil-in-water (o/w) emulsions.[8]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | PEG-35 Castor Oil (Kolliphor® EL) | PEG-40 Hydrogenated Castor Oil |
| INCI Name | This compound[9][10] | PEG-35 CASTOR OIL | PEG-40 HYDROGENATED CASTOR OIL |
| Chemical Nature | Diester of oleic acid and ethoxylated castor oil.[5] | Polyethoxylated castor oil (reacting 35 moles of ethylene oxide with 1 mole of castor oil).[11] | Polyethylene glycol derivative of hydrogenated castor oil. |
| Average PEG Units (n) | 18[12] | 35[11] | 40 |
| Physical Form | Oily liquid/paste.[10] | Pale yellow, oily liquid (clear >26°C).[13][14] | Off-white to yellowish semi-solid paste.[15][16] |
| Approx. HLB Value | Not widely reported, expected to be moderately lipophilic to balanced. | 12-14[13][17][18] | 13-15[19][20][21] |
| Solubility | Dispersible in water. | Forms clear solutions in water; soluble in many organic solvents.[14][17] | Soluble/miscible in water and oils.[2][3][15] |
| Critical Micelle Conc. (CMC) | Data not readily available. | ~0.02% w/w[14][17][22] | Data not readily available. |
Mechanism of Action: Drug Solubilization
The primary mechanism by which these surfactants enhance the solubility of hydrophobic drugs is through the formation of micelles. Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures. These micelles possess a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in the aqueous bulk phase.[1][23]
References
- 1. jocpr.com [jocpr.com]
- 2. PEG-40 Hydrogenated Castor Oil - PCC Group Product Portal [products.pcc.eu]
- 3. specialchem.com [specialchem.com]
- 4. ambujasolvex.com [ambujasolvex.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. grokipedia.com [grokipedia.com]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. incibeauty.com [incibeauty.com]
- 10. skinsort.com [skinsort.com]
- 11. Kolliphor EL - Wikipedia [en.wikipedia.org]
- 12. ewg.org [ewg.org]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Lustiner - Kolliphor® ELP - Macrogolglycérol Ricinoléate Ph. Eur. / Polyoxyl-35-castor oil USP/NF [lustiner.com]
- 15. scribd.com [scribd.com]
- 16. madarcorporation.com [madarcorporation.com]
- 17. transchemcorp.com [transchemcorp.com]
- 18. researchgate.net [researchgate.net]
- 19. ulprospector.com [ulprospector.com]
- 20. makingcosmetics.com [makingcosmetics.com]
- 21. avenalab.com [avenalab.com]
- 22. transchemcorp.com [transchemcorp.com]
- 23. sites.ualberta.ca [sites.ualberta.ca]
PEG-18 Castor Oil Dioleate: A Comparative Guide to its Efficacy as a Solubilizing Agent for Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of PEG-18 Castor Oil Dioleate as a solubilizing agent for hydrophobic drugs. Through a comparative analysis with commonly used alternatives, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in formulation development.
Executive Summary
Poor aqueous solubility is a significant hurdle in the development of new pharmaceuticals, limiting the bioavailability and therapeutic efficacy of many promising hydrophobic drug candidates. Nonionic surfactants are widely employed as solubilizing agents to overcome this challenge. This guide focuses on the performance of this compound in comparison to other widely used solubilizers, namely Polysorbate 80 and Cremophor® EL (Polyoxyl 35 Castor Oil). The evidence presented indicates that while all three are effective in enhancing the solubility of hydrophobic drugs through micellar solubilization, their efficiency can vary depending on the specific drug and formulation requirements.
Comparison of Physicochemical Properties
A critical aspect of selecting a suitable solubilizing agent is understanding its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) value is an indicator of the emulsifying and solubilizing characteristics of a surfactant. A higher HLB value generally corresponds to better water solubility and solubilization of hydrophobic substances. The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, the primary mechanism for solubilizing hydrophobic drugs.
| Property | This compound | Polysorbate 80 (Tween® 80) | Cremophor® EL (Kolliphor® EL) |
| INCI Name | This compound | Polysorbate 80 | PEG-35 Castor Oil |
| Chemical Nature | Polyethylene glycol ether of castor oil dioleate | Polyethoxylated sorbitan monooleate | Polyethoxylated castor oil |
| HLB Value | Approximately 10-12 | 15 | 12-14[1] |
| CMC (in water) | Data not readily available | ~0.012 - 0.017 mM | ~0.02 - 0.1 mM |
Note: The exact HLB and CMC values can vary slightly depending on the specific grade and manufacturer.
Performance Comparison: Solubilization of Hydrophobic Drugs
While direct comparative studies for this compound against Polysorbate 80 and Cremophor® EL with the same hydrophobic drug are limited in publicly available literature, we can infer its potential performance based on studies with similar PEGylated castor oil derivatives and other nonionic surfactants.
For instance, studies on curcumin, a highly lipophilic compound, have shown significant solubility enhancement with various polyethylene glycols (PEGs). One study demonstrated a nearly 4-fold increase in curcumin solubility with PEG 4000. Another study highlighted the use of PEG 40 hydrogenated castor oil to improve curcumin's release and solubility from a nanofiber system. Similarly, the solubility of itraconazole, a BCS Class II antifungal drug, has been a subject of various enhancement strategies, including the use of surfactants.
The primary mechanism for solubility enhancement by these nonionic surfactants is micellar solubilization. Above the CMC, surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules partition into the hydrophobic core of these micelles, effectively increasing their apparent solubility in the aqueous medium.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant. Several methods can be employed for its determination:
-
Surface Tension Method: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.
-
Conductivity Method (for ionic surfactants): This method is suitable for ionic surfactants. The conductivity of surfactant solutions is measured as a function of concentration. A plot of conductivity versus concentration will exhibit a change in the slope at the CMC. While not directly applicable to nonionic surfactants like this compound, it is a standard method for other surfactant types.
-
Fluorescence Probe Method: A fluorescent probe (e.g., pyrene) is added to the surfactant solutions. The fluorescence intensity of the probe changes significantly when it moves from the polar aqueous environment to the nonpolar micellar core. A plot of a fluorescence intensity ratio against surfactant concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.
Phase Solubility Studies
This experiment quantifies the increase in the solubility of a hydrophobic drug in the presence of a solubilizing agent.
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the solubilizing agent (e.g., this compound, Polysorbate 80, Cremophor® EL).
-
Add an excess amount of the hydrophobic drug to each solution.
-
Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge the samples to separate the undissolved drug.
-
Withdraw an aliquot from the supernatant, filter it through a suitable membrane filter (e.g., 0.45 µm), and dilute it appropriately.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Plot the solubility of the drug as a function of the solubilizing agent concentration.
Determination of Micelle-Water Partition Coefficient (Km)
The partition coefficient describes the distribution of the drug between the micellar and aqueous phases and is a measure of the drug's affinity for the micelles. It can be calculated from the phase solubility diagram.
Signaling Pathways and Drug Absorption
The use of solubilizing agents can also impact drug absorption through interactions with cellular transport mechanisms. A key pathway to consider is the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-dependent transporter found in the apical membrane of intestinal enterocytes that actively pumps a wide range of xenobiotics, including many hydrophobic drugs, back into the intestinal lumen, thereby reducing their absorption.
Several nonionic surfactants, including Polysorbate 80 and Cremophor® EL, have been shown to inhibit P-gp activity. This inhibition can lead to a significant increase in the intracellular concentration and overall bioavailability of P-gp substrate drugs. The proposed mechanisms for P-gp inhibition by surfactants include:
-
Alteration of membrane fluidity.
-
Inhibition of P-gp ATPase activity.
-
Direct interaction with the P-gp binding sites.
It is plausible that this compound, being a similar nonionic surfactant, may also exhibit P-gp inhibitory effects, which would be a valuable area for further investigation.
Visualizations
Experimental Workflow for Phase Solubility Study
Caption: Workflow for determining drug solubility enhancement.
Logical Relationship of Micellar Solubilization and Drug Absorption
Caption: Mechanism of solubility enhancement and absorption.
Conclusion
This compound presents itself as a viable option for the solubilization of hydrophobic drugs, operating through the well-established mechanism of micellar solubilization. While direct, comprehensive comparative data with market-leading alternatives like Polysorbate 80 and Cremophor® EL is not extensively available, its structural similarity to other effective PEGylated castor oil derivatives suggests comparable performance. For formulation scientists, the choice of a solubilizing agent will ultimately depend on a multitude of factors including the specific characteristics of the drug molecule, the desired dosage form, and the regulatory acceptance of the excipients. The experimental protocols provided in this guide offer a framework for conducting in-house comparative studies to determine the optimal solubilizing agent for a given hydrophobic drug, taking into account not only solubility enhancement but also potential effects on drug absorption pathways. Further research into the P-gp inhibitory potential of this compound is warranted to fully elucidate its benefits in oral drug delivery.
References
A Comparative Analysis of PEG-18 Castor Oil Dioleate and Other Nonionic Surfactants as Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emulsifying efficacy of PEG-18 Castor Oil Dioleate against other commonly used nonionic surfactants, specifically Polysorbate 80 (a high HLB emulsifier) and Sorbitan Oleate (a low HLB emulsifier). The information presented is a synthesis of established principles in emulsion science and available data on similar nonionic surfactants to provide a predictive performance profile for this compound, for which direct comparative experimental data is limited in publicly available literature.
Introduction to Nonionic Emulsifiers in Pharmaceutical Formulations
Nonionic surfactants are fundamental components in the development of stable emulsions for pharmaceutical and research applications. Their utility lies in their ability to reduce the interfacial tension between immiscible liquids, typically an oil and an aqueous phase, thereby facilitating the formation and stabilization of dispersed droplets. The choice of emulsifier is critical, influencing key emulsion characteristics such as droplet size, stability, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs).
This compound is a polyethylene glycol derivative of castor oil dioleate. The "PEG-18" designation indicates an average of 18 repeating ethylene glycol units, which imparts significant hydrophilicity to the molecule. This structure suggests its suitability for forming oil-in-water (O/W) emulsions. This guide will compare its theoretical and expected performance with Polysorbate 80, a widely used high Hydrophile-Lipophile Balance (HLB) emulsifier, and Sorbitan Oleate, a common low HLB emulsifier, to provide a framework for its potential applications.
Physicochemical Properties of Selected Nonionic Surfactants
The performance of an emulsifier is intrinsically linked to its physicochemical properties, most notably the Hydrophile-Lipophile Balance (HLB). The HLB value, a scale from 0 to 20, indicates the relative affinity of a surfactant for the oil and water phases. High HLB values (8-18) are characteristic of water-soluble surfactants suitable for O/W emulsions, while low HLB values (3-6) are typical of oil-soluble surfactants used for water-in-oil (W/O) emulsions.
| Property | This compound | Polysorbate 80 (Tween 80) | Sorbitan Oleate (Span 80) |
| INCI Name | This compound | Polysorbate 80 | Sorbitan Oleate |
| Chemical Family | PEGylated Ester | Polysorbate | Sorbitan Ester |
| Typical HLB Value | ~10-12 (Estimated) | 15 | 4.3 |
| Solubility | Dispersible in water | Soluble in water | Soluble in oil |
| Primary Function | O/W Emulsifier | O/W Emulsifier, Solubilizer | W/O Emulsifier, Co-emulsifier |
| Common Applications | Topical creams, lotions | Oral, parenteral, and topical formulations | Topical creams, lotions, ointments |
Note: The HLB value for this compound is an estimation based on the known HLB values of other PEGylated castor oil derivatives with similar degrees of ethoxylation. For instance, PEG-25 Hydrogenated Castor Oil has an HLB of 10.8 and PEG-7 Glyceryl Cocoate has an HLB of 10.
Comparative Emulsification Efficacy: Experimental Data Overview
Experimental Conditions:
-
Oil Phase: 10% (w/w) Mineral Oil
-
Aqueous Phase: 85% (w/w) Purified Water
-
Emulsifier Concentration: 5% (w/w)
-
Homogenization: High-shear homogenization at 10,000 rpm for 5 minutes.
| Performance Parameter | This compound (Expected) | Polysorbate 80 | Sorbitan Oleate |
| Initial Mean Droplet Size (d, µm) | 1.5 - 3.0 | 0.5 - 1.5 | > 10 (Unstable O/W emulsion) |
| Polydispersity Index (PDI) | 0.3 - 0.5 | 0.2 - 0.4 | > 0.7 |
| Emulsion Stability (24h at 25°C) | No visible phase separation | No visible phase separation | Significant creaming/phase separation |
| Zeta Potential (mV) | -15 to -25 | -20 to -30 | Not applicable for O/W |
| Creaming Index after 7 days (%) | < 5 | < 2 | > 50 |
This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific formulation and processing conditions.
Interpretation of Data:
-
This compound is anticipated to be an effective O/W emulsifier, producing emulsions with small droplet sizes and good stability, though likely not as fine as those achieved with Polysorbate 80.
-
Polysorbate 80 , with its higher HLB, is expected to be a highly efficient O/W emulsifier, resulting in the smallest droplet sizes and excellent long-term stability.
-
Sorbitan Oleate , due to its low HLB, is not suitable as the primary emulsifier for an O/W emulsion and would lead to a highly unstable system. It is, however, an excellent W/O emulsifier or can be blended with a high HLB emulsifier to optimize O/W emulsion stability.
Detailed Experimental Protocols
To objectively evaluate and compare the performance of different emulsifiers, a standardized set of experimental protocols is essential.
1. Emulsion Preparation
-
Objective: To prepare O/W emulsions under controlled conditions.
-
Materials:
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Aqueous Phase (Purified Water)
-
Emulsifiers (this compound, Polysorbate 80, Sorbitan Oleate)
-
-
Procedure:
-
Prepare the aqueous phase by dissolving the water-soluble emulsifier (e.g., Polysorbate 80) in purified water. Heat to 70-75°C.
-
Prepare the oil phase by dissolving the oil-soluble emulsifier (e.g., Sorbitan Oleate) in the oil. Heat to 70-75°C. For this compound, it can be added to either phase depending on its specific solubility characteristics, or at the point of mixing.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Silverson, Ultra-Turrax) at a controlled speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes).
-
Continue mixing while allowing the emulsion to cool to room temperature.
-
2. Droplet Size Analysis
-
Objective: To determine the mean droplet size and size distribution of the emulsion.
-
Instrumentation: Laser Diffraction or Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small, representative sample of the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the diluted sample using the instrument according to the manufacturer's instructions.
-
Record the mean droplet size (e.g., D[1][2] or z-average) and the polydispersity index (PDI). Measurements should be taken at specified time points (e.g., immediately after preparation, 24 hours, 7 days) to assess stability.
-
3. Emulsion Stability Assessment
-
Objective: To evaluate the physical stability of the emulsion over time.
-
Methods:
-
Visual Observation: Monitor samples stored at different temperatures (e.g., 4°C, 25°C, 40°C) for signs of instability such as creaming, coalescence, or phase separation.
-
Centrifugation: Centrifuge the emulsion at a specified force (e.g., 3000 rpm for 30 minutes) and measure the volume of any separated phases.
-
Creaming Index: For emulsions that cream, measure the height of the cream layer (H_c) and the total height of the emulsion (H_t) over time. The creaming index is calculated as (H_c / H_t) * 100.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative evaluation of emulsifier efficacy.
Caption: Workflow for the comparative evaluation of emulsifiers.
References
A Comparative Guide to the In Vitro Cytotoxicity of PEG-18 Castor Oil Dioleate and Alternative Solubilizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of PEG-18 Castor Oil Dioleate and other commonly used solubilizing agents in pharmaceutical formulations. Due to the limited publicly available cytotoxicity data specifically for this compound, this report incorporates data from related PEGylated castor oil derivatives and its primary component, ricinoleic acid, to provide a relevant toxicological profile. This information is presented alongside data for well-characterized alternatives—Cremophor EL, Polysorbate 80, and Solutol HS 15—to aid in the selection of appropriate excipients for drug development.
Executive Summary
The selection of solubilizing agents is a critical step in the formulation of poorly water-soluble drugs. While these excipients are often considered inert, they can exhibit their own biological effects, including cytotoxicity. This guide summarizes the available in vitro cytotoxicity data for this compound (and related compounds) and compares it with three widely used alternatives. The data is presented in a clear, tabular format for easy comparison, followed by a detailed experimental protocol for a standard cytotoxicity assay and visual representations of the experimental workflow and a potential cytotoxicity pathway.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxicity of the selected solubilizing agents on various cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Compound | Cell Line(s) | Assay | Key Findings |
| This compound (surrogate data) | |||
| Ricinoleic Acid (Castor Oil) | Hamster small intestine epithelial cells | Trypan Blue Exclusion, 51Cr Release, 3-O-methylglucose uptake | Showed dose-dependent cytotoxicity from 0.1-2.0 mM.[1] |
| PEG-40 Hydrogenated Castor Oil | NIH/3T3, 3T3-SA, RSC-96, RAW 264.7, RBL-2H3, CHO-K1, Caco-2, NCI-H292 | MTS Assay | A blank nanoemulsion containing ~20% PEG-40 hydrogenated castor oil showed no cytotoxic effect.[2][3][4] |
| Cremophor EL (PEG-35 Castor Oil) | Rat thymocytes | Flow Cytometry | At concentrations of 300 µg/ml, cell viability decreased to 90.8%. It also augmented cytotoxicity of hydrogen peroxide.[5] High concentrations (0.135% v/v) can induce a cell cycle block.[6][7] |
| Human carcinoma cell lines (10 different lines) | Fluorometric microculture cytotoxicity assay | Showed cytotoxic activity, which could be additive to the effect of paclitaxel.[8] | |
| Polysorbate 80 | Caco-2 | WST-1 Assay | Lower concentrations (0.05%–0.125%) did not show significant cytotoxicity. Higher concentrations (0.5%) led to a 25% reduction in cell viability.[9] |
| HT29, C2Bbe1, DLD1 (intestinal epithelial cells) | Sytox Green, CellTiter-Blue, CellTiter-Glo | At 1%, it caused 90% cell death within 6 hours. It was also found to induce mitochondrial dysfunction.[10][11][12] | |
| Human fibroblast cells | Not specified | IC50 value of an aqueous solution was 65.5 mg/mL. | |
| Solutol HS 15 (Kolliphor HS 15) | KB 8-5, KB 8-5-11 (human epidermoid carcinoma) | Not specified | Showed low toxicity and was effective in reversing multidrug resistance.[13][14] |
| A549 (human lung adenocarcinoma) | Not specified | Mixed micelles with TPGS showed very low toxicity.[15] | |
| MDCK-MDR1 | Digoxin accumulation assay | Showed inhibitory effects on P-glycoprotein, with an IC50 of 179.8 µM.[16] |
Experimental Protocols: In Vitro Cytotoxicity Assessment
A common method to assess the in vitro cytotoxicity of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or sterile PBS).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent at the highest concentration used) and a negative control (untreated cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Mandatory Visualization
Experimental Workflow for MTT Assay
Caption: Experimental workflow of the MTT cytotoxicity assay.
Hypothetical Signaling Pathway of Surfactant-Induced Cytotoxicity
Caption: Hypothetical signaling pathway of surfactant-induced cytotoxicity.
References
- 1. Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro–In Vivo Safety Confirmation of PEG-40 Hydrogenated Castor Oil as a Surfactant for Oral Nanoemulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro-In Vivo Safety Confirmation of PEG-40 Hydrogenated Castor Oil as a Surfactant for Oral Nanoemulsion Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cremophor EL augments the cytotoxicity of hydrogen peroxide in lymphocytes dissociated from rat thymus glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of Cremophor EL on the cell cycle effects of paclitaxel (Taxol) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of Cremophor EL on the cell cycle effects of paclitaxel (Taxol®) in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 8. Cremophor EL, a non-ionic surfactant, promotes Ca(2+)-dependent process of cell death in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Solutol HS 15, nontoxic polyoxyethylene esters of 12-hydroxystearic acid, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Dermal Irritation Potential of PEG-18 Castor Oil Dioleate in Topical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the skin irritation potential of formulations containing PEG-18 Castor Oil Dioleate against formulations with alternative emulsifiers. The information is supported by established experimental protocols and an examination of the underlying biological pathways of skin irritation. This document is intended to assist researchers and formulation scientists in making informed decisions regarding excipient selection for topical products.
Executive Summary
This compound is a polyethylene glycol diester of oleic acid derived from castor oil, commonly used as an emulsifier and surfactant in cosmetic and pharmaceutical formulations.[1] While generally considered safe for use in cosmetics when formulated to be non-irritating, it is classified as a slight skin irritant.[2] This guide explores its irritation potential in the context of alternative emulsifying agents, providing an overview of in vitro and in vivo testing methodologies and the molecular mechanisms of surfactant-induced skin irritation. Due to a lack of publicly available, direct comparative studies, this guide synthesizes data from various sources to provide a qualitative and extrapolated comparison.
Comparative Analysis of Emulsifier Irritation Potential
Direct, head-to-head experimental data comparing the skin irritation potential of this compound with a range of alternatives under the same test conditions is limited in publicly accessible literature. However, based on individual safety assessments and studies on related compounds, a qualitative comparison can be made.
Table 1: Qualitative Comparison of Skin Irritation Potential of Common Emulsifiers
| Emulsifier Class | Ingredient Example | General Irritation Potential | Supporting Remarks |
| PEGylated Esters | This compound | Low to Mild | Generally considered safe for use in cosmetics when formulated to be non-irritating. Classified as a slight skin irritant in some assessments.[2] |
| Polysorbates | Polysorbate 20, Polysorbate 80 | Low to Mild | Polysorbates have shown little potential for skin irritation in extensive clinical studies.[2] However, some in vitro studies have shown varied results, with Polysorbate 20 predicted to be an ocular irritant in some assays. |
| Alkyl Glucosides | Decyl Glucoside, Cetearyl Glucoside | Very Low | Generally considered to be of low irritancy and allergenicity, making them suitable for sensitive skin formulations. However, cases of allergic contact dermatitis have been reported. |
| Sucrose Esters | Sucrose Stearate, Sucrose Laurate | Very Low | Generally considered non-irritating, with some studies indicating they can even reduce the irritation potential of other surfactants. |
Note: The irritation potential is highly dependent on the concentration, formulation, and individual sensitivity. The information above is a generalization based on available data.
Experimental Protocols for Assessing Skin Irritation
A variety of validated methods are available to assess the skin irritation potential of chemical substances and formulations. These can be broadly categorized into in vitro and in vivo methods.
In Vitro Methods
1. Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method utilizes a three-dimensional human epidermis model that mimics the structure and function of the human epidermis. It is a validated alternative to animal testing for the identification of skin irritants.
-
Principle: The test chemical is applied topically to the RhE tissue. Irritant chemicals cause cell damage, which is quantified by measuring the reduction in cell viability using the MTT assay. A reduction in tissue viability below 50% of the negative control is indicative of an irritant.
-
Protocol Outline:
-
Tissue Preparation: Reconstituted human epidermis tissues are received and pre-incubated in maintenance medium.
-
Test Chemical Application: A defined amount of the test chemical (solid or liquid) is applied to the surface of the tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: The test chemical is thoroughly washed from the tissue surface.
-
Post-incubation: Tissues are transferred to fresh medium and incubated for a further 42 hours.
-
MTT Assay: Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan precipitate.
-
Extraction and Measurement: The formazan is extracted, and the optical density is measured spectrophotometrically.
-
Data Analysis: Cell viability is calculated relative to the negative control.
-
2. Neutral Red Uptake (NRU) Cytotoxicity Assay
This is a cell-based assay that assesses the cytotoxicity of a test substance on cultured human keratinocytes.
-
Principle: Viable cells take up and incorporate the supravital dye, neutral red, into their lysosomes. Toxic substances damage cell membranes, leading to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to their viability.
-
Protocol Outline:
-
Cell Seeding: Human keratinocytes are seeded into 96-well plates and cultured until they form a confluent monolayer.
-
Test Chemical Exposure: The culture medium is replaced with medium containing various concentrations of the test chemical. Appropriate vehicle and positive controls are included.
-
Incubation: The cells are incubated with the test chemical for a defined period (e.g., 24 hours).
-
Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red.
-
Washing and Extraction: The cells are washed to remove excess dye, and the incorporated dye is then extracted using a destain solution.
-
Measurement: The absorbance of the extracted dye is measured using a spectrophotometer.
-
Data Analysis: The concentration of the test substance that reduces cell viability by 50% (IC50) is calculated.
-
3. Inflammatory Cytokine Release Assay
This assay can be performed in conjunction with the RhE test to provide a more nuanced assessment of irritation, particularly for mild irritants.
-
Principle: Skin irritation is an inflammatory response. Irritant chemicals can induce the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), from keratinocytes. Measuring the levels of these cytokines in the culture medium provides an indication of the inflammatory potential of a substance.
-
Protocol Outline:
-
Following the exposure and post-incubation steps of the RhE protocol, the culture medium from beneath the tissues is collected.
-
The concentration of specific cytokines (e.g., IL-1α) in the medium is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The results are compared to those of negative and positive controls.
-
In Vivo Method
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a cosmetic or topical product in humans.
-
Principle: The product is repeatedly applied to the same site on the skin of human volunteers under occlusive or semi-occlusive patches to induce any potential irritation or allergic reaction.
-
Protocol Outline:
-
Induction Phase: The test product is applied to the skin (typically the back) of a panel of volunteers (usually 50-200 subjects) under a patch. Patches are applied and removed multiple times over a period of several weeks (e.g., 9 applications over 3 weeks). The site is scored for signs of irritation (erythema, edema) after each removal.
-
Rest Phase: A rest period of approximately two weeks with no applications follows the induction phase.
-
Challenge Phase: A final patch is applied to a naive skin site.
-
Scoring: The challenge site is scored for any skin reactions at 24 and 48 hours after patch removal.
-
Signaling Pathways and Experimental Workflow
Understanding the biological mechanisms of skin irritation is crucial for interpreting experimental data. Surfactant-induced irritation typically involves the disruption of the stratum corneum, leading to an inflammatory cascade.
Signaling Pathway of Surfactant-Induced Skin Irritation
Caption: Signaling pathway of surfactant-induced skin irritation.
Experimental Workflow for In Vitro Skin Irritation Assessment
References
Comparative study of micelle size and stability: "PEG-18 Castor Oil Dioleate" versus other surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for the successful formulation of poorly soluble active pharmaceutical ingredients (APIs). Micellar properties, specifically size and stability, are key determinants of a surfactant's performance in drug delivery systems. This guide provides a comparative study of several widely used non-ionic surfactants. While the primary focus was intended to be "PEG-18 Castor Oil Dioleate," a thorough review of scientific literature reveals a significant lack of publicly available quantitative data on its specific micelle size and critical micelle concentration (CMC). Therefore, this guide presents a comparison of well-characterized alternatives: Polysorbate 80, Cremophor® EL, Kolliphor® HS 15, and Pluronic® F127.
These surfactants are frequently employed to enhance the solubility and bioavailability of therapeutic agents. Their ability to self-assemble into micelles—colloidal-sized aggregates with a hydrophobic core and a hydrophilic corona—allows for the encapsulation of lipophilic drugs within aqueous environments. The stability of these micelles, particularly upon dilution in physiological fluids, is paramount and is indicated by the CMC, the concentration at which micelles begin to form.
Comparative Data on Micellar Properties
The selection of a surfactant is often a balance between its solubilization capacity, the physical characteristics of the micelles it forms, and its biological safety. The following table summarizes key quantitative data for the selected surfactants, providing a basis for comparison.
| Surfactant Name | Common Trade Name(s) | Micelle Size (Hydrodynamic Diameter, nm) | Critical Micelle Concentration (CMC) | Key Characteristics & Notes |
| Polysorbate 80 | Tween® 80 | Complex; forms core-shell cylindrical micelles.[1] | Complex; initial micelles form at very low concentrations (~10 µM or ~0.0013% w/v).[2] | Heterogeneous composition can lead to variability. Micelle properties are sensitive to temperature and presence of other excipients.[3] |
| Polyoxyl 35 Castor Oil | Cremophor® EL, Kolliphor® EL | 12.4 - 17 nm[4][5] | ~0.02% w/v[6][7] | Derived from castor oil; widely used but has been associated with hypersensitivity reactions. |
| Macrogol-15-hydroxystearate | Kolliphor® HS 15, Solutol® HS 15 | 10 - 15 nm | 0.005 - 0.02% w/v (or 0.06-0.1 mM)[8] | Fully synthetic, offering high purity and batch-to-batch consistency. Considered a safer alternative to Cremophor® EL. |
| Poloxamer 407 | Pluronic® F127 | ~20 nm (can vary from ~7 to 50+ nm depending on conditions and modifications)[9][10][11] | ~0.0031% w/v[12] | A triblock copolymer (PEO-PPO-PEO) that can form thermoreversible gels at higher concentrations. Very low CMC indicates high stability upon dilution. |
| This compound | N/A | Data not available in reviewed literature. | Data not available in reviewed literature. | A PEGylated derivative of castor oil used as an emulsifying agent in cosmetics. Lack of pharmaceutical data prevents direct comparison. |
Experimental Protocols
The data presented in this guide are derived from established experimental techniques for characterizing surfactant micelles. The following are detailed overviews of the primary methodologies.
Determination of Micelle Size: Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is the principal technique for measuring the hydrodynamic diameter of micelles in solution.
Principle: The method is based on the analysis of time-dependent fluctuations in the intensity of light scattered by particles undergoing random, Brownian motion. Smaller particles diffuse more rapidly than larger ones. This diffusion speed is mathematically related to the particle size through the Stokes-Einstein equation.
Methodology:
-
Sample Preparation: The surfactant is dissolved in a suitable aqueous buffer at a concentration significantly above its CMC to ensure the presence of micelles. The solution must be filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and other extraneous scatterers.
-
Instrument Setup: A DLS instrument, such as a Zetasizer, is used. Modern instruments often incorporate non-invasive backscatter (NIBS) optics, detecting light at an angle of 173°, which enhances sensitivity for small nanoparticles like micelles.
-
Measurement: The sample is placed in a cuvette and equilibrated at a controlled temperature (e.g., 25°C). The instrument's laser illuminates the sample, and a detector measures the fluctuations in scattered light intensity over time.
-
Data Analysis: An autocorrelation function of the intensity fluctuations is generated. This function is analyzed to determine the diffusion coefficient (D) of the particles.
-
Size Calculation: The hydrodynamic diameter (d_H) is calculated using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D) Where:
-
k_B is the Boltzmann constant.
-
T is the absolute temperature.
-
η is the dynamic viscosity of the solvent. For accurate results, especially at higher surfactant concentrations, the viscosity of the actual sample suspension should be measured and used.
-
Determination of Stability: Critical Micelle Concentration (CMC)
The CMC is a fundamental measure of micelle stability; a lower CMC indicates that the micelles will remain stable even after significant dilution. Several methods can be employed for its determination.
1. Surface Tension Method:
-
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension as concentration increases. Above the CMC, additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.
-
Protocol:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break or inflection point occurs in the plot.
-
2. Fluorescence Probe Method:
-
Principle: This method uses a hydrophobic fluorescent probe, such as pyrene. In an aqueous environment, pyrene exhibits specific fluorescence characteristics. When micelles form, the hydrophobic pyrene molecules partition into the hydrophobic micellar core. This change in the microenvironment causes a distinct shift in pyrene's fluorescence emission spectrum.
-
Protocol:
-
Prepare a series of surfactant solutions, each containing a constant, low concentration of pyrene.
-
Measure the fluorescence emission spectra for each sample using a spectrofluorometer (excitation at ~335 nm).
-
Calculate the ratio of the intensity of two specific emission peaks (e.g., I₁ at ~373 nm and I₃ at ~384 nm).
-
Plot the intensity ratio (I₁/I₃) against the surfactant concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot, indicating the partitioning of pyrene into the micelles.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of surfactant micelles, from sample preparation to data analysis.
References
- 1. The influence of poly(ethylene glycol) on the micelle formation of alkyl maltosides used in membrane protein crystallization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. shreechem.in [shreechem.in]
- 4. haut.de [haut.de]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sancolo.com [sancolo.com]
- 8. incibeauty.com [incibeauty.com]
- 9. This compound|lookchem [lookchem.com]
- 10. specialchem.com [specialchem.com]
- 11. [Micellar formation and micellar structure of poly(oxyethylene)-hydrogenated castor oil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cosmileeurope.eu [cosmileeurope.eu]
Evaluating the In Vivo Biocompatibility of PEG-18 Castor Oil Dioleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vivo biocompatibility of PEG-18 Castor Oil Dioleate, a nonionic surfactant commonly used as a solubilizer and emulsifier in pharmaceutical formulations. Its performance is compared with common alternatives, supported by available experimental data. Detailed methodologies for key biocompatibility assays are also presented to aid in the design and execution of in vivo studies.
Executive Summary
This compound exhibits a favorable biocompatibility profile for consideration in in vivo studies, characterized by low acute toxicity. However, as with any excipient, a thorough evaluation of its effects on the biological system and the specific drug formulation is crucial. This guide offers a comparative analysis with other widely used solubilizing agents—Kolliphor® EL (PEG-35 Castor Oil), Solutol® HS 15 (Macrogol 15 Hydroxystearate), and Polysorbate 80—to assist researchers in making informed decisions for their drug development programs.
Comparison of Biocompatibility Data
The following table summarizes key biocompatibility data for this compound and its common alternatives. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Parameter | This compound | Kolliphor® EL (PEG-35 Castor Oil) | Solutol® HS 15 | Polysorbate 80 |
| Acute Oral Toxicity (LD50, rat) | > 3000 mg/kg bw | Virtually nontoxic | Low toxicity in vivo[1] | > 38000 mg/kg[2] |
| Acute Dermal Toxicity (LD50, rat) | > 2000 mg/kg bw | > 5000 mg/kg[3] | Not available | Not available |
| Skin Irritation (rabbit) | Slightly irritating | Non-irritant[3] | Not available | May cause skin irritation[4] |
| Eye Irritation (rabbit) | Slightly irritating | Not irritating[3] | Not available | May cause eye irritation[4] |
| Hemolytic Potential | Data not available | Associated with histamine release[5] | Low hemolytic property[6] | Can induce hemolysis, particularly with macromolecular impurities[7][8] |
| Cytotoxicity (IC50) | Data not available | HUVECs: 0.025 mg/mL (24h), HeLa: 0.035 mg/mL (24h) | Data not available | HepG2 & Huh7 cells: IC50 values reported[9] |
Experimental Protocols
In Vitro Hemolysis Assay
Objective: To assess the potential of the excipient to cause red blood cell lysis.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a relevant species (e.g., human, rat) in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet with phosphate-buffered saline (PBS) multiple times until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare a series of dilutions of the test excipient (e.g., this compound) in PBS.
-
Incubation: Mix the RBC suspension with equal volumes of the excipient dilutions, a positive control (e.g., Triton™ X-100, which causes 100% hemolysis), and a negative control (PBS). Incubate the mixtures at 37°C for a specified time (e.g., 1-4 hours).
-
Centrifugation: After incubation, centrifuge the samples to pellet intact RBCs and cell debris.
-
Quantification: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Formulations with a hemolysis value of <10% are generally considered non-hemolytic, while values >25% indicate a potential risk.[10][11]
MTT Cytotoxicity Assay
Objective: To evaluate the effect of the excipient on cell viability and proliferation.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in a 96-well plate and allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of the test excipient in a complete cell culture medium. Remove the old medium from the cells and add the excipient dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the excipient that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the logarithm of the excipient concentration.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.[3]
Methodology:
-
Animal Selection: Use a single sex of rodents (usually females, as they are often slightly more sensitive) from a standard laboratory strain (e.g., Wistar rats).
-
Housing and Acclimatization: House the animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle. Allow for an acclimatization period of at least 5 days.
-
Dosing: Administer the test substance orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on existing information about the substance's toxicity.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The study proceeds in a stepwise manner, with the outcome of the first dose group determining the dose for the next group. If mortality occurs, the dose for the next group is lowered. If no mortality is observed, the dose is increased.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Histopathological Examination
Objective: To microscopically examine tissues for any pathological changes induced by the excipient.
Methodology:
-
Tissue Collection and Fixation: Following the in vivo study, euthanize the animals and perform a thorough necropsy. Collect target organs (e.g., liver, kidneys, spleen, heart, lungs) and any tissues with gross lesions. Immediately fix the tissues in 10% neutral buffered formalin to prevent autolysis.[12] The volume of fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing: After fixation, dehydrate the tissue samples through a series of graded ethanol solutions, clear them with xylene, and infiltrate them with molten paraffin wax.[13]
-
Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks.
-
Sectioning: Cut thin sections (typically 4-5 µm) from the paraffin blocks using a microtome.
-
Staining (Hematoxylin and Eosin - H&E):
-
Deparaffinize the tissue sections in xylene and rehydrate them through descending grades of alcohol to water.[14][15]
-
Stain the sections with hematoxylin, which stains cell nuclei blue/purple.
-
Differentiate in acid alcohol to remove excess stain.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with eosin, which stains the cytoplasm and extracellular matrix in shades of pink.[14][15]
-
Dehydrate the stained sections through ascending grades of alcohol and clear in xylene.
-
-
Coverslipping: Mount a coverslip over the tissue section using a mounting medium.
-
Microscopic Examination: A qualified pathologist examines the slides under a microscope to identify any cellular changes, inflammation, necrosis, or other signs of toxicity.
Visualizations
Caption: Experimental workflow for in vivo biocompatibility evaluation.
Caption: Potential modulation of the NF-κB signaling pathway by surfactants.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. media.laballey.com [media.laballey.com]
- 3. download.basf.com [download.basf.com]
- 4. media.laballey.com [media.laballey.com]
- 5. pharmtech.com [pharmtech.com]
- 6. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macromolecules in polysorbate 80 for injection: an important cause of anaphylactoid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro hemolysis: guidance for the pharmaceutical scientist. | Semantic Scholar [semanticscholar.org]
- 11. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.umich.edu [animalcare.umich.edu]
- 13. Protocol of histopathology preparation [protocols.io]
- 14. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 15. laboratorytests.org [laboratorytests.org]
A Comparative Guide to Analytical Methods for the Quantification of PEG-18 Castor Oil Dioleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three analytical methods applicable to the quantification of PEG-18 Castor Oil Dioleate, a non-ionic surfactant commonly used in pharmaceutical formulations. As a complex PEGylated ester, its accurate quantification is crucial for formulation development, quality control, and stability studies. This document details the experimental protocols and performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID) following hydrolysis, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Two-Dimensional Liquid Chromatography with Charged Aerosol Detection (2D LC-CAD).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters for the three discussed methods, offering a basis for comparison.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) | Two-Dimensional Liquid Chromatography-Charged Aerosol Detection (2D LC-CAD) |
| Principle | Indirect quantification of total ethylene glycol content after chemical derivatization. | Separation based on polarity, detection of non-volatile analytes via light scattering. | High-resolution separation using two orthogonal columns, with sensitive detection of non-volatile analytes. |
| **Linearity (R²) ** | > 0.99 (for derivatized ethylene glycol) | > 0.99 (with log-log or quadratic fit)[1] | > 0.99 |
| Limit of Quantitation (LOQ) | ~5-50 µg/mL (analyte dependent) | 0.075 - 0.25 mg/mL[2] | <10 ng on-column (for PEGylation reagent) |
| Accuracy (% Recovery) | 90-110% | 88-115%[2] | High |
| Precision (% RSD) | < 10% | < 8%[2] | < 2% |
| Selectivity | Moderate; susceptible to interference from other polyoxyethylene-containing compounds. | Good; separates based on molecular properties. | Excellent; enhanced separation power from two dimensions. |
| Throughput | Low to moderate due to sample preparation. | Moderate. | Low, due to longer analysis times. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID) via Hydrolysis and Acetylation
This method provides an indirect quantification of this compound by measuring the total amount of ethylene glycol (EG) released upon hydrolysis of the polyethylene glycol chain.
1.1. Sample Preparation (Hydrolysis and Acetylation)
-
Hydrolysis: Accurately weigh a sample containing this compound into a reaction vial. Add a strong acid or base (e.g., p-toluenesulfonic acid in acetic anhydride) to catalyze the hydrolysis of the ester and ether linkages.
-
Heating: Seal the vial and heat at an elevated temperature (e.g., 135°C) for a sufficient time to ensure complete hydrolysis.
-
Acetylation: The hydrolysis and acetylation can occur simultaneously in the presence of acetic anhydride, converting the liberated ethylene glycol into the more volatile ethylene glycol diacetate (EGD).
-
Extraction: After cooling, neutralize the reaction mixture and extract the EGD into an organic solvent (e.g., dichloromethane).
-
Standard Preparation: Prepare a series of calibration standards of ethylene glycol that undergo the same hydrolysis and acetylation procedure.
1.2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a flame-ionization detector (FID).
-
Column: A polar capillary column suitable for the separation of glycols and their derivatives (e.g., a column with a polyethylene glycol stationary phase).[3]
-
Injector: Split/splitless injector, operated at a temperature that ensures efficient volatilization of EGD (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is programmed to separate the EGD from other components in the extract. For example, an initial temperature of 70°C, ramped to 250°C.[3]
-
Detector: FID maintained at a high temperature (e.g., 260°C) to ensure stable response.[3]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[3]
1.3. Quantification
Construct a calibration curve by plotting the peak area of the EGD standard against its concentration. Determine the concentration of EGD in the sample extract from the calibration curve and back-calculate to find the amount of this compound in the original sample, using the appropriate stoichiometric conversion factor.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method allows for the direct analysis of the intact this compound, separating it from other formulation components based on its physicochemical properties.
2.1. Sample Preparation
-
Dissolution: Dissolve the sample in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filtration: Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent.
2.2. HPLC-ELSD Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Column: A reversed-phase column (e.g., C8 or C18) is typically used for the separation of PEGylated surfactants.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the analyte from other components.[1][4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
-
ELSD Detector:
-
Nebulizer Temperature: Set to ensure efficient nebulization of the mobile phase (e.g., 50°C).[5]
-
Evaporator (Drift Tube) Temperature: Optimized to evaporate the mobile phase without volatilizing the analyte (e.g., 70°C).[5]
-
Gas Flow Rate: Nitrogen gas flow is adjusted to optimize droplet formation and solvent evaporation (e.g., 1.6 SLM).[5]
-
2.3. Quantification
The response of an ELSD is typically non-linear. Therefore, a calibration curve is constructed by plotting the log of the peak area against the log of the concentration, or by using a quadratic function, which generally provides a good fit.[1] The concentration of this compound in the sample is then determined from this calibration curve.
Two-Dimensional Liquid Chromatography with Charged Aerosol Detection (2D LC-CAD)
This advanced technique provides enhanced separation for complex samples by utilizing two different chromatographic columns in series. CAD offers high sensitivity for non-volatile analytes.
3.1. Sample Preparation
-
Dissolution: Dissolve the sample in a solvent compatible with the first-dimension mobile phase.
-
Filtration: Filter the sample through a 0.45 µm filter.
-
Standard Preparation: Prepare a series of calibration standards of this compound.
3.2. 2D LC-CAD Instrumentation and Conditions
-
2D LC System: A specialized LC system capable of performing two-dimensional separations, often involving a trapping column or loop to transfer fractions from the first to the second dimension.[6][7]
-
First Dimension (1D) Column: Typically a size-exclusion chromatography (SEC) column to separate components based on their hydrodynamic volume.[6][7]
-
Second Dimension (2D) Column: A reversed-phase column (e.g., C8 or C18) for further separation of the fractions from the first dimension based on polarity.[6][7]
-
Mobile Phases: Different mobile phase compositions are used for each dimension to achieve orthogonal separation. Volatile buffers are required for compatibility with the CAD.[6]
-
CAD Detector:
-
Nebulizer: Converts the column effluent into an aerosol.
-
Charger: The aerosol particles are charged by a corona discharge.
-
Ion Trap: Removes mobile phase ions.
-
Electrometer: Measures the charge of the analyte particles.
-
3.3. Quantification
A calibration curve is generated by plotting the peak area from the CAD against the concentration of the standards. The concentration of this compound in the sample is determined from this curve. The high sensitivity of the CAD allows for the quantification of low-level analytes.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical method.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Caption: Workflow for 2D LC-CAD analysis of this compound.
References
- 1. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method of Analysis for Polyethylene Glycol | Pharmaguideline [pharmaguideline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking the performance of "PEG-18 Castor Oil Dioleate" in commercial pharmaceutical products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PEG-18 Castor Oil Dioleate and its common alternatives used as excipients in commercial pharmaceutical products. Due to a notable lack of publicly available performance data specifically for this compound in pharmaceutical applications, this guide draws comparisons based on the known properties of similar PEGylated castor oil derivatives and other non-ionic surfactants. The information presented aims to assist researchers in selecting appropriate excipients for their formulation needs.
Executive Summary
This compound is a polyethylene glycol diester of oleic acid and castor oil, primarily used as an emulsifying agent and surfactant in cosmetic formulations.[1][2][3][4][5] While its application in pharmaceuticals is not well-documented in scientific literature, its chemical structure suggests properties that could be beneficial for solubilizing poorly water-soluble drugs and forming stable emulsions. This guide benchmarks its inferred properties against well-established pharmaceutical excipients such as Polyoxyl 35 Castor Oil (Kolliphor® EL), PEG-40 Hydrogenated Castor Oil (Kolliphor® RH 40), and Polysorbates (e.g., Polysorbate 80).
Comparative Analysis of Key Performance Parameters
The selection of an appropriate excipient is critical for the stability, bioavailability, and overall performance of a pharmaceutical formulation. The following table summarizes the key physicochemical properties and applications of this compound and its alternatives.
Table 1: Comparison of Physicochemical Properties and Applications of Selected Non-ionic Surfactants
| Property | This compound | Polyoxyl 35 Castor Oil (Kolliphor® EL) | PEG-40 Hydrogenated Castor Oil (Kolliphor® RH 40) | Polysorbate 80 (Tween® 80) |
| INCI Name | This compound | PEG-35 Castor Oil | PEG-40 Hydrogenated Castor Oil | Polysorbate 80 |
| Description | Diester of oleic acid and ethoxylated castor oil (avg. 18 moles of ethylene oxide).[1][2] | Pale yellow, oily liquid, produced by reacting castor oil with ethylene oxide (1:35 molar ratio).[6][7] | White to yellowish semi-solid paste at 20°C.[8][9] | Amber-colored viscous liquid. |
| HLB Value | Estimated: 10-12* | 12-14[8] | 14-16[8][9] | 15 |
| Solubility | Expected to be dispersible in water and soluble in oils. | Forms clear solutions in water and is soluble in various organic solvents.[7] | Forms clear solutions in water and ethanol.[9] | Soluble in water and ethanol.[10] |
| Primary Function | Emulsifier, Surfactant.[1] | Solubilizer, Emulsifier.[6][7] | Solubilizer, Emulsifier.[8][11][12] | Solubilizer, Emulsifier, Wetting Agent. |
| Common Pharmaceutical Applications | Not well-documented in pharmaceuticals. Used in cosmetics like creams and lotions.[1] | Solubilization of poorly soluble drugs (e.g., paclitaxel), vitamins, and in self-emulsifying drug delivery systems (SEDDS).[6][13] | Solubilization of fat-soluble vitamins and poorly soluble drugs in oral and topical formulations; used in SEDDS.[8][11][14] | Solubilization of a wide range of APIs in oral, topical, and parenteral formulations; protein stabilization.[15] |
| Potential Advantages | Good emulsifying properties for oil-in-water formulations. | Well-established track record in numerous commercial drug products.[6][13] | Good chemical stability and almost tasteless, making it suitable for oral applications.[8][9][11] | High HLB value, effective solubilizer for a broad range of APIs. |
| Potential Disadvantages | Lack of pharmaceutical performance and safety data. | Can cause hypersensitivity reactions upon intravenous administration.[6][13] | Potential for side effects with repeated parenteral administration. | Potential for oxidative degradation and interactions with certain APIs. |
Note: The HLB value for this compound is an estimation based on its chemical structure, as no definitive value is available in the reviewed literature. A formal experimental determination is recommended.
Experimental Protocols
To objectively compare the performance of this compound with other alternatives, the following experimental protocols are proposed.
Determination of Emulsifying Efficacy
Objective: To assess the ability of the excipient to form and stabilize an oil-in-water (o/w) emulsion.
Methodology:
-
Preparation of Emulsions:
-
Prepare a series of oil phases (e.g., using a common pharmaceutical oil like medium-chain triglycerides) and aqueous phases.
-
Disperse varying concentrations of the test excipient (e.g., 1%, 2.5%, 5% w/w) in the aqueous phase.
-
Gradually add the oil phase to the aqueous phase under constant homogenization (e.g., using a high-shear mixer at a specified RPM for a defined period).
-
-
Characterization of Emulsions:
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) immediately after preparation and at specified time intervals (e.g., 1, 7, 14, and 30 days) using dynamic light scattering (DLS).[16][17]
-
Zeta Potential: Determine the zeta potential of the emulsion droplets to predict long-term stability.[16]
-
Microscopic Evaluation: Visually inspect the emulsion under a microscope for droplet uniformity and signs of coalescence.[17]
-
Physical Stability Assessment: Subject the emulsions to accelerated stability testing, including centrifugation and temperature cycling, to observe any phase separation, creaming, or cracking.[18][19]
-
Evaluation of Solubilization Capacity
Objective: To determine the effectiveness of the excipient in enhancing the aqueous solubility of a poorly water-soluble active pharmaceutical ingredient (API).
Methodology:
-
Preparation of Supersaturated Solutions:
-
Prepare aqueous solutions containing various concentrations of the test excipient.
-
Add an excess amount of the model poorly soluble API to each solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Quantification of Solubilized API:
-
After equilibration, centrifuge the samples to separate the undissolved API.
-
Collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm).
-
Determine the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the dissolved API as a function of the excipient concentration to determine the solubilization capacity.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Excipient Selection
The following diagram illustrates a typical workflow for selecting and evaluating a suitable emulsifier/solubilizer for a pharmaceutical formulation.
Caption: A logical workflow for the selection of a suitable pharmaceutical excipient.
Potential Impact of Excipients on Cellular Signaling Pathways
Certain excipients, particularly surfactants, can influence cellular processes. The diagram below illustrates a hypothetical signaling pathway that could be modulated by the formulation's components, emphasizing the importance of considering the biological activity of excipients.
Caption: A hypothetical signaling pathway potentially influenced by pharmaceutical excipients.
Conclusion
While this compound is an established emulsifier in the cosmetics industry, its performance in pharmaceutical formulations is not well-characterized in the available scientific literature. Based on its chemical structure, it is expected to function as a mid-range HLB emulsifier and potential solubilizer. However, for critical pharmaceutical applications, well-studied alternatives such as Polyoxyl 35 Castor Oil, PEG-40 Hydrogenated Castor Oil, and Polysorbate 80 offer a more robust foundation of performance and safety data. It is strongly recommended that any consideration of this compound for pharmaceutical use be preceded by rigorous experimental evaluation as outlined in this guide.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ewg.org [ewg.org]
- 3. This compound | 110531-96-9 [chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. incibeauty.com [incibeauty.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Lustiner - Kolliphor® ELP - Macrogolglycérol Ricinoléate Ph. Eur. / Polyoxyl-35-castor oil USP/NF [lustiner.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. transchemcorp.com [transchemcorp.com]
- 10. chinalecithin.com [chinalecithin.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Kolliphor EL - Wikipedia [en.wikipedia.org]
- 14. ambujasolvex.com [ambujasolvex.com]
- 15. Albumin displacement at the air–water interface by Tween (Polysorbate) surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of PEG-18 Castor Oil Dioleate in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
PEG-18 Castor Oil Dioleate is not classified as a hazardous substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[1] However, proper disposal is crucial to maintain a safe laboratory environment and ensure environmental responsibility. The following procedures provide a clear, step-by-step guide for the disposal of this compound.
Disposal Procedures for this compound
For the disposal of this compound, it is essential to adhere to local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step 1: Unused or Uncontaminated Product
For unopened or uncontaminated this compound, the primary recommendation is to seek opportunities for reuse or recycling. If reuse is not feasible, the product should be disposed of in an environmentally sound manner.[1]
Step 2: Contaminated Product and Empty Containers
Residues of this compound in empty containers are likely to be disposed of to a landfill.[1] For contaminated materials, such as absorbent pads used for spills, the recommended course of action is containment and physical collection, followed by safe disposal.[1]
Step 3: Spill Management
In the event of a spill, the area should be contained to prevent further spread. The spilled material can then be collected with an inert absorbent material and disposed of in a designated chemical waste container.[1]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the relevant Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
Personal protective equipment for handling PEG-18 CASTOR OIL DIOLEATE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling PEG-18 Castor Oil Dioleate in a laboratory setting. The following procedures are designed to ensure safe handling, storage, and disposal, minimizing risks and establishing a secure research environment.
I. Personal Protective Equipment (PPE) and Safety Measures
While this compound is generally considered to have low hazard potential and is used in cosmetic formulations, it is crucial to adhere to standard laboratory safety practices to minimize exposure and potential irritation.[1][2][3] The following table summarizes the required personal protective equipment.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes that may cause eye irritation. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential mild irritation. |
| Body Protection | Standard laboratory coat | Protects against spills and contamination of personal clothing. |
II. Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the inhalation of any potential aerosols or vapors.
-
Avoid direct contact with skin and eyes.[4]
-
Use clean, dedicated spatulas or pipettes for transferring the substance.
-
Ensure all containers are clearly labeled.
Storage:
-
Store in a cool, dry place away from direct sunlight and heat.
-
Keep containers tightly sealed to prevent contamination and moisture absorption.
-
Store away from strong oxidizing agents.
III. Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[5][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4] Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[5] |
IV. Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and maintain a safe workspace.
Spill Cleanup:
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collection: Carefully scoop or sweep up the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[5][7]
-
Do not dispose of down the drain or into the environment.
-
Empty containers should be rinsed and disposed of according to institutional guidelines.
V. Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 2. ewg.org [ewg.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. laballey.com [laballey.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
